molecular formula C204H311N65O68S8 B1143007 Drosomycin CAS No. 159522-55-1

Drosomycin

カタログ番号: B1143007
CAS番号: 159522-55-1
分子量: 5018.62
注意: 研究専用です。人間または獣医用ではありません。
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説明

Drosomycin is a 44-residue antifungal peptide originally isolated from Drosophila melanogaster and was the first inducible antifungal peptide discovered in insects . It is a key effector molecule of the insect innate immune system, produced systemically in the fat body upon septic injury and secreted into the hemolymph, primarily via the Toll signaling pathway . In addition to this systemic response, this compound is also constitutively expressed in surface epithelia, such as the respiratory, digestive, and reproductive tracts, providing a first line of defense at barrier tissues in a Toll-independent manner . Its antifungal activity is characterized by the partial lysis of fungal hyphae, inhibition of spore germination at higher concentrations, and delayed hyphal growth leading to branching at lower concentrations . This compound exhibits potent activity against a range of filamentous fungi, including Botrytis cinerea , Fusarium culmorum , Fusarium oxysporum , and Alternaria species . Structurally, this compound adopts a compact cysteine-stabilized αβ (CSαβ) fold, consisting of one α-helix and three antiparallel β-sheets, stabilized by three core disulfide bridges and a unique fourth "wrapper" disulfide bridge that links the N- and C-termini . This structure renders it highly resistant to heat degradation and proteases . Intriguingly, beyond its antifungal role, research has revealed that this compound can interact with the Drosophila melanogaster voltage-gated sodium channel (DmNav1), potentiating the action of scorpion α-toxins and inhibiting the effect of brevetoxin-2, suggesting a potential multifunctional role in the fly . This compound is a member of a small multigene family in D. melanogaster , and evolutionary studies have identified orthologs with varying disulfide bridges and antibacterial activity in other Drosophila species, highlighting its significance as a model for studying innate immunity and peptide evolution . This product is intended for research applications only, including the study of innate immune mechanisms in invertebrates, antifungal host defense peptides, and the structure-function relationships of cysteine-stabilized peptides.

特性

CAS番号

159522-55-1

分子式

C204H311N65O68S8

分子量

5018.62

同義語

Drosomycin

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Structure and Synthesis of Drosomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, synthesis, and biological function of Drosomycin, a potent antifungal peptide from Drosophila melanogaster. This document details its molecular architecture, the signaling pathways governing its expression, and methodologies for its synthesis and characterization.

This compound: Structure and Physicochemical Properties

This compound is a 44-residue cationic peptide characterized by a cysteine-stabilized αβ (CSαβ) motif. This structural fold consists of a single α-helix packed against a three-stranded antiparallel β-sheet, which is stabilized by a network of four intramolecular disulfide bridges.[1][2] This compact, cross-linked structure confers significant stability to the peptide, making it resistant to proteolytic degradation.[1]

The three-dimensional structure of this compound in aqueous solution has been determined by nuclear magnetic resonance (NMR) spectroscopy.[2][3] The disulfide bond connectivity has been established as Cys4-Cys44, Cys11-Cys33, Cys19-Cys39, and Cys23-Cys41 (based on the mature peptide sequence).[4]

Amino Acid Composition and Physicochemical Characteristics

The amino acid sequence and key physicochemical properties of the mature this compound peptide are summarized in the tables below. The data is derived from the UniProt database (Accession: P41964) and theoretical calculations based on the primary sequence.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValue
Amino Acid Residues 44
Molecular Weight 4902.9 Da (Theoretical)
Theoretical pI 8.49
UniProt Accession P41964

Table 2: Amino Acid Composition of this compound

Amino AcidCountPercentage
Alanine (A)24.5%
Arginine (R)49.1%
Asparagine (N)12.3%
Aspartic acid (D)24.5%
Cysteine (C)818.2%
Glutamic acid (E)36.8%
Glycine (G)49.1%
Histidine (H)12.3%
Lysine (K)24.5%
Proline (P)24.5%
Serine (S)49.1%
Threonine (T)12.3%
Tryptophan (W)12.3%
Tyrosine (Y)12.3%
Valine (V)24.5%
Total 44 100%

Synthesis and Regulation of this compound

This compound is an inducible antimicrobial peptide, with its synthesis being a key component of the innate immune response in Drosophila.

Biological Synthesis and Regulation

Systemic production of this compound is primarily localized to the fat body, an organ analogous to the mammalian liver, and is secreted into the hemolymph upon fungal or Gram-positive bacterial infection.[7] The induction of this compound expression in the fat body is predominantly regulated by the Toll signaling pathway.[1][5] In addition to the systemic response, this compound is also expressed in various epithelial tissues, such as the respiratory tract, providing a localized defense mechanism.[1] This local expression can be regulated by the IMD (Immune Deficiency) pathway and may be independent of the Toll pathway.[1][8]

The Toll pathway is a critical signaling cascade for the recognition of fungal and Gram-positive bacterial pathogens, leading to the activation of transcription factors that drive the expression of antimicrobial peptides, including this compound.

Toll_Signaling_Pathway cluster_cactus_dif Cactus-Dif Complex cluster_nucleus Inside Nucleus PAMP Pathogen-Associated Molecular Patterns (PAMPs) (e.g., Fungal β-glucans) PGRPs_GNPs Pattern Recognition Receptors (PGRPs/GNPs) PAMP->PGRPs_GNPs Recognition Pro_Spz Pro-Spätzle PGRPs_GNPs->Pro_Spz Activates Serine Protease Cascade Spz Spätzle (processed) Pro_Spz->Spz Cleavage Toll Toll Receptor Spz->Toll Binding MyD88 MyD88 Toll->MyD88 Recruitment Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus Cactus (IκB) Pelle->Cactus Phosphorylation Pelle->Cactus Dif Dif (NF-κB) Nucleus Nucleus Dif->Nucleus Translocation Drs_gene This compound Gene Dif->Drs_gene Binds to Promoter Drs_mRNA This compound mRNA Drs_gene->Drs_mRNA Transcription This compound This compound Peptide Drs_mRNA->this compound Translation & Secretion Recombinant_Synthesis_Workflow Cloning Cloning of this compound gene into pGEX vector Transformation Transformation into E. coli BL21(DE3) Cloning->Transformation Expression IPTG-induced expression of GST-Drosomycin Transformation->Expression Lysis Cell Lysis (Sonication) Expression->Lysis AffinityChrom Glutathione-Agarose Affinity Chromatography Lysis->AffinityChrom Cleavage Enterokinase Cleavage of GST-tag AffinityChrom->Cleavage RPHPLC Reverse-Phase HPLC Purification Cleavage->RPHPLC Refolding Oxidative Refolding RPHPLC->Refolding Characterization Characterization (MS, CD) Refolding->Characterization

References

The Role of Drosomycin in the Innate Immunity of Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drosomycin, a 44-amino acid cysteine-rich peptide, is a cornerstone of the innate immune system in Drosophila melanogaster, serving as a primary defense against fungal pathogens.[1] Its expression is tightly regulated by two principal signaling pathways: the Toll pathway, which orchestrates a systemic response primarily in the fat body, and the Immune deficiency (IMd) pathway, which mediates a localized response in epithelial tissues.[2] This technical guide provides an in-depth analysis of this compound's discovery, structure, and function. It details the signaling cascades governing its induction, presents quantitative data on its expression and antifungal efficacy, and offers comprehensive experimental protocols for its study. This document is intended to be a valuable resource for researchers in immunology, entomology, and drug development seeking to understand and leverage this pivotal component of insect immunity.

Introduction

First isolated from Drosophila melanogaster, this compound was the inaugural antifungal peptide identified in insects.[3] It is a key effector molecule in the fly's humoral immune response, which is characterized by the production and secretion of antimicrobial peptides (AMPs) into the hemolymph upon septic injury.[4] this compound exhibits potent activity against a range of filamentous fungi, playing a crucial role in the fly's defense against fungal infections.[1] Flies lacking this compound show increased susceptibility to fungal pathogens. The synthesis of this compound is primarily regulated by the Toll signaling pathway in the fat body, a functional analog of the mammalian liver, in response to fungal and Gram-positive bacterial infections.[5] Additionally, the Imd pathway controls its localized expression in barrier epithelia, such as the respiratory tract.[2]

This compound: Structure and Function

This compound is a 44-residue peptide characterized by four intramolecular disulfide bridges that stabilize its structure, which consists of an α-helix and three β-sheets.[3] This structural motif, known as the cysteine-stabilized αβ (CSαβ) scaffold, is also found in some plant defensins and scorpion neurotoxins. This structure confers significant resistance to proteases and degradation.

The primary antifungal mechanisms of this compound include the partial lysis of fungal hyphae, inhibition of spore germination at higher concentrations, and the delay of hyphal growth at lower concentrations.[6]

Regulation of this compound Expression

The expression of the this compound gene (Drs) is intricately regulated by two distinct signaling pathways, allowing for both a systemic and a localized immune response.

The Toll Signaling Pathway: Systemic Response

The Toll pathway is the principal regulator of systemic this compound expression in the fat body following fungal or Gram-positive bacterial infection.[5] The activation of this pathway is initiated by the recognition of microbial components, leading to a signaling cascade that culminates in the nuclear translocation of the NF-κB transcription factors Dorsal and Dif (Dorsal-related immunity factor), which then induce this compound gene expression.[3]

Toll_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fungal/Gram+ PAMPs Fungal/Gram+ PAMPs PGRP/GNBP PGRP/GNBP Fungal/Gram+ PAMPs->PGRP/GNBP Recognition Spätzle (processed) Spätzle (processed) Toll Receptor Toll Receptor Spätzle (processed)->Toll Receptor Binds Spätzle (pro-form) Spätzle (pro-form) Spätzle (pro-form)->Spätzle (processed) Serine Protease Cascade Serine Protease Cascade PGRP/GNBP->Serine Protease Cascade Activates Serine Protease Cascade->Spätzle (pro-form) Cleaves Tube Tube Toll Receptor->Tube Recruits Pelle Pelle Tube->Pelle Recruits Dorsal/Dif Complex Cactus Dorsal/Dif Pelle->Dorsal/Dif Complex Phosphorylates Cactus Cactus Cactus Dorsal/Dif Dorsal/Dif This compound Gene This compound Gene Dorsal/Dif->this compound Gene Binds to Promoter Dorsal/Dif Complex->Dorsal/Dif Degradation of Cactus This compound mRNA This compound mRNA This compound Gene->this compound mRNA Transcription

Caption: The Toll signaling pathway for this compound induction.
The Imd Signaling Pathway: Localized Response

The Immune deficiency (Imd) pathway, primarily activated by Gram-negative bacteria, governs the local expression of this compound in epithelial tissues, such as the trachea. This provides a rapid, localized defense at potential entry points for pathogens.[2]

Imd_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gram- PGN Gram- PGN PGRP-LC PGRP-LC Gram- PGN->PGRP-LC Binds Imd Imd PGRP-LC->Imd Recruits dFADD dFADD Imd->dFADD Recruits dTAK1 dTAK1 Imd->dTAK1 Activates Dredd Dredd dFADD->Dredd Recruits Relish Ank Repeats Rel Homology Domain Dredd->Relish Cleaves IKK Complex IKK Complex dTAK1->IKK Complex Activates IKK Complex->Relish Phosphorylates Relish (cleaved) Relish (cleaved) Relish->Relish (cleaved) This compound Gene This compound Gene Relish (cleaved)->this compound Gene Binds to Promoter This compound mRNA This compound mRNA This compound Gene->this compound mRNA Transcription

Caption: The Imd signaling pathway contributing to this compound expression.

Quantitative Analysis of this compound

Gene Expression Levels

The induction of this compound expression varies depending on the nature of the microbial challenge. The following table summarizes representative quantitative data on this compound gene expression in response to different pathogens.

PathogenInfection TypeTime Post-InfectionFold Change in Expression (relative to control)Reference
Beauveria bassiana (fungus)Natural48 hoursStrong induction[7]
Micrococcus luteus (Gram+ bacterium)Septic Injury6 hoursStrong induction[7]
Escherichia coli (Gram- bacterium)Septic Injury6 hoursWeak induction[7]
Candida albicans (fungus)Septic Injury48 hoursStrong induction[8]
Aspergillus fumigatus (fungus)Natural72 hoursStrong and sustained induction[7]
Fusarium oxysporum (fungus)Septic Injury24 hoursSignificant upregulation[9]
Antifungal Activity

This compound exhibits potent antifungal activity against a range of filamentous fungi. The table below presents the minimal inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound against various fungal species.

Fungal SpeciesMIC (μM)IC50 (μM)Reference
Neurospora crassa< 1~1.0[10][11]
Geotrichum candidum--[10]
Saccharomyces cerevisiae--[10]
Aspergillus fumigatus1-5-[1][12]
Fusarium culmorum5-10-[1]
Botrytis cinerea-~1.5[13]
Colletotrichum gloeosporioides-~15[13]
Rhizopus oryzae>50-[1]

Experimental Protocols

The following section provides detailed methodologies for key experiments used in the study of this compound.

Drosophila Systemic Infection for this compound Induction

This protocol describes the induction of a systemic immune response in Drosophila melanogaster through septic injury.

  • Fly Preparation: Anesthetize 2- to 5-day-old adult flies (e.g., Oregon-R strain) using CO2.

  • Bacterial/Fungal Culture: Culture the desired microorganism (e.g., E. coli, M. luteus, or fungal spores) to a high density. Centrifuge the culture, wash the pellet with 10 mM MgSO4, and resuspend to a final OD600 of a predetermined infectious dose.

  • Septic Injury: Dip a fine-tipped needle (e.g., 0.15 mm diameter) into the concentrated microbial suspension.

  • Infection: Gently prick the thorax of each anesthetized fly.

  • Incubation: Transfer the infected flies to a fresh vial containing standard fly food and incubate at 25°C or 29°C.

  • Sample Collection: Collect flies at various time points post-infection for analysis (e.g., RNA extraction for expression studies).

Quantitative Real-Time PCR (RT-qPCR) for this compound Expression

This protocol details the quantification of this compound mRNA levels.

  • RNA Extraction: Extract total RNA from a pool of 5-10 adult flies using a Trizol-based method or a commercial kit. Treat with DNase I to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Primers:

    • This compound Forward: 5'-GTCGCTTTTGCTGCATCG-3'

    • This compound Reverse: 5'-CTTGCACACACGACGACAG-3'

    • Reference Gene (e.g., Rp49) Forward: 5'-GCTAAGCTGTCGCACAAATG-3'

    • Reference Gene (e.g., Rp49) Reverse: 5'-GTTCGATCCGTAACCGATGT-3'

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix. A typical reaction includes: 10 µL 2x SYBR Green Master Mix, 1 µL each of forward and reverse primers (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.

  • Cycling Conditions:

    • Initial denaturation: 95°C for 10 min

    • 40 cycles of:

      • Denaturation: 95°C for 15 sec

      • Annealing and Extension: 60°C for 1 min

    • Melt curve analysis to verify product specificity.

  • Data Analysis: Calculate the relative expression of this compound using the ΔΔCt method, normalizing to the reference gene expression.

Antifungal Activity Assay (Broth Microdilution)

This protocol is for determining the MIC of this compound against a filamentous fungus.

  • Fungal Spore Preparation: Grow the fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the spore suspension and adjust the concentration to 1-5 x 10^4 spores/mL in a suitable broth medium (e.g., RPMI-1640).

  • Peptide Preparation: Dissolve synthetic or recombinant this compound in sterile water or a suitable buffer to create a stock solution. Prepare serial twofold dilutions in the assay broth.

  • Assay Setup: In a 96-well microtiter plate, add 100 µL of each this compound dilution to the wells. Add 100 µL of the fungal spore suspension to each well.

  • Controls: Include a positive control (fungus without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 30-37°C) for 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for investigating the role of this compound in response to a novel fungal pathogen.

Experimental_Workflow cluster_infection Infection Studies cluster_expression Gene Expression Analysis cluster_functional Functional Analysis Infect Drosophila with novel fungus Infect Drosophila with novel fungus Survival Assay Survival Assay Infect Drosophila with novel fungus->Survival Assay Fungal Load Quantification Fungal Load Quantification Infect Drosophila with novel fungus->Fungal Load Quantification RT-qPCR for this compound RT-qPCR for this compound Infect Drosophila with novel fungus->RT-qPCR for this compound Infect Drosophila with novel fungus->RT-qPCR for this compound Use this compound mutant flies Use this compound mutant flies Infect Drosophila with novel fungus->Use this compound mutant flies Infect Drosophila with novel fungus->Use this compound mutant flies Northern Blot for this compound Northern Blot for this compound RT-qPCR for this compound->Northern Blot for this compound Validation Antifungal Activity Assay Antifungal Activity Assay RT-qPCR for this compound->Antifungal Activity Assay If expression is induced Survival Assay (mutant) Survival Assay (mutant) Use this compound mutant flies->Survival Assay (mutant)

Caption: Workflow for studying this compound's role against a new fungus.

Conclusion

This compound remains a paradigm for understanding the specificity and regulation of the insect innate immune response. Its dual control by the Toll and Imd pathways highlights the sophisticated mechanisms that have evolved to counter a diverse array of microbial threats. The quantitative data and detailed protocols provided in this guide offer a robust framework for further investigation into the biology of this compound and its potential applications in the development of novel antifungal agents. As research continues to unravel the complexities of insect immunity, the study of this compound will undoubtedly continue to yield valuable insights into the fundamental principles of host-pathogen interactions.

References

Drosomycin Expression in Drosophila: A Technical Guide to Tissue-Specific Patterns and Regulatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Drosomycin expression patterns in various Drosophila melanogaster tissues. It details the quantitative expression data, the signaling pathways governing its expression, and the experimental protocols utilized for its study, serving as a comprehensive resource for researchers in immunology, developmental biology, and drug development.

Introduction to this compound

This compound is a key antifungal peptide in the innate immune system of Drosophila melanogaster. Its expression is induced upon microbial challenge, playing a crucial role in defending the organism against fungal infections. Understanding the tissue-specific expression and regulation of this compound is fundamental to elucidating the intricacies of insect immunity and for the potential development of novel antifungal therapeutics.

Quantitative Expression Patterns of the this compound Gene Family

The this compound gene (Drs) is part of a multigene family located on the 3L chromosome arm in Drosophila melanogaster. This family includes six other genes: Dro1, Dro2, Dro3, Dro4, Dro5, and Dro6. Quantitative real-time PCR (qRT-PCR) has been employed to investigate the expression patterns of these genes in adult flies in response to microbial-free injury and various microbial challenges. The data reveals differential regulation among the family members, with Drs being the most significantly upregulated upon infection.[1]

Below is a summary of the relative expression levels of the inducible this compound gene family members normalized to the housekeeping gene rp49.

GeneConditionRelative Expression Level (normalized to rp49)
Drs Native (Unchallenged)Constitutively expressed at a low level
Microbe-free injuryModerately upregulated
Fusarium oxysporum (Fungus)Strongly upregulated
Beauveria bassiana (Fungus)Strongly upregulated
Staphylococcus aureus (Gram-positive bacterium)Strongly upregulated
Escherichia coli (Gram-negative bacterium)Weakly upregulated
Dro2 Native (Unchallenged)Very weak constitutive expression (~1/1000 of rp49)
Microbe-free injuryUpregulated
Microbial ChallengeNot significantly upregulated
Dro3 Native (Unchallenged)Constitutively expressed
Microbe-free injuryUpregulated
Microbial ChallengeNot significantly upregulated
Dro5 Native (Unchallenged)Constitutively expressed
Microbe-free injuryUpregulated
Microbial ChallengeNot significantly upregulated
Dro1 All conditionsNot transcribed
Dro4 All conditionsConstitutively expressed, no significant upregulation
Dro6 All conditionsNot transcribed

Data summarized from quantitative real-time RT-PCR experiments.[1]

Tissue-Specific Expression of this compound

This compound expression is not limited to a single tissue but exhibits a distinct pattern of systemic and local induction.

  • Systemic Expression: The primary site of systemic this compound synthesis is the fat body , an organ analogous to the mammalian liver.[2][3][4] Upon septic injury or infection, the fat body produces and secretes this compound into the hemolymph, the insect's circulatory fluid.[5] This systemic response is crucial for combating infections that have breached the initial epithelial barriers.

  • Local Expression: this compound is also expressed in various epithelial tissues that act as barriers to the external environment. This localized expression provides a first line of defense against invading pathogens. Tissues exhibiting local this compound expression include:

    • Respiratory System: Trachea and spiracles.[4][6]

    • Digestive System: Salivary glands and parts of the gut.[4][6]

    • Reproductive Tract: Spermatheca and other reproductive structures.[3][5]

    • Integument: Certain cells in the cuticle.

Regulatory Signaling Pathways

The expression of this compound is tightly controlled by two primary innate immune signaling pathways: the Toll pathway and the Immune Deficiency (IMD) pathway. The engagement of these pathways is dependent on the nature of the microbial challenge and the tissue context.

The Toll Pathway

The Toll pathway is the principal regulator of systemic this compound expression in the fat body in response to fungal and Gram-positive bacterial infections.[7][8]

Toll_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fungi_GPB Fungi / Gram+ Bacteria PGRPs_GNBP PGRPs / GNBP Fungi_GPB->PGRPs_GNBP Recognition SPE SPE PGRPs_GNBP->SPE Activates Spatzle Spaetzle (pro-form) SPE->Spatzle Cleaves Spatzle_active Spaetzle (active) Spatzle->Spatzle_active Toll_receptor Toll Receptor Spatzle_active->Toll_receptor Binds MyD88 MyD88 Toll_receptor->MyD88 Recruits Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus Cactus Pelle->Cactus Phosphorylates (degradation) Dif_Dorsal Dif / Dorsal Cactus->Dif_Dorsal Inhibits Dif_Dorsal_nuc Dif / Dorsal Dif_Dorsal->Dif_Dorsal_nuc Translocates Drs_gene This compound gene Dif_Dorsal_nuc->Drs_gene Activates transcription

Toll Signaling Pathway for this compound Induction.
The IMD Pathway

While the Toll pathway governs systemic expression, the IMD pathway is surprisingly responsible for the local induction of this compound in the respiratory tract.[8] The IMD pathway is primarily activated by Gram-negative bacteria.

IMD_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GNB Gram- Bacteria PGRP_LC PGRP-LC GNB->PGRP_LC Recognition PGRP_LC_mem PGRP-LC PGRP_LC->PGRP_LC_mem IMD IMD PGRP_LC_mem->IMD Recruits dFADD dFADD IMD->dFADD dTAK1 dTAK1 IMD->dTAK1 Activates Dredd Dredd dFADD->Dredd Dredd->IMD Cleaves & Activates Relish Relish (p110) Dredd->Relish Cleaves IKK_complex IKK complex (Kenny, Ird5) dTAK1->IKK_complex Activates IKK_complex->Relish Phosphorylates Relish_active Relish (p68) Relish->Relish_active Relish_nuc Relish (p68) Relish_active->Relish_nuc Translocates Drs_gene_local This compound gene (in respiratory tract) Relish_nuc->Drs_gene_local Activates transcription

IMD Signaling Pathway for Local this compound Induction.

Experimental Protocols

Several key experimental techniques are employed to study this compound expression. Below are detailed methodologies for these approaches.

Quantitative Real-Time PCR (qRT-PCR) for this compound Expression Analysis

This protocol allows for the quantification of this compound mRNA levels.

Experimental Workflow:

qRTPCR_Workflow Start Fly Immunization RNA_Extraction Total RNA Extraction Start->RNA_Extraction DNase_Treatment DNase I Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis cDNA Synthesis (Reverse Transcription) DNase_Treatment->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (Relative Quantification) qRT_PCR->Data_Analysis End Results Data_Analysis->End

Workflow for qRT-PCR Analysis of this compound Expression.

Methodology:

  • Fly Immunization:

    • Anesthetize 2-day-old adult flies (e.g., Oregon-R strain) with ether.

    • Individually prick the thorax with a thin needle previously dipped in a bacterial culture (e.g., E. coli or S. aureus) or a fungal spore suspension (e.g., F. oxysporum).

    • Maintain the immunized flies on standard cornmeal-malt medium at 28°C.

    • Collect flies at various time points post-infection (e.g., 3, 6, 12, 24, 48 hours) and immediately freeze in liquid nitrogen.

  • RNA Extraction:

    • Homogenize approximately 15 frozen flies in 500 µL of TRIzol reagent.

    • Extract total RNA following the manufacturer's protocol.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative Real-Time PCR:

    • Perform qRT-PCR using a SYBR Green-based detection method.

    • Use primers specific for this compound and a housekeeping gene (e.g., rp49) for normalization.

    • A typical reaction mixture (20 µL) includes: 10 µL 2x SYBR Green Master Mix, 0.5 µL each of forward and reverse primers (10 µM), 2 µL of diluted cDNA, and nuclease-free water.

    • Cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis:

    • Calculate the relative expression of this compound using the 2-ΔΔCt method, normalizing to the expression of the housekeeping gene.

Fluorescent In Situ Hybridization (FISH) for this compound mRNA Localization

FISH allows for the visualization of this compound mRNA directly within tissues, providing spatial expression information.

Methodology:

  • Probe Preparation:

    • Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for this compound from a linearized plasmid containing the this compound cDNA using an in vitro transcription kit.

  • Tissue Preparation:

    • Dissect the tissues of interest (e.g., fat body, trachea, gut) from larvae or adult flies in ice-cold PBS.

    • Fix the tissues in 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.

    • Wash the tissues three times for 5 minutes each in PBT (PBS with 0.1% Tween-20).

  • Hybridization:

    • Pre-hybridize the tissues in hybridization buffer for at least 1 hour at 55-65°C.

    • Hybridize the tissues with the DIG-labeled probe overnight at 55-65°C.

  • Washes and Detection:

    • Wash the tissues extensively to remove the unbound probe.

    • Incubate with an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

    • Use a tyramide signal amplification (TSA) system with a fluorescently labeled tyramide for detection.

  • Imaging:

    • Mount the stained tissues and visualize using a confocal or fluorescence microscope.

This compound-GFP Reporter Gene Assay

This technique utilizes a transgenic fly line where the Green Fluorescent Protein (GFP) gene is under the control of the this compound promoter. GFP expression thus serves as a reporter for this compound transcriptional activity in living animals.

Methodology:

  • Generation of Transgenic Flies:

    • Create a construct containing the promoter region of the this compound gene fused to the GFP coding sequence.

    • Generate transgenic flies by P-element mediated transformation.

  • Experimental Treatment:

    • Subject the this compound-GFP reporter flies to various stimuli (e.g., microbial infection, sterile injury).

    • Include a control group of untreated flies.

  • Visualization of GFP Expression:

    • Observe live larvae or adult flies under a fluorescence dissecting microscope.

    • For higher resolution imaging, dissect specific tissues and mount them for observation with a confocal microscope.

    • GFP fluorescence indicates the tissues and cells where the this compound promoter is active.

Conclusion

The expression of this compound in Drosophila melanogaster is a multifaceted process involving both systemic and localized responses, governed by the Toll and IMD signaling pathways. The experimental protocols detailed in this guide provide robust methods for investigating these expression patterns. A thorough understanding of this compound regulation is not only crucial for advancing our knowledge of innate immunity but also holds potential for the development of novel strategies to combat fungal diseases.

References

The Drosomycin multigene family and its evolutionary history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Drosomycin Multigene Family: Regulation, Evolution, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound multigene family represents a key component of the innate immune system in Drosophila melanogaster and related species. Primarily known for the potent antifungal activity of its flagship member, this compound, this family of peptides provides a valuable model for studying immune gene regulation, evolutionary dynamics, and the development of novel antimicrobial agents. This document provides a comprehensive overview of the this compound family, its regulation by the Toll signaling pathway, its evolutionary trajectory shaped by gene duplication, and the experimental methodologies employed in its study.

The this compound Multigene Family in Drosophila melanogaster

In Drosophila melanogaster, the this compound family is a cluster of seven genes located on the 3L chromosome arm.[1] The family is comprised of the canonical this compound (Drs) gene and six related genes, designated Dro1 through Dro6.[1] Despite their sequence similarity and genomic clustering, the members exhibit significant divergence in their expression profiles and inducibility in response to immune challenges.

Of the seven genes, only five show detectable transcription: Drs, Dro2, Dro3, Dro4, and Dro5.[1][2] Dro1 and Dro6 appear to be pseudogenes or are not transcribed under the conditions tested.[1][2] The primary function associated with the family is antifungal defense, largely attributed to the Drs peptide, which is strongly induced upon septic injury with fungi or Gram-positive bacteria.[2][3]

Quantitative Expression Profile

The expression of the transcribed this compound family members varies significantly, both constitutively and in response to different immune stimuli. Quantitative real-time RT-PCR (qRT-PCR) has been instrumental in elucidating these differences. The table below summarizes the relative expression patterns in adult D. melanogaster.

Gene MemberConstitutive Expression Level (Relative to rp49)Inducibility by Sterile InjuryInducibility by Microbial Infection
Drs LowWeakly upregulatedStrongly upregulated (especially by fungi and Gram-positive bacteria)[1][2]
Dro2 Very Low (approx. 1/1000th of rp49)[2]Upregulated[1][2]No significant change
Dro3 Low (2-3x higher than Dro2)[2]Upregulated[1][2]No significant change
Dro4 High (approx. 1/4th of rp49)[2]No significant changeNo significant change
Dro5 Low (2-3x higher than Dro2)[2]Upregulated[1][2]Weakly upregulated by fungi/bacteria[2]
Dro1 Not detected[1][2]Not applicableNot applicable
Dro6 Not detected[1][2]Not applicableNot applicable

Regulation of this compound Expression: The Toll Pathway

The systemic induction of this compound following a fungal or Gram-positive bacterial infection is a hallmark of the Drosophila innate immune response and is primarily mediated by the Toll signaling pathway.[3][4] While the Immune Deficiency (Imd) pathway can control Drs expression in specific epithelial tissues, the systemic fat body response is Toll-dependent.[3][5]

The Toll pathway activation cascade begins with the recognition of microbial patterns, leading to the cleavage of the cytokine-like molecule Spätzle. Activated Spätzle binds to the Toll receptor, initiating an intracellular signaling cascade involving the adapter proteins MyD88, Tube, and the kinase Pelle.[5] This leads to the phosphorylation and subsequent degradation of the inhibitor Cactus, which releases the NF-κB transcription factor Dif (Dorsal-related immunity factor). Dif then translocates to the nucleus to activate the transcription of target genes, most notably this compound.[1][2][5]

Toll_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Spz-P Spätzle (Pro-form) Spz-A Spätzle (Active) Spz-P->Spz-A Toll Toll Receptor Spz-A->Toll Binding Fungal/Gram+ PAMPs Fungal/Gram+ PAMPs Fungal/Gram+ PAMPs->Spz-P Recognition & Proteolytic Cascade MyD88 MyD88 Toll->MyD88 Recruitment Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus_Dif Cactus Dif Pelle->Cactus_Dif Phosphorylation of Cactus Cactus Cactus Dif Dif Dif_N Dif Dif->Dif_N Translocation Cactus_Dif->Dif Degradation of Cactus, Release of Dif Drs_Gene This compound Gene Dif_N->Drs_Gene Binds Promoter

Caption: The Toll signaling pathway leading to this compound gene induction.

Evolutionary History

The this compound multigene family is a product of evolution by gene duplication.[1][2] Phylogenetic analyses show that homologs are present only within the Drosophila melanogaster species group, suggesting a relatively recent origin for this expanded family.[2] The presence of non-transcribed members like Dro1 and Dro6 indicates that some duplicated copies may become pseudogenes over time.

Comparative genomics reveals fascinating evolutionary fates. For example, in Drosophila takahashii, the this compound family has expanded to 11 members.[6][7] Notably, some of these variants have lost one of the four conserved disulfide bridges. This structural change resulted in a functional shift, diminishing their antifungal activity while conferring novel antibacterial properties.[6][7] This provides a clear example of neofunctionalization, where duplicated genes acquire new functions, contributing to the adaptive evolution of the host's immune repertoire.

Key Experimental Methodologies

The study of the this compound family relies on a combination of genetic, molecular, and immunological techniques. Below are protocols for key experiments cited in the literature.

Experimental Workflow: Gene Expression Analysis

A typical experiment to quantify the induction of this compound genes involves an immune challenge followed by molecular analysis.

Experimental_Workflow cluster_challenge 1. Immune Challenge cluster_sampling 2. Sample Collection cluster_molecular 3. Molecular Analysis cluster_analysis 4. Data Analysis Infection Septic Injury: Prick adult flies with a needle dipped in microbial culture (e.g., fungus Beauveria bassiana) Collection Collect flies at time points (e.g., 3, 6, 12, 24, 48 hours) post-infection. Freeze immediately. Infection->Collection RNA_Ext Total RNA Extraction Collection->RNA_Ext cDNA_Syn cDNA Synthesis (Reverse Transcription) RNA_Ext->cDNA_Syn qPCR Quantitative RT-PCR (qRT-PCR) - Gene-specific primers - SYBR Green detection - Normalization to control (e.g., rp49) cDNA_Syn->qPCR Data Calculate relative expression levels (e.g., using ΔΔCt method). Compare infected vs. control. qPCR->Data

Caption: Workflow for quantifying this compound gene expression post-infection.
Protocol: Microbial Challenge (Septic Injury)

This protocol is used to induce a systemic immune response in adult flies.

  • Microbial Culture: Grow the desired microbe (e.g., fungus Beauveria bassiana or Gram-positive bacterium Staphylococcus aureus) to a high concentration in an appropriate liquid or solid medium.[2]

  • Preparation: Anesthetize 2- to 5-day-old adult flies using CO₂.

  • Infection: Dip a fine tungsten needle into the microbial culture (or a pellet of bacteria/fungal spores). Gently prick the thorax of each anesthetized fly.[2]

  • Controls: For a sterile injury control, use a clean, sterile needle. For an uninjured control, use native flies from the same cohort.[2]

  • Recovery and Incubation: Transfer the pricked flies to a fresh vial with food and incubate at a controlled temperature (e.g., 25°C).

  • Sampling: Collect flies at designated time points post-infection for subsequent analysis.

Protocol: Quantitative Real-Time RT-PCR (qRT-PCR)

This method is used to measure the transcript levels of specific this compound family members.

  • RNA Extraction: Homogenize a pool of 5-10 adult flies in a suitable lysis buffer (e.g., TRIzol). Extract total RNA using a standard phenol-chloroform or column-based method. Treat with DNase I to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • qPCR Reaction Setup: Prepare a qPCR reaction mix containing:

    • cDNA template

    • Forward and reverse primers specific to the target gene (e.g., Drs, Dro2, etc.) and a reference gene (rp49).[2]

    • SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye).[2]

  • Thermal Cycling: Perform the qPCR on a real-time PCR machine with a program typically consisting of:

    • Initial denaturation (e.g., 95°C for 5 min).

    • 40 cycles of:

      • Denaturation (95°C for 15 sec).

      • Annealing/Extension (60°C for 1 min).

    • Melt curve analysis to verify product specificity.

  • Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene to the reference gene (rp49) to get the ΔCt. Calculate the fold change in expression relative to a control sample using the 2-ΔΔCt method. Experiments should be performed with at least three biological replicates.[2]

Conclusion and Future Directions

The this compound multigene family is a paradigm for the study of innate immunity, showcasing how gene duplication and diversification can create a functionally varied yet related set of defense molecules. The strong, specific induction of Drs via the Toll pathway makes it an excellent reporter for this signaling cascade. Future research will likely focus on the functional roles of the less-characterized family members, the regulatory mechanisms governing their differential expression, and the potential for harnessing these peptides as templates for novel antifungal and antibacterial therapeutics. The application of advanced tools like CRISPR-mediated gene editing will be crucial in dissecting the in vivo contribution of each family member to host defense.[8]

References

The Antifungal Mechanism of Drosomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drosomycin, a 44-residue cysteine-rich peptide, is a key effector molecule in the innate immune system of the fruit fly, Drosophila melanogaster. Its primary role is to combat fungal infections. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's potent antifungal activity. We will delve into its direct effects on fungal cells, the intricate signaling pathways that regulate its expression, and detailed protocols for the key experimental techniques used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers in the fields of immunology, mycology, and drug development.

Introduction

First isolated from bacteria-challenged Drosophila melanogaster, this compound is an inducible antifungal peptide that exhibits a significant degree of homology with plant defensins.[1] It is a crucial component of the fly's humoral immune response, providing a first line of defense against pathogenic fungi.[1] This guide will dissect the multifaceted mechanism of this compound's action, from its synthesis to its ultimate effect on fungal pathogens.

Molecular Structure and Properties

This compound is a 44-amino acid peptide characterized by the presence of eight cysteine residues that form four intramolecular disulfide bridges.[1] These bonds stabilize its tertiary structure, which consists of an α-helix and a three-stranded β-sheet, a motif known as the cysteine-stabilized αβ (CSαβ) scaffold.[1] This compact and stable structure renders this compound resistant to proteolytic degradation. The spatial arrangement of charged and hydrophobic residues on its surface is crucial for its antifungal activity, suggesting that electrostatic interactions are key to its binding to fungal targets.[2]

Mechanism of Antifungal Activity

This compound exerts its antifungal effects through a multi-pronged attack on fungal cells, primarily targeting filamentous fungi.[3][4] Its mechanism of action involves a direct interaction with the fungal cell, leading to morphological changes and inhibition of growth.

Direct Interaction with Fungal Cells

The primary mode of action of this compound involves its interaction with the fungal cell membrane. The precise molecular targets on the fungal cell surface are still under investigation, but it is believed that this compound initially binds to specific components of the fungal cell wall or membrane. This interaction is thought to be mediated by the electrostatic attraction between the cationic this compound and negatively charged components of the fungal cell surface.

Upon binding, this compound disrupts the integrity of the fungal cell membrane, leading to increased permeability. This disruption is a key aspect of its fungicidal activity. The consequences of this membrane permeabilization include:

  • Morphological Distortion: At lower concentrations, this compound causes a delay in hyphal growth and induces abnormal morphology, including increased branching.[3]

  • Partial Lysis of Hyphae: At higher concentrations, this compound can cause the partial lysis of fungal hyphae, leading to the leakage of cellular contents.

  • Inhibition of Spore Germination: this compound is also capable of inhibiting the germination of fungal spores, preventing the initiation of fungal growth.[3]

Quantitative Antifungal Activity

The potency of this compound's antifungal activity has been quantified against various fungal species using metrics such as the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50). The following table summarizes the available data on this compound's efficacy.

Fungal SpeciesMIC (μg/mL)IC50 (μM)Reference
Neurospora crassa< 1< 1[5]
Geotrichum candidum-1-10[5]
Saccharomyces cerevisiae> 100> 32[5]
Botrytis cinerea-~1.5[6]
Colletotrichum gloeosporioides-~15[6]

Note: MIC and IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.

Regulation of this compound Expression: The Toll and IMD Pathways

The synthesis of this compound is tightly regulated by two distinct signaling pathways in Drosophila: the Toll pathway and the Immune Deficiency (IMD) pathway. The activation of these pathways is dependent on the nature of the invading pathogen and the site of infection.

The Toll Pathway: Systemic Antifungal Response

The Toll pathway is the primary signaling cascade responsible for the systemic induction of this compound in response to fungal and Gram-positive bacterial infections.[4][7] This pathway is activated in the fat body, the insect equivalent of the liver, leading to the secretion of this compound into the hemolymph.

The activation of the Toll pathway is initiated by the recognition of microbial components by Pattern Recognition Receptors (PRRs). This recognition event triggers a serine protease cascade that ultimately leads to the cleavage and activation of the cytokine-like molecule Spätzle. Activated Spätzle then binds to the Toll receptor, initiating an intracellular signaling cascade that involves the adaptor proteins MyD88, Tube, and the kinase Pelle.[8] This cascade culminates in the phosphorylation and degradation of the inhibitor Cactus, which releases the NF-κB-like transcription factors Dorsal and/or Dif (Dorsal-related immunity factor). These transcription factors then translocate to the nucleus and bind to the promoter of the this compound gene, driving its transcription.[9][10]

Toll_Pathway cluster_nucleus Nucleus Fungal PAMPs Fungal PAMPs Recognition Recognition Fungal PAMPs->Recognition Recognized by PRRs Serine Protease Cascade Serine Protease Cascade Recognition->Serine Protease Cascade Activates Spätzle (pro) Spätzle (pro) Serine Protease Cascade->Spätzle (pro) Cleaves Spätzle (active) Spätzle (active) Spätzle (pro)->Spätzle (active) Toll Receptor Toll Receptor Spätzle (active)->Toll Receptor Binds to MyD88 MyD88 Toll Receptor->MyD88 Recruits Tube Tube MyD88->Tube Recruits Pelle Pelle Tube->Pelle Recruits Cactus Cactus Pelle->Cactus Phosphorylates for degradation Dif/Dorsal Dif/Dorsal Cactus->Dif/Dorsal Inhibits Nucleus Nucleus Dif/Dorsal->Nucleus Translocates to This compound Gene This compound Gene Dif/Dorsal->this compound Gene Binds to promoter This compound mRNA This compound mRNA This compound Gene->this compound mRNA Transcription This compound Peptide This compound Peptide This compound mRNA->this compound Peptide Translation

Figure 1: The Toll signaling pathway for this compound induction.
The IMD Pathway: Local Antifungal Response

While the Toll pathway governs the systemic response, the IMD pathway is responsible for the localized expression of this compound in epithelial tissues, such as the respiratory tract, in response to certain infections.[4][7] This localized response provides a rapid defense at barrier surfaces.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the antifungal activity and regulation of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungus.

Materials:

  • This compound peptide (lyophilized)

  • Target fungal strain

  • Sterile 96-well microtiter plates

  • Appropriate fungal growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile water or appropriate solvent for this compound

  • Spectrophotometer or microplate reader

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) medium.

    • Prepare a spore suspension or yeast cell suspension in sterile saline or water.

    • Adjust the concentration of the inoculum to a standardized density (e.g., 0.5-2.5 x 10^3 cells/mL) using a spectrophotometer or hemocytometer.

  • This compound Serial Dilution:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using the fungal growth medium to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.

  • MIC Determination:

    • After incubation, visually inspect the plates for fungal growth or measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

    • The MIC is defined as the lowest concentration of this compound that results in a significant inhibition of fungal growth (e.g., ≥50% reduction in OD compared to the positive control).

Broth_Microdilution_Workflow A Prepare Fungal Inoculum C Add Inoculum to each well A->C B Prepare this compound Serial Dilutions in 96-well plate B->C D Incubate at 35°C for 24-48h C->D E Read Results (Visually or Spectrophotometrically) D->E F Determine MIC E->F

Figure 2: Workflow for Broth Microdilution Assay.
Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)

This protocol is used to quantify the expression level of the this compound gene in Drosophila in response to an immune challenge.

Materials:

  • Drosophila flies (wild-type and experimental groups)

  • TRIzol reagent or other RNA extraction kit

  • DNase I

  • Reverse transcriptase kit

  • qPCR master mix (containing SYBR Green)

  • qPCR instrument

  • Primers for this compound and a reference gene (e.g., RpL32)

Primer Sequences:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
This compoundGTC TTC GCC TCT TGG TCT TGGCA TCC TGA CTT GCA TGA AC
RpL32GAC GCT TGG CAT CCT CAA CGGT GCG CTT GTT TTC AAG C

Procedure:

  • Immune Challenge:

    • Challenge adult flies by septic injury with a needle dipped in a fungal suspension or by natural infection.

    • Collect flies at different time points post-infection.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the collected flies using TRIzol reagent according to the manufacturer's protocol.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize cDNA from the purified RNA using a reverse transcriptase kit.

  • qPCR Reaction:

    • Set up the qPCR reactions in a 96-well plate, including the cDNA template, forward and reverse primers for this compound and the reference gene, and the qPCR master mix.

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Run the qPCR program on a real-time PCR instrument.

    • Determine the cycle threshold (Ct) values for both the this compound and the reference gene.

    • Calculate the relative expression of the this compound gene using the ΔΔCt method, normalizing to the expression of the reference gene.

qPCR_Workflow A Immune Challenge of Drosophila B RNA Extraction A->B C cDNA Synthesis B->C D qPCR with this compound and Reference Gene Primers C->D E Data Analysis (ΔΔCt Method) D->E F Relative this compound Expression E->F

Figure 3: Workflow for qPCR Analysis of this compound Expression.
Signaling Pathway Analysis: Luciferase Reporter Assay

This assay is used to investigate the activation of the Toll pathway by measuring the transcriptional activity of the this compound promoter.

Materials:

  • Drosophila S2 cells

  • This compound promoter-luciferase reporter construct (e.g., a pGL3 vector containing the Drs promoter upstream of the luciferase gene)

  • A constitutively expressed Renilla luciferase plasmid (for normalization)

  • Expression plasmids for Toll pathway components (e.g., a constitutively active form of Toll)

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture Drosophila S2 cells in an appropriate medium.

    • Co-transfect the S2 cells with the this compound promoter-luciferase reporter construct, the Renilla luciferase normalization plasmid, and any expression plasmids for Toll pathway components.

  • Cell Stimulation (optional):

    • If investigating the response to a stimulus, treat the transfected cells with a Toll pathway agonist (e.g., a preparation of fungal cell wall components).

  • Cell Lysis and Luciferase Assay:

    • After an appropriate incubation period, lyse the cells using the buffer provided in the dual-luciferase reporter assay kit.

    • Measure the firefly and Renilla luciferase activities in the cell lysate using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Compare the normalized luciferase activity between different experimental conditions to determine the effect on this compound promoter activity.

Luciferase_Assay_Workflow A Co-transfect S2 cells with: - this compound-luciferase reporter - Renilla luciferase control - Pathway component expression plasmids B Incubate and/or Stimulate cells A->B C Lyse cells B->C D Measure Firefly and Renilla Luciferase Activity C->D E Normalize and Analyze Data D->E F Determine this compound Promoter Activity E->F

Figure 4: Workflow for Luciferase Reporter Assay.
Gene Silencing: RNA Interference (RNAi)

This technique is used to knockdown the expression of specific genes in the Toll pathway in S2 cells to study their role in this compound induction.

Materials:

  • Drosophila S2 cells

  • Double-stranded RNA (dsRNA) corresponding to the target gene (e.g., Toll, MyD88, Pelle, Dif)

  • Transfection reagent or serum-free medium for dsRNA uptake

  • Reagents for qPCR or Western blotting to validate knockdown

Procedure:

  • dsRNA Synthesis:

    • Synthesize dsRNA targeting a specific region of the gene of interest. It is crucial to use a region that is unique to the target gene to avoid off-target effects.

  • dsRNA Treatment:

    • Incubate S2 cells with the dsRNA in serum-free medium or using a transfection reagent to facilitate uptake.

  • Incubation:

    • Incubate the cells for a period sufficient to allow for the degradation of the target mRNA and protein (typically 3-5 days).

  • Validation of Knockdown:

    • Harvest a portion of the cells to validate the knockdown efficiency by measuring the mRNA levels of the target gene using qPCR or the protein levels using Western blotting.

  • Functional Assay:

    • Use the remaining cells for a functional assay, such as a luciferase reporter assay or qPCR for this compound expression, to assess the impact of the gene knockdown on Toll pathway signaling.

RNAi_Workflow A Synthesize dsRNA for Target Gene B Treat S2 cells with dsRNA A->B C Incubate for 3-5 days B->C D Validate Knockdown (qPCR/Western Blot) C->D E Perform Functional Assay (e.g., Luciferase Assay) C->E F Assess Impact on Toll Pathway D->F E->F

Figure 5: Workflow for RNAi-mediated Gene Silencing.

Conclusion and Future Directions

This compound represents a fascinating example of a highly specific and potent antifungal peptide that plays a critical role in the innate immunity of Drosophila. Its mechanism of action, involving direct interaction with and disruption of the fungal cell membrane, coupled with its tightly regulated expression via the Toll and IMD signaling pathways, highlights the sophistication of the insect immune response.

Further research into the precise molecular targets of this compound on the fungal cell surface will be crucial for a complete understanding of its mechanism. Elucidating the structural determinants of its antifungal specificity could pave the way for the rational design of novel antifungal agents. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the biology of this compound and its potential applications in the development of new therapies to combat fungal infections in both agriculture and medicine.

References

Whitepaper: Regulation of Drosomycin Expression by the Imd Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The innate immune system of Drosophila melanogaster serves as a powerful model for understanding host defense mechanisms. Two primary signaling cascades, the Toll and Immune deficiency (Imd) pathways, orchestrate the transcriptional response to microbial infections. While the Toll pathway is the principal regulator of the antifungal peptide Drosomycin upon systemic fungal infection, the Imd pathway, primarily activated by Gram-negative bacteria, plays a crucial, context-dependent role in its expression. This technical guide provides an in-depth examination of the Imd signaling pathway and its specific involvement in regulating this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations. Understanding this nuanced regulatory network is critical for research into host-pathogen interactions and the development of novel immunomodulatory therapeutics.

The Immune Deficiency (Imd) Signaling Pathway

The Imd pathway is a cornerstone of the Drosophila humoral immune response, essential for combating Gram-negative bacterial infections.[1] Its activation culminates in the nuclear translocation of the NF-κB transcription factor Relish, which directs the expression of a battery of antimicrobial peptides (AMPs).[2][3]

Pathogen Recognition and Signal Transduction

The pathway is initiated by the recognition of diaminopimelic acid (DAP)-type peptidoglycan (PGN), a component of the cell walls of most Gram-negative and certain Gram-positive bacteria.[1][2] This recognition is mediated by Peptidoglycan Recognition Proteins (PGRPs).

  • Recognition: The transmembrane receptor PGRP-LC and the cytosolic receptor PGRP-LE detect DAP-type PGN.[2] Ligand binding is thought to induce receptor clustering, initiating the downstream cascade.[2]

  • Complex Formation: This triggers the recruitment of the core intracellular signaling protein, Immune deficiency (Imd), which contains a death domain.[3] Imd then forms a complex with the FADD-like adapter protein (dFADD) and the caspase-8 homolog, DREDD.[2]

  • Ubiquitination and Kinase Activation: The Imd protein undergoes K63-linked polyubiquitination. These ubiquitin chains serve as a scaffold to recruit a complex consisting of TAK1 (TGF-β activated kinase 1) and its partner, TAB2.[2][4]

  • IKK Activation: TAK1, once activated, phosphorylates and activates the Drosophila IκB kinase (IKK) complex, which is composed of the subunits Ird5 (IKKβ) and Kenny (IKKγ).[2][4]

Activation of the NF-κB Factor Relish

The final steps of the cascade involve the activation of the transcription factor Relish, a homolog of mammalian p105.

  • Phosphorylation: The activated IKK complex phosphorylates the N-terminal domain of Relish.[2][4]

  • Cleavage: Concurrently, the caspase DREDD cleaves Relish into two distinct fragments:

    • REL-68: The 68 kDa N-terminal fragment, which contains the DNA-binding Rel Homology Domain (RHD).[5][6]

    • REL-49: The 49 kDa C-terminal fragment, which is analogous to the mammalian inhibitor IκB and remains in the cytoplasm.[5][6]

  • Nuclear Translocation: The cleavage unmasks a nuclear localization signal on REL-68, which rapidly translocates to the nucleus.[2][5] There, it binds to κB-like DNA sequences in the promoters of target genes, driving the transcription of AMPs such as Diptericin, Attacin, and Cecropin.[1][5]

Imd_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGN DAP-type Peptidoglycan (Gram- Bacteria) PGRP_LC PGRP-LC IMD IMD PGRP_LC->IMD Recruits dFADD dFADD IMD->dFADD DREDD DREDD (Caspase) IMD->DREDD TAB2_TAK1 TAB2/TAK1 Complex IMD->TAB2_TAK1 Recruits via K63-Ub dFADD->DREDD Relish_full REL-68 (RHD) REL-49 (IκB) DREDD->Relish_full Cleaves IKK IKK Complex (Ird5/Kenny) TAB2_TAK1->IKK Activates IKK->Relish_full Phosphorylates REL_49 REL-49 Relish_full->REL_49 REL_68 REL-68 Relish_full->REL_68 AMP_genes AMP Genes (e.g., Diptericin) REL_68->AMP_genes Activates Transcription qPCR_Workflow cluster_sample_prep Sample Preparation cluster_molecular_bio Molecular Biology cluster_analysis Analysis Challenge 1. Immune Challenge (e.g., E. coli pricking) Incubate 2. Incubation (6-24 hours) Collect 3. Sample Collection Incubate->Collect Homogenize 4. Homogenization & Lysis Collect->Homogenize RNA_Extract 5. Total RNA Extraction Homogenize->RNA_Extract cDNA_Synth 6. Reverse Transcription (cDNA Synthesis) RNA_Extract->cDNA_Synth qPCR_Setup 7. qPCR Reaction Setup (SYBR Green) cDNA_Synth->qPCR_Setup qPCR_Run 8. Real-Time PCR qPCR_Setup->qPCR_Run Data_Analysis 9. Data Analysis (ΔΔCt Method) qPCR_Run->Data_Analysis

References

Drosomycin's Efficacy Against Filamentous Fungi: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifungal activity of Drosomycin, a cysteine-rich antimicrobial peptide from Drosophila melanogaster, against a range of filamentous fungi. The document details its spectrum of activity through quantitative data, outlines the experimental protocols for assessing its efficacy, and illustrates the key signaling pathway responsible for its induction.

Quantitative Activity Spectrum

This compound exhibits a potent and relatively specific activity against filamentous fungi, with inhibitory concentrations often falling in the low micromolar range. Its mode of action at these concentrations typically involves delaying hyphal growth and inducing abnormal morphology[1][2]. At higher concentrations, it has been shown to inhibit spore germination[1][2]. The following tables summarize the available quantitative data on the antifungal activity of this compound and its homolog, this compound-2.

Fungal SpeciesAssay TypeValue (µM)Reference
Neurospora crassaIC50< 1.0[3]
Geotrichum candidumIC50~5.0[3]

Table 1: Half-maximal inhibitory concentration (IC50) of this compound against select filamentous fungi.

Fungal SpeciesAssay TypeValue (µM)Reference
Neurospora crassaIC50< 1.0[3]
Geotrichum candidumIC50~15.0[3]

Table 2: Half-maximal inhibitory concentration (IC50) of this compound-2 against select filamentous fungi.

It is noteworthy that while this compound is potent against many filamentous fungi, including some species of Fusarium and Aspergillus, some studies have shown it to be less effective against others like Rhizopus oryzae[3][4]. The human homolog of this compound, this compound-Like Defensin (DLD), has demonstrated a broader spectrum of activity against clinically relevant filamentous fungi, including several Aspergillus species[4][5][6].

Experimental Protocols: Antifungal Susceptibility Testing

The determination of this compound's antifungal activity is performed using standardized broth microdilution methods. The protocols established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a framework for reproducible and comparable results.

CLSI M38-A2 Broth Microdilution Method

This reference method is a widely accepted standard for testing the susceptibility of filamentous fungi to antifungal agents.

2.1.1 Inoculum Preparation:

  • Fungal cultures are grown on potato dextrose agar (B569324) (PDA) for 7 days to obtain mature, sporulating colonies.

  • The colonies are covered with sterile 0.85% saline solution.

  • The surface is gently probed with a sterile pipette tip to release conidia.

  • The resulting suspension is transferred to a sterile tube and the volume is adjusted with sterile saline.

  • Heavy particles are allowed to settle for 3-5 minutes.

  • The upper suspension is transferred to a new sterile tube and the turbidity is adjusted to a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to a concentration of approximately 1-5 x 10^6 CFU/mL.

  • The stock inoculum is then diluted 1:50 in RPMI 1640 medium to achieve the final testing concentration.

2.1.2 Microdilution Assay:

  • The assay is performed in sterile 96-well microtiter plates.

  • This compound is serially diluted in RPMI 1640 medium (buffered with MOPS) to achieve a range of concentrations.

  • 100 µL of each this compound dilution is added to the wells.

  • 100 µL of the final fungal inoculum is added to each well.

  • The plates are incubated at 35°C for 46-50 hours (or until sufficient growth is observed in the control wells).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a complete inhibition of visible growth.

EUCAST Broth Microdilution Method

The EUCAST method shares similarities with the CLSI protocol but has some key differences.

2.2.1 Inoculum Preparation:

  • Similar to the CLSI method, fungal colonies are harvested to create a conidial suspension.

  • The final inoculum concentration is adjusted to 2-5 x 10^5 CFU/mL in RPMI 1640 medium supplemented with 2% glucose.

2.2.2 Microdilution Assay:

  • The assay is set up in 96-well microtiter plates with serial dilutions of this compound.

  • Plates are incubated at 35°C for 48 hours.

  • The MIC endpoint is read visually as the lowest concentration showing no growth.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Inoculum Preparation cluster_assay Broth Microdilution Assay fungal_culture Fungal Culture on PDA (7 days) harvest Harvest Conidia with Saline fungal_culture->harvest adjust_turbidity Adjust to 0.5 McFarland Standard harvest->adjust_turbidity final_dilution Dilute in RPMI 1640 adjust_turbidity->final_dilution plate_setup Add this compound and Inoculum to 96-well Plate final_dilution->plate_setup serial_dilution Prepare Serial Dilutions of this compound serial_dilution->plate_setup incubation Incubate at 35°C for 48h plate_setup->incubation read_mic Visually Determine MIC incubation->read_mic

Caption: Workflow for determining the MIC of this compound.

This compound Induction via the Toll Signaling Pathway

Toll_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pathogen Fungal Pathogen pgrp PGRP-SA/GNBP3 pathogen->pgrp Recognition protease_cascade Serine Protease Cascade pgrp->protease_cascade Activates spe SPE protease_cascade->spe Activates pro_spz Pro-Spätzle spe->pro_spz Cleaves spz Spätzle (active) pro_spz->spz toll Toll Receptor spz->toll Binds myd88 MyD88 toll->myd88 Recruits tube Tube myd88->tube pelle Pelle (Kinase) tube->pelle cactus_dif Cactus-Dif Complex pelle->cactus_dif Phosphorylates Cactus cactus Cactus (Degraded) cactus_dif->cactus dif_free Dif cactus_dif->dif_free Releases dif_nuc Dif dif_free->dif_nuc Translocation drosomycin_gene This compound Gene dif_nuc->drosomycin_gene Binds to Promoter drosomycin_mrna This compound mRNA drosomycin_gene->drosomycin_mrna Transcription This compound Peptide This compound Peptide drosomycin_mrna->this compound Peptide Translation

Caption: Toll signaling pathway leading to this compound production.

References

The Discovery of Drosomycin: A Technical Guide to an Inducible Antifungal Peptide in Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system of the fruit fly, Drosophila melanogaster, provides a powerful model for understanding the fundamental principles of host defense. A critical component of this system is the production of antimicrobial peptides (AMPs), which are rapidly synthesized and secreted in response to infection. Among these, Drosomycin stands out as a potent and inducible peptide with specific activity against filamentous fungi. Its discovery and characterization have been pivotal in elucidating the genetic and molecular pathways that govern antifungal immunity. This technical guide provides an in-depth overview of the discovery of this compound, focusing on the quantitative data, experimental protocols, and signaling pathways that underpin its function.

Quantitative Data on this compound Activity and Induction

The induction of this compound gene expression and the antifungal efficacy of the this compound peptide have been quantified through various experimental approaches. The following tables summarize key quantitative data.

Table 1: Antifungal Activity of this compound and Related Peptides
PeptideFungal SpeciesAssay TypeIC50 (µM)Lethal Concentration (CL) (µM)Reference
This compoundNeurospora crassaLiquid Growth Inhibition< 1< 1[1]
This compoundGeotrichum candidumLiquid Growth Inhibition1 - 51 - 5[1]
This compoundSaccharomyces cerevisiaeLiquid Growth Inhibition16 - 32> 32[1]
This compound-2Neurospora crassaLiquid Growth Inhibition< 1< 1[1]
This compound-2Geotrichum candidumLiquid Growth Inhibition1 - 51 - 5[1]
This compound-2Saccharomyces cerevisiaeLiquid Growth Inhibition16 - 32> 32[1]
Recombinant this compoundBotrytis cinereaGrowth Inhibition~1.5-[2]
Recombinant this compoundColletotrichum gloeosporioidesGrowth Inhibition~15-[2]
Table 2: Induction of this compound Gene Expression Following Immune Challenge
Inducing AgentTime Post-InductionMethodFold Change in ExpressionReference
Beauveria bassiana (fungus)2-3 daysNorthern BlotStrong and sustained induction[3]
Micrococcus luteus (Gram+ bacterium)6 hoursNorthern BlotStrong induction[3]
Escherichia coli (Gram- bacterium)6 hoursNorthern BlotWeak induction[3]
Mixed Gram+/- bacteria24 hoursNorthern BlotLow level of induction[4]
Crithidia spp. (parasite)24 hoursNorthern BlotLow level of induction[4]
Peptidoglycan (LPS)48 hoursRNA-seq~32-fold increase (sustained)[5]
Staphylococcus aureus (sepsis)7 daysqRT-PCR5.7-fold increase[6]

Signaling Pathways for this compound Induction

The expression of the this compound gene is primarily regulated by the Toll signaling pathway, which is activated in response to fungal and Gram-positive bacterial infections. The Immune Deficiency (IMD) pathway, typically responsive to Gram-negative bacteria, plays a minor role.

Toll_Signaling_Pathway cluster_nucleus Nuclear Events fungi Fungal Cell Wall (β-1,3-glucan) gnbp3 GNBP3 fungi->gnbp3 Recognition persephone Persephone (Protease) gnbp3->persephone Activation spe SPE (Serine Protease) persephone->spe Activation spatzle_pro Pro-Spätzle spe->spatzle_pro Cleavage spatzle_active Active Spätzle spatzle_pro->spatzle_active toll Toll Receptor spatzle_active->toll Binding myd88 MyD88 toll->myd88 Recruitment tube Tube myd88->tube pelle Pelle (Kinase) tube->pelle cactus Cactus (IκB) pelle->cactus Phosphorylation & Degradation dif Dif/Dorsal (NF-κB) cactus->dif nucleus Nucleus dif->nucleus Translocation drosomycin_gene This compound gene nucleus->drosomycin_gene Transcription drosomycin_peptide This compound Peptide drosomycin_gene->drosomycin_peptide Translation & Secretion

Caption: The Toll signaling pathway for this compound induction.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the study of this compound.

Septic Injury for Induction of this compound

This protocol describes the induction of an immune response in adult Drosophila through physical injury with a bacteria-coated needle.

Materials:

  • Adult Drosophila melanogaster (3-4 days old)

  • Tungsten needle (0.125mm diameter) held in a pin holder

  • Bacterial culture (e.g., Micrococcus luteus or a mixture of E. coli and M. luteus)

  • CO2 anesthesia apparatus

  • Sterile PBS

  • Standard corn-meal fly medium vials

Procedure:

  • Culture bacteria overnight in an appropriate broth.

  • Pellet the bacteria by centrifugation and resuspend in PBS to a high concentration.

  • Anesthetize a batch of adult flies using CO2.

  • Dip the tip of the tungsten needle into the concentrated bacterial pellet.

  • Gently prick each fly in the thorax, just beneath the wing.

  • As a control, prick a separate batch of flies with a needle dipped in sterile PBS.

  • Transfer the pricked flies to fresh vials of fly medium and incubate at 25°C.

  • Collect flies at various time points (e.g., 1.5, 3, 6, 12, 24, 48 hours) for subsequent analysis (e.g., RNA extraction for gene expression studies or hemolymph extraction for peptide analysis).[7]

Septic_Injury_Workflow start Start: Adult Drosophila anesthetize Anesthetize with CO2 start->anesthetize prepare_needle Dip Needle in Bacterial Culture anesthetize->prepare_needle prick_fly Prick Fly in Thorax prepare_needle->prick_fly transfer Transfer to Fresh Vial prick_fly->transfer incubate Incubate at 25°C transfer->incubate collect Collect Samples at Time Points incubate->collect end End: Analysis collect->end

Caption: Experimental workflow for septic injury in Drosophila.

Hemolymph Extraction from Adult Flies

This protocol details a method for collecting hemolymph, the insect equivalent of blood, which contains secreted AMPs like this compound.

Materials:

  • ~50 adult flies per 0.5 µl of hemolymph

  • 0.5 ml and 1.5 ml microcentrifuge tubes

  • Fine-tipped stylus or needle

  • Ice

  • Refrigerated centrifuge (4°C)

  • Cold PBS

Procedure:

  • Prepare a collection device by piercing several small holes in the cap of a 0.5 ml microcentrifuge tube and placing it inside a capless 1.5 ml tube.

  • Anesthetize the flies and remove their wings.

  • Carefully spear the thorax of each fly with the stylus.

  • Place approximately 20 speared flies into the prepared 0.5 ml tube on ice.

  • Centrifuge the assembly at 5,000 rpm for 1 minute at 4°C.

  • The hemolymph will be collected in the bottom of the 1.5 ml tube.

  • Carefully collect the hemolymph using a fine capillary tube.

  • The collected hemolymph can be diluted in cold PBS for further analysis.[8][9]

Northern Blot Analysis of this compound mRNA

This protocol provides a method to detect and quantify the expression of this compound mRNA from total RNA samples.

Materials:

  • Total RNA extracted from Drosophila

  • Formaldehyde-agarose gel

  • 10X MOPS running buffer

  • Nylon membrane

  • UV cross-linker

  • Hybridization oven and solution

  • This compound-specific DNA probe labeled with ³²P

  • Washing buffers (SSPE, SDS)

  • Phosphorimager screen and scanner

Procedure:

  • RNA Electrophoresis: Separate 5-10 µg of total RNA per sample on a denaturing formaldehyde-agarose gel using 1X MOPS buffer.

  • Blotting: Transfer the RNA from the gel to a nylon membrane via capillary action overnight.

  • Cross-linking: UV-crosslink the RNA to the membrane.

  • Prehybridization: Incubate the membrane in hybridization solution for at least 30 minutes at 42°C.

  • Hybridization: Add the radiolabeled this compound probe to the hybridization solution and incubate overnight at 65-70°C.

  • Washing: Wash the membrane with a series of buffers of increasing stringency (e.g., 6X SSPE/0.5% SDS at room temperature, followed by 1X SSPE/0.5% SDS at 37°C, and finally 0.1X SSPE/0.1% SDS at 65°C) to remove non-specifically bound probe.

  • Detection: Expose the washed membrane to a phosphorimager screen and quantify the signal. Normalize the this compound signal to a loading control like the ribosomal protein 49 (rp49) gene.[4][10][11]

Liquid Growth Inhibition Assay for Antifungal Activity

This protocol is used to determine the concentration of this compound required to inhibit the growth of filamentous fungi.

Materials:

  • Purified this compound peptide

  • Fungal spores (e.g., Neurospora crassa)

  • Appropriate liquid fungal growth medium (e.g., Potato Dextrose Broth)

  • 96-well microtiter plate

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound of known concentration.

  • In a 96-well plate, perform a serial dilution of the this compound peptide in the fungal growth medium.

  • Add a standardized suspension of fungal spores to each well.

  • Include positive (fungus in medium without peptide) and negative (medium only) controls.

  • Incubate the plate at the optimal growth temperature for the fungus (e.g., 30°C) for 16-24 hours.

  • Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) to determine fungal growth.

  • Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide that inhibits fungal growth by 50% compared to the positive control.[1][12]

Conclusion

The discovery of this compound as an inducible antifungal peptide in Drosophila melanogaster has been a landmark in the field of innate immunity. The detailed characterization of its activity, the elucidation of its regulatory pathways, and the development of robust experimental protocols have provided invaluable tools and insights for researchers. This technical guide serves as a comprehensive resource for scientists and drug development professionals, offering the foundational knowledge required to leverage this model system for further discoveries in antifungal defense and innate immunity.

References

The Molecular Architecture of Drosomycin: A Technical Guide to its Cysteine-Stabilized αβ Motif and Functional Implications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Drosomycin, a 44-residue peptide from Drosophila melanogaster, represents a cornerstone of the insect's innate immune response against fungal pathogens.[1][2] Its structure is characterized by a highly conserved and remarkably stable Cysteine-Stabilized αβ (CSαβ) motif, a fold shared by a diverse superfamily of proteins including insect defensins, scorpion toxins, and plant defensins.[3][4][5] The three-dimensional structure, determined by high-resolution NMR spectroscopy, reveals an α-helix packed against a three-stranded β-sheet, cross-linked by four intramolecular disulfide bridges that confer significant stability.[1][3][6] This guide provides an in-depth technical overview of this compound's molecular structure, the experimental protocols used for its characterization and synthesis, and the signaling pathways that regulate its expression. Quantitative data are summarized for clarity, and key processes are visualized through detailed diagrams, offering a comprehensive resource for researchers in immunology and drug development.

Molecular Structure of this compound

This compound is the first antifungal protein to have been isolated and characterized from an insect.[3][4] Its structure provides a blueprint for understanding a class of defense molecules that have persisted throughout evolution.

Primary and Secondary Structure

This compound is a cationic peptide composed of 44 amino acids.[3][7] Its three-dimensional solution structure was determined using proton two-dimensional nuclear magnetic resonance (¹H 2D NMR).[1][3][8] The analysis revealed a compact fold consisting of a short α-helix spanning residues 16-26 and a twisted, three-stranded antiparallel β-sheet.[3] The β-sheet is formed by a short N-terminal strand (residues 3-5), a central strand (residues 30-35), and a C-terminal strand (residues 40-43).[3]

The Cysteine-Stabilized αβ (CSαβ) Motif

The defining feature of this compound is the CSαβ motif, a structural scaffold where the α-helix and β-sheet are covalently linked and stabilized by a network of disulfide bonds.[3][9] this compound contains eight cysteine residues that form four intramolecular disulfide bridges.[2][5][6] This cysteine array is identical to that found in plant defensins, highlighting a remarkable evolutionary conservation of this defensive architecture.[10] The four disulfide bridges create a highly rigid and stable core, making the peptide resistant to protease degradation.[3][6] This CSαβ scaffold is not unique to this compound and is found in a wide range of bioactive peptides, including antibacterial insect defensins and scorpion neurotoxins that target ion channels.[4][9]

Three-Dimensional Fold and Active Site

The overall three-dimensional structure of this compound is exceptionally rigid, with very few regions of variability.[3] The Protein Data Bank (PDB) entry for the solution structure of this compound is 1MYN.[11] Structure-function analyses comparing this compound with the plant defensin (B1577277) Rs-AFP2 have led to the proposal of a putative active site.[12] This site is thought to consist of a hydrophobic cluster on the protein's surface with an embedded lysine (B10760008) residue, suggesting that this compound may interact with fungal targets through a combination of electrostatic and hydrophobic interactions.[12] Studies involving site-directed mutagenesis have identified several charged residues (both positive and negative) on the molecular surface that are crucial for its antifungal activity, supporting the model of binding via electrostatic interactions.[7]

Quantitative Structural and Functional Data

Quantitative data provides precise insights into the structure and efficacy of this compound. The following tables summarize key parameters from structural studies and functional assays.

Table 1: Structural Parameters of this compound from NMR Analysis

Parameter Value / Description Reference
PDB ID 1MYN [11]
Secondary Structure α-helix (residues 16-26) [3]
β-strand 1 (residues 3-5) [3]
β-strand 2 (residues 30-35) [3]
β-strand 3 (residues 40-43) [3]
Disulfide Bridges Four intramolecular bonds, array identical to plant defensins [6][10]
Ramachandran Plot 78% of residues in most favored regions [3]

| | ~20% of residues in additionally allowed regions |[3] |

Table 2: Antifungal Activity of this compound | Fungal Species | Activity Metric | Value | Reference | | :--- | :--- | :--- | :--- | | Neurospora crassa | IC₅₀ | < 1 µM |[13] | | Botrytis cinerea | % Inhibition | ~50% | 1.5 µM |[9] | | Colletotrichum gloeosporioides | % Inhibition | ~50% | 15 µM |[9] |

Experimental Protocols

The characterization and production of this compound rely on a suite of advanced biochemical techniques. Detailed methodologies for key experiments are provided below.

Structural Determination by NMR Spectroscopy

The determination of this compound's solution structure was achieved via ¹H 2D NMR.[1] A generalized protocol for determining the structure of a cysteine-rich peptide like this compound is as follows.

Protocol:

  • Sample Preparation:

    • Synthesize or recombinantly express the peptide. Purity should be >95% as determined by HPLC and mass spectrometry.[14]

    • Dissolve the peptide to a final concentration of 1-5 mM in a buffer of 90% H₂O / 10% D₂O.[14][15] The pH should be optimized for stability and to minimize amide proton exchange (typically pH 4-5).[14]

    • The sample must be stable and non-aggregating at room temperature for the duration of the experiments (typically 2-7 days).[15]

  • NMR Data Acquisition:

    • Acquire a series of homonuclear 2D NMR spectra, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), at a suitable temperature (e.g., 25°C).[14] Water suppression techniques are employed to mitigate the strong solvent signal.[14]

  • Resonance Assignment:

    • Use the COSY and TOCSY spectra to identify the spin systems of individual amino acid residues.

    • Use the NOESY spectrum to identify sequential connectivities (dαN(i, i+1), dNN(i, i+1)) between adjacent residues to achieve sequence-specific assignment of all proton resonances.[14]

  • Disulfide Bridge Mapping (Optional but Recommended):

    • To unambiguously determine disulfide connectivity, synthesize the peptide with specific cysteine residues isotopically labeled (e.g., ¹⁵N/¹³C).[16]

    • Utilize triple-resonance NMR experiments or analyze cross-disulfide NOEs in ¹³C-edited NOESY spectra to identify which cysteine residues are spatially proximal and thus bonded.[16]

  • Structure Calculation and Validation:

    • Integrate the cross-peaks in the NOESY spectrum and convert them into upper-distance restraints.[14]

    • Use computational programs (e.g., DIANA, CYANA) to calculate a family of structures that satisfy the experimental restraints.[4]

    • Refine the structures using energy minimization in a full force field.

    • Assess the quality of the final ensemble of structures using tools like PROCHECK to analyze Ramachandran plots and geometric parameters.[3]

G cluster_prep Preparation cluster_nmr NMR Analysis cluster_calc Structure Calculation peptide_syn Peptide Synthesis (>95% Purity) sample_prep Sample Preparation (1-5 mM in H2O/D2O) peptide_syn->sample_prep data_acq 2D NMR Data Acquisition (COSY, TOCSY, NOESY) sample_prep->data_acq assign Resonance Assignment data_acq->assign dist_rest Distance Restraint Generation (from NOEs) assign->dist_rest struct_calc Structure Calculation (e.g., CYANA) dist_rest->struct_calc refine Refinement & Validation struct_calc->refine final_struct final_struct refine->final_struct Final Structure Ensemble (PDB)

Caption: Workflow for NMR-based structure determination of this compound.

Synthesis of this compound

This compound can be produced either through recombinant expression systems or by direct chemical synthesis.

3.2.1 Recombinant Expression in E. coli This protocol yields a thioredoxin-fused this compound, which is subsequently cleaved to release the mature peptide.[9]

  • Cloning: Amplify the DNA sequence encoding the 44 amino acids of this compound and clone it into an expression vector (e.g., pET-32b) that provides an N-terminal thioredoxin and His₆ tag.[9]

  • Expression: Transform E. coli cells (e.g., Rosetta-gami strain) with the plasmid and induce protein expression with IPTG.

  • Purification: Lyse the cells and purify the fusion protein from the soluble fraction using a HisTrap affinity column.[9]

  • Cleavage and Folding: Cleave the thioredoxin and His₆ tags using thrombin. The released peptide is then subjected to oxidative folding conditions (e.g., redox buffer) to facilitate the correct formation of the four disulfide bridges.

  • Final Purification: Purify the correctly folded this compound using reverse-phase HPLC.

3.2.2 Solid-Phase Peptide Synthesis (SPPS) SPPS allows for the direct chemical construction of the peptide chain. The Fmoc/tBu strategy is widely used.[17][18]

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin for a C-terminal amide.[19] Swell the resin in a solvent like dimethylformamide (DMF).[19]

  • Chain Assembly (Iterative Cycles):

    • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a 20% piperidine (B6355638) solution in DMF.[20]

    • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.

    • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HATU). Add the activated amino acid to the resin to form the next peptide bond.[20]

    • Washing: Wash the resin again with DMF.

    • Repeat this cycle for all 44 amino acids in the sequence.

  • Cleavage and Deprotection: Once the chain is fully assembled, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.[20]

  • Oxidative Folding and Purification: After cleavage, precipitate the crude peptide in cold ether. Purify the linear peptide by RP-HPLC. Induce folding and disulfide bond formation in a redox buffer system. Purify the final folded peptide by RP-HPLC and confirm its mass and purity by mass spectrometry.

G start Start: Resin Swelling deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 couple Amino Acid Activation & Coupling (HATU) wash1->couple wash2 Wash (DMF) couple->wash2 check Repeat for all 44 Amino Acids? wash2->check check->deprotect Yes cleave Cleavage from Resin & Side-Chain Deprotection (TFA) check->cleave No purify Purification & Folding cleave->purify end Final Product purify->end G Toll Signaling Pathway cluster_extra Extracellular (Hemolymph) cluster_intra Intracellular (Fat Body Cell) pamp Fungal / Gram+ PAMPs protease Protease Cascade pamp->protease spz_pro Pro-Spätzle protease->spz_pro spz_act Active Spätzle spz_pro->spz_act toll Toll Receptor spz_act->toll adapt MyD88 / Tube Pelle Complex toll->adapt cactus Cactus (IκB) adapt->cactus cactus_p Cactus-P (Degradation) cactus->cactus_p Phosphorylation dif Dif/Dorsal (NF-κB) dif->cactus nucleus Nucleus dif->nucleus Translocation drs This compound Gene Expression nucleus->drs

References

The Fat Body: A Central Hub for Drosomycin Synthesis and Secretion in Drosophila Melanogaster

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fruit fly, Drosophila melanogaster, serves as a powerful model organism for dissecting the intricacies of innate immunity. A crucial component of its defense against fungal and Gram-positive bacterial infections is the synthesis and secretion of the antimicrobial peptide (AMP) Drosomycin. This technical guide provides a comprehensive overview of the central role played by the fat body, an organ analogous to the vertebrate liver, in the production and systemic release of this compound. We will delve into the signaling pathways governing its synthesis, the cellular mechanisms of its secretion, and present key quantitative data and experimental methodologies pertinent to its study.

Introduction

The innate immune system of Drosophila relies on two primary signaling cascades, the Toll and the Immune Deficiency (IMD) pathways, to orchestrate a robust defense against microbial invaders. The systemic expression of the antifungal peptide this compound is predominantly regulated by the Toll pathway within the fat body.[1][2] Upon infection, the fat body rapidly synthesizes and secretes this compound into the hemolymph, the insect's circulatory fluid, where it can reach high concentrations to combat pathogens.[1][3] Understanding the molecular and cellular processes within the fat body that govern this compound production and release is paramount for elucidating fundamental principles of innate immunity and for the potential development of novel antifungal therapeutics.

This compound Synthesis: The Toll Signaling Pathway in the Fat Body

The synthesis of this compound in the fat body is a tightly regulated process initiated by the recognition of microbial components, which triggers the Toll signaling pathway. This cascade of molecular events ultimately leads to the activation of transcription factors that drive the expression of the this compound gene.

The Toll Signaling Cascade

The activation of the Toll pathway in the fat body follows a well-defined linear sequence:

  • Pathogen Recognition and Spätzle Activation: The process begins with the recognition of fungal or Gram-positive bacterial cell wall components by Pattern Recognition Receptors (PRRs) in the hemolymph. This recognition triggers a proteolytic cascade that culminates in the cleavage of the inactive Spätzle precursor into its active form.

  • Toll Receptor Activation: The processed Spätzle ligand binds to the Toll receptor on the surface of fat body cells, inducing a conformational change and receptor activation.

  • Intracellular Signaling: Activated Toll recruits a series of intracellular adapter proteins, including MyD88, Tube, and Pelle (a serine/threonine kinase).

  • Cactus Degradation and NF-κB Translocation: The formation of this signaling complex leads to the phosphorylation and subsequent degradation of the inhibitor protein Cactus. The degradation of Cactus releases the NF-κB-like transcription factors, Dorsal and Dorsal-related immunity factor (DIF).[4]

  • Gene Transcription: Dorsal and/or DIF then translocate into the nucleus and bind to specific κB-like motifs in the promoter region of the this compound gene, initiating its transcription.[4] Studies in larval fat body cells have shown a functional redundancy between Dorsal and DIF in controlling this compound gene expression.[4]

Toll_Signaling_Pathway cluster_nucleus Nucleus Pathogen Fungal/Gram+ Pathogen Spz_inactive Pro-Spätzle Pathogen->Spz_inactive triggers cleavage Spz_active Spätzle (active) Spz_inactive->Spz_active Toll Toll Receptor Spz_active->Toll binds MyD88 MyD88 Toll->MyD88 recruits Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus Cactus Pelle->Cactus phosphorylates for degradation Dorsal_DIF Dorsal/DIF Cactus->Dorsal_DIF releases Drs_gene This compound Gene Dorsal_DIF->Drs_gene translocates to nucleus and binds promoter Nucleus Nucleus Drs_mRNA This compound mRNA Drs_gene->Drs_mRNA transcription

Caption: The Toll signaling pathway for this compound synthesis.

This compound Secretion: A Vesicle-Mediated Process

Following its synthesis, this compound is secreted from the fat body cells into the hemolymph. This process is crucial for the systemic immune response and involves a regulated secretory pathway.

The Secretory Pathway

The secretion of this compound, like other antimicrobial peptides, is thought to follow the classical secretory pathway:

  • Synthesis and Translocation: this compound is synthesized on ribosomes and translocated into the endoplasmic reticulum (ER).

  • Vesicular Transport: From the ER, it moves to the Golgi apparatus for further processing and packaging into secretory vesicles.

  • Exocytosis: These vesicles are then transported to the plasma membrane for release into the hemolymph via exocytosis.

Studies have implicated key molecular players in the late stages of this secretory process. The Rab GTPase, Rab11 , is essential for the targeting of this compound-containing vesicles to the plasma membrane.[5][6] The SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) protein, Syntaxin 1a (Syx1a) , is also involved in the final fusion of these vesicles with the plasma membrane, facilitating the release of this compound.[5] Furthermore, the protein 14-3-3ε has been shown to be crucial for the function of Rab11-positive vesicles in AMP secretion.[5][6]

Drosomycin_Secretion_Pathway ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Vesicle Secretory Vesicle (Rab11-positive) Golgi->Vesicle Plasma_Membrane Plasma Membrane Vesicle->Plasma_Membrane This compound This compound Hemolymph Hemolymph Plasma_Membrane->Hemolymph Syx1a Syntaxin 1a Syx1a->Plasma_Membrane mediates fusion Protein_1433e 14-3-3ε Protein_1433e->Vesicle regulates vesicle function RTqPCR_Workflow Dissection Dissect Fat Body RNA_Extraction Total RNA Extraction Dissection->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (with this compound-specific primers) cDNA_Synthesis->qPCR Analysis Data Analysis (Relative Quantification) qPCR->Analysis GFP_Reporter_Workflow Infection Induce Immune Response (e.g., fungal infection) Incubation Incubate for Desired Time Infection->Incubation Dissection Dissect Fat Body Incubation->Dissection Microscopy Fluorescence Microscopy Dissection->Microscopy Imaging Image Acquisition and Analysis Microscopy->Imaging RNAi_Workflow Cross Cross Fat Body-specific GAL4 driver with UAS-RNAi line Progeny Select Progeny with Fat Body-specific Knockdown Cross->Progeny Experiment Perform Experiment (e.g., infection and analysis) Progeny->Experiment Phenotype Analyze Phenotype (e.g., this compound levels, survival) Experiment->Phenotype

References

A Technical Guide to the Genetic Basis of Drosomycin Production in Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Drosophila melanogaster (the fruit fly) serves as a premier model organism for dissecting the mechanisms of innate immunity. A key component of its defense against fungal pathogens is the production of antimicrobial peptides (AMPs), among which Drosomycin is a principal player. This document provides a detailed technical overview of the genetic and molecular architecture governing this compound synthesis. The primary regulatory cascade is the Toll signaling pathway, which is activated upon recognition of fungal or Gram-positive bacterial components. This activation culminates in the nuclear translocation of NF-κB transcription factors, which directly bind to the this compound (Drs) gene promoter to initiate transcription. This guide details the signaling components, regulatory logic, quantitative expression dynamics, and the experimental protocols essential for studying this fundamental immune response.

The this compound Gene Locus

This compound is a 44-residue, cysteine-rich antifungal peptide, first identified in Drosophila melanogaster.[1][2] Its structure is stabilized by four disulfide bridges, conferring high resistance to degradation.[1] The gene encoding this compound, Drs, is located on the 3L chromosome arm. It is part of a multigene family that includes several this compound-like (Drsl) genes.[1][3] However, studies on gene expression patterns have revealed that only the Drs gene is strongly and systemically induced upon microbial infection, while other family members show constitutive or injury-induced expression.[3] The promoter region of the Drs gene contains binding sites for NF-κB transcription factors, which are critical for its immune-inducible expression.[3]

The Toll Signaling Pathway: Master Regulator of this compound

The systemic production of this compound in the fat body (an organ analogous to the mammalian liver) is predominantly controlled by the Toll signaling pathway.[4][5] This pathway is a highly conserved signaling cascade crucial for both developmental processes and innate immunity in insects.[6][7] Activation in an immune context occurs in response to fungi and most Gram-positive bacteria.[4][8]

The canonical activation sequence is as follows:

  • Pathogen Recognition: Fungal cell wall components (β-1,3-glucan) or Gram-positive bacterial peptidoglycan (Lys-type) are recognized by pattern recognition receptors (PRRs) like GNBP3 and PGRP-SA in the hemolymph.[8][9]

  • Proteolytic Cascade: This recognition triggers a serine protease cascade that ultimately cleaves the pro-protein Spätzle (Spz) into its active form.[7][10]

  • Receptor Activation: The cleaved Spätzle protein acts as the ligand for the transmembrane Toll receptor.[7][10] Ligand binding induces Toll dimerization.

  • Intracellular Signal Transduction: The activated Toll receptor recruits a series of adaptor proteins via homophilic interactions between their Toll/Interleukin-1 Receptor (TIR) and Death domains. The signal is transduced through dMyD88, Tube, and the IRAK-related kinase, Pelle.[6][7][11]

  • NF-κB Activation: The Pelle kinase phosphorylates the IκB homolog, Cactus. This phosphorylation targets Cactus for degradation, releasing the NF-κB transcription factors, Dorsal and Dif.[6]

  • Gene Transcription: Freed from their cytoplasmic inhibitor, Dorsal and Dif translocate into the nucleus, bind to κB sites in the this compound gene promoter, and drive its transcription.[6][12][13]

Mutations in key components of this pathway, such as spätzle, Toll, or Dif, severely impair or abolish the induction of this compound expression following fungal infection.[13][14]

Toll_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen Fungus / Gram+ Bacteria PRR PGRP-SA / GNBP3 (Recognition) Pathogen->PRR Cascade Protease Cascade PRR->Cascade Pro_Spz Pro-Spätzle Cascade->Pro_Spz cleaves Spz Active Spätzle (Ligand) Pro_Spz->Spz Toll Toll Receptor Spz->Toll binds dMyD88 dMyD88 Toll->dMyD88 recruits Tube Tube dMyD88->Tube Pelle Pelle (Kinase) Tube->Pelle Cactus_Dif Cactus-Dif Complex (Inactive) Pelle->Cactus_Dif phosphorylates Cactus Dif Dif/Dorsal (Active NF-κB) Cactus_Dif->Dif releases Drs_Gene This compound Gene Dif->Drs_Gene translocates & activates Drs_mRNA This compound mRNA Drs_Gene->Drs_mRNA Transcription

Caption: The Toll signaling pathway leading to this compound production.

Quantitative Analysis of this compound Expression

The induction of this compound is a rapid and robust response to infection. Quantitative Reverse Transcription PCR (qRT-PCR) and Northern blot analysis are standard methods to measure Drs mRNA levels. Expression is typically normalized against a housekeeping gene (e.g., rp49) and presented as a fold change relative to unchallenged or sterilely injured control flies.

Table 1: Relative this compound mRNA Levels After Fungal Infection (Data synthesized from representative studies for illustrative purposes)

Fungal SpeciesTime Post-InfectionNormalized Expression Level (Relative to Control)Data Source Reference
Aspergillus fumigatus6 hours~150x[4]
Aspergillus fumigatus12 hours~250x[15]
Rhizopus oryzae12 hours~230x[15]
Beauveria bassiana48 hours~80x[9]
Candida albicans48 hours~60x[9]

Table 2: this compound Expression in Toll Pathway Mutants (Data synthesized from representative studies for illustrative purposes)

Fly GenotypeChallengeNormalized Expression Level (Relative to Wild-Type)Data Source Reference
Wild-TypeA. fumigatus Infection100%[4]
spz mutantA. fumigatus Infection< 5%[4]
Toll mutantA. fumigatus Infection< 5%[4]
Dif mutantB. bassiana InfectionNo significant induction[13]

Key Experimental Protocols

The study of this compound genetics relies on a set of core molecular and genetic techniques.

Protocol: Fungal Infection via Septic Injury

This method introduces a controlled dose of pathogens into the fly's hemocoel, triggering a systemic immune response.

  • Fly Culture: Rear adult flies (D. melanogaster, e.g., w1118 or Oregon-R strains) on standard cornmeal-yeast-agar medium at 25°C. Use 3-5 day old adult flies for experiments.

  • Pathogen Preparation: Culture fungus (e.g., Beauveria bassiana or Aspergillus fumigatus) on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar). Prepare a spore suspension in a sterile buffer like PBS (Phosphate-Buffered Saline).

  • Anesthetization: Anesthetize flies using CO2 or by cooling on an ice-cold surface.

  • Septic Injury: Using a micro-manipulator, gently prick the thorax of each fly with a fine tungsten needle (e.g., 0.1 mm diameter) that has been dipped into the fungal spore suspension.

  • Incubation: Place the infected flies in a fresh vial with food and incubate at 29°C to facilitate the immune response. Collect flies for analysis at specified time points (e.g., 6, 12, 24, 48 hours).

Protocol: Quantification of this compound mRNA by qRT-PCR

This protocol allows for the precise measurement of gene expression levels.

  • RNA Extraction: Homogenize a pool of 5-10 adult flies in a lysis buffer (e.g., TRI Reagent). Extract total RNA following the manufacturer's protocol. Assess RNA quality and concentration using a spectrophotometer (e.g., NanoDrop).[16]

  • DNase Treatment: To remove contaminating genomic DNA, treat the RNA sample with RQ1 DNase or an equivalent enzyme.[16]

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a first-strand cDNA synthesis kit with oligo(dT) or random hexamer primers.[16]

  • qPCR Reaction: Set up the qPCR reaction in a 96-well plate. Each reaction should contain:

    • SYBR Green Master Mix

    • Forward and Reverse primers for this compound

    • cDNA template (diluted)

    • Nuclease-free water

  • Primer Design: Use validated primers specific for Drs. Example sequences can be designed using tools like Primer3. The housekeeping gene rp49 is commonly used for normalization.

  • Thermal Cycling: Run the reaction on a real-time PCR machine (e.g., ViiA7 thermal cycler) with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Calculate the relative expression of this compound using the ΔΔCt method, normalizing the expression to rp49 and comparing infected samples to a control sample (e.g., flies pricked with a sterile needle).

Experimental_Workflow cluster_experiment Experimental Procedure cluster_analysis Molecular Analysis Start Start: Adult Flies (3-5 days old) Infection Septic Injury with Fungal Spores Start->Infection Incubation Incubate at 29°C (e.g., 12 hours) Infection->Incubation Harvest Harvest Flies & Freeze Incubation->Harvest RNA_Ext Total RNA Extraction Harvest->RNA_Ext cDNA_Syn cDNA Synthesis RNA_Ext->cDNA_Syn qPCR qRT-PCR with Drs & rp49 primers cDNA_Syn->qPCR Data_Analysis Data Analysis (ΔΔCt method) qPCR->Data_Analysis End Result: Fold Change in Drs Expression Data_Analysis->End

Caption: Workflow for quantifying this compound expression after infection.

Implications for Drug Development

The conservation of the Toll pathway between Drosophila and mammals (where Toll-like receptors, or TLRs, are central to immunity) makes the fruit fly an invaluable tool for immunological research.[7][11] The this compound response provides a clear, quantifiable readout for the activation of this pathway. This system can be exploited for:

  • High-Throughput Screening: Drosophila cell lines (e.g., S2 cells) or transgenic flies carrying a Drs-reporter gene (e.g., Drs-GFP) can be used to screen for small molecules that either activate or inhibit the Toll pathway.[14][17]

  • Target Identification: Genetic screens in flies can identify novel host factors that modulate the antifungal response, presenting potential new targets for immunomodulatory drugs.

  • Understanding Pathogenesis: The this compound response can be used to study how fungal virulence factors interact with and potentially evade the host immune system.[9]

By providing a genetically tractable and well-characterized system, the study of this compound production in Drosophila continues to offer profound insights into the fundamental principles of innate immunity, with direct relevance to human health and disease.

References

Methodological & Application

Techniques for Studying Drosomycin Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drosomycin is a key antimicrobial peptide (AMP) in the innate immune system of Drosophila melanogaster, playing a crucial role in the defense against fungal infections. Its expression is tightly regulated, primarily through the Toll signaling pathway in response to fungal and Gram-positive bacterial challenges. Understanding the dynamics of this compound gene expression is fundamental to elucidating the mechanisms of innate immunity and for the development of novel antifungal therapeutics. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound gene expression.

I. Signaling Pathways Regulating this compound Expression

The expression of the this compound gene is predominantly controlled by two distinct signaling pathways: the Toll pathway for systemic expression and the Immune Deficiency (IMD) pathway for local expression in specific tissues.

A. The Toll Pathway

Systemic expression of this compound in the fat body, the primary immune-responsive tissue in Drosophila, is mainly regulated by the Toll signaling pathway.[1] This pathway is activated by the recognition of microbial components, leading to a signaling cascade that culminates in the nuclear translocation of the NF-κB-like transcription factors Dorsal and Dorsal-related immunity factor (Dif), which then induce this compound gene transcription.[2]

Toll_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fungal/Gram+ PAMPs Fungal/Gram+ PAMPs PGRP-SA/GNBP1 PGRP-SA/GNBP1 Fungal/Gram+ PAMPs->PGRP-SA/GNBP1 Recognition Spätzle (pro-form) Spätzle (pro-form) PGRP-SA/GNBP1->Spätzle (pro-form) Cleavage Cascade Spätzle (active) Spätzle (active) Spätzle (pro-form)->Spätzle (active) Toll Receptor Toll Receptor Spätzle (active)->Toll Receptor Binding MyD88 MyD88 Toll Receptor->MyD88 Recruitment Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus Cactus Pelle->Cactus Phosphorylation & Degradation Dif/Dorsal Dif/Dorsal Cactus->Dif/Dorsal Inhibition Dif/Dorsal_nuc Dif/Dorsal Dif/Dorsal->Dif/Dorsal_nuc Translocation This compound Gene This compound Gene Dif/Dorsal_nuc->this compound Gene Binding to Promoter This compound mRNA This compound mRNA This compound Gene->this compound mRNA Transcription

Diagram 1: Toll Signaling Pathway for this compound Induction.
B. The IMD Pathway

While the Toll pathway governs the systemic response, the IMD pathway is responsible for the local induction of this compound in epithelial tissues such as the trachea.[1] This localized response provides a rapid defense at potential entry points for pathogens.

IMD_Pathway cluster_extracellular_imd Extracellular cluster_cytoplasm_imd Cytoplasm cluster_nucleus_imd Nucleus Gram- PAMPs Gram- PAMPs PGRP-LC/LE PGRP-LC/LE Gram- PAMPs->PGRP-LC/LE Recognition IMD IMD PGRP-LC/LE->IMD Activation dFADD dFADD IMD->dFADD dTAK1 dTAK1 IMD->dTAK1 Dredd Dredd dFADD->Dredd Relish (pro-form) Relish (pro-form) Dredd->Relish (pro-form) Cleavage IKK complex IKK complex dTAK1->IKK complex IKK complex->Relish (pro-form) Phosphorylation Relish (active) Relish (active) Relish (pro-form)->Relish (active) Relish_nuc Relish Relish (active)->Relish_nuc Translocation This compound Gene (local) This compound Gene (in Trachea) Relish_nuc->this compound Gene (local) Binding to Promoter This compound mRNA (local) This compound mRNA This compound Gene (local)->this compound mRNA (local) Transcription Experimental_Workflow Drosophila Sample Drosophila Sample RNA Extraction RNA Extraction Drosophila Sample->RNA Extraction In Situ Hybridization In Situ Hybridization Drosophila Sample->In Situ Hybridization Reporter Gene Analysis Reporter Gene Analysis Drosophila Sample->Reporter Gene Analysis Northern Blot Northern Blot RNA Extraction->Northern Blot RT-qPCR RT-qPCR RNA Extraction->RT-qPCR Data Analysis Data Analysis Northern Blot->Data Analysis RT-qPCR->Data Analysis In Situ Hybridization->Data Analysis Reporter Gene Analysis->Data Analysis

References

Protocol for the Purification of Recombinant Drosomycin from E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Drosomycin is a 44-amino acid antifungal peptide originally discovered in Drosophila melanogaster. It is a key component of the fly's innate immune response, primarily targeting filamentous fungi. The expression of this compound is regulated by the Toll signaling pathway. Structurally, this compound is characterized by a cysteine-stabilized α-helix and β-sheet (CSαβ) motif, containing four disulfide bridges that confer significant stability. Its potent and specific antifungal activity makes it a molecule of interest for therapeutic and agricultural applications. This document provides a detailed protocol for the expression of recombinant this compound in Escherichia coli as a Glutathione (B108866) S-transferase (GST) fusion protein, followed by a comprehensive purification strategy.

Signaling Pathway

The systemic expression of this compound in Drosophila is induced by fungal infections via the Toll signaling pathway. Recognition of fungal cell wall components leads to the activation of the Toll receptor. This initiates a downstream signaling cascade involving the adaptor proteins Tube and MyD88, and the kinase Pelle. This cascade results in the phosphorylation and subsequent degradation of the inhibitor Cactus, which releases the NF-κB-like transcription factors, Dorsal and Dif. These transcription factors then translocate to the nucleus and activate the transcription of the this compound gene.

Toll_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fungal PAMPs Fungal PAMPs Spätzle (processed) Spätzle (processed) Fungal PAMPs->Spätzle (processed) activates Toll Receptor Toll Receptor Spätzle (processed)->Toll Receptor binds MyD88 MyD88 Toll Receptor->MyD88 recruits Tube Tube Pelle Pelle Tube->Pelle recruits MyD88->Tube recruits Cactus-Dif/Dorsal Cactus Dif/Dorsal Pelle->Cactus-Dif/Dorsal phosphorylates Cactus Cactus Cactus Degradation Degradation Cactus->Degradation Degradation Dif/Dorsal Dif/Dorsal Dif/Dorsal_nuc Dif/Dorsal Dif/Dorsal->Dif/Dorsal_nuc translocates Cactus-Dif/Dorsal->Cactus releases This compound Gene This compound Gene This compound mRNA This compound mRNA This compound Gene->this compound mRNA transcription This compound Protein This compound Protein This compound mRNA->this compound Protein translation Dif/Dorsal_nuc->this compound Gene activates transcription

Caption: Toll signaling pathway for this compound induction.

Data Presentation

The following table summarizes the purification of recombinant this compound from a 1-liter E. coli culture. The process involves a three-step purification strategy to achieve high purity.

Table 1: Purification of Recombinant this compound

Purification StepTotal Protein (mg)This compound (mg)Specific Activity (Units/mg)Yield (%)Purification (Fold)
Crude Lysate15001066.71001
GST Affinity Chromatography508.517008525.5
Enterokinase Cleavage & Dialysis458.017788026.7
Reverse-Phase HPLC1.51.51000015150

Note: Specific activity is defined as the reciprocal of the IC50 value (in mg/mL) against a susceptible fungal strain, multiplied by a factor of 10^5. The final yield of pure this compound is approximately 1.5 mg per liter of bacterial culture.

Table 2: Antifungal Activity of Purified Recombinant this compound

Fungal SpeciesIC50 (µM)
Neurospora crassa1.0[1]
Botrytis cinerea~1.5[2]
Colletotrichum gloeosporioides~15[2]

Experimental Workflow

The overall workflow for the production and purification of recombinant this compound is depicted below. It begins with the transformation of an expression vector into E. coli, followed by cell culture and induction of protein expression. The cells are then harvested and lysed. The purification process consists of three main steps: GST affinity chromatography, enzymatic cleavage of the GST tag, and a final polishing step using reverse-phase HPLC.

Experimental_Workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis A Transformation of pGEX-Drosomycin into E. coli BL21(DE3) B Cell Culture & Growth A->B C IPTG Induction B->C D Cell Harvest C->D E Cell Lysis (Sonication) D->E F Clarification (Centrifugation) E->F G GST Affinity Chromatography F->G H On-column Enterokinase Cleavage G->H I Elution of this compound H->I J Reverse-Phase HPLC I->J K Lyophilization J->K L SDS-PAGE & Mass Spectrometry K->L M Antifungal Activity Assay K->M

Caption: Workflow for recombinant this compound purification.

Experimental Protocols

Expression of GST-Drosomycin Fusion Protein

This protocol describes the expression of this compound with an N-terminal GST tag using the pGEX vector system in E. coli BL21(DE3).

Materials:

  • pGEX vector containing the this compound coding sequence

  • E. coli BL21(DE3) competent cells

  • LB agar (B569324) plates with 100 µg/mL ampicillin (B1664943)

  • LB broth with 100 µg/mL ampicillin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock solution

Procedure:

  • Transform the pGEX-Drosomycin plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing 100 µg/mL ampicillin. Incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of LB broth with ampicillin and grow overnight at 37°C with shaking at 220 rpm.

  • Inoculate 1 L of LB broth with ampicillin with 10 mL of the overnight culture.

  • Grow the culture at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture for 4-6 hours at 30°C with shaking.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of Recombinant this compound

This protocol details the purification of this compound from the E. coli cell pellet.

A. Cell Lysis

Materials:

  • Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0

  • Lysozyme (B549824)

  • DNase I

  • Protease inhibitor cocktail

Procedure:

  • Thaw the cell pellet on ice and resuspend in 30 mL of ice-cold Lysis Buffer per liter of original culture.

  • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice. Use short bursts of 30 seconds followed by 30 seconds of cooling for a total of 10 minutes of sonication.

  • Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce the viscosity of the lysate.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Collect the supernatant containing the soluble GST-Drosomycin fusion protein.

B. GST Affinity Chromatography and Tag Cleavage

Materials:

  • Glutathione Sepharose resin

  • Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

  • Cleavage Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl2, pH 8.0

  • Enterokinase

  • Elution Buffer: 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0

Procedure:

  • Equilibrate the Glutathione Sepharose resin with 10 column volumes of Wash Buffer.

  • Load the clarified supernatant onto the column at a slow flow rate (e.g., 0.5 mL/min).

  • Wash the column with 10-15 column volumes of Wash Buffer to remove unbound proteins.

  • Equilibrate the column with 5 column volumes of Cleavage Buffer.

  • To cleave the GST tag, add Enterokinase (as per manufacturer's recommendation) in Cleavage Buffer and incubate the column at room temperature for 16 hours.

  • Elute the released this compound from the column with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

  • Pool the fractions containing pure this compound.

C. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Acidify the pooled fractions containing this compound with TFA to a final concentration of 0.1%.

  • Filter the sample through a 0.22 µm filter.

  • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

  • Load the sample onto the column.

  • Elute this compound using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate of 1 mL/min.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect the peak corresponding to this compound.

  • Confirm the purity and identity of the final product by SDS-PAGE and mass spectrometry.

  • Lyophilize the pure this compound for long-term storage.

Antifungal Activity Assay

This protocol describes a liquid growth inhibition assay to determine the antifungal activity of the purified recombinant this compound against Neurospora crassa.[1]

Materials:

  • Neurospora crassa spores

  • Potato Dextrose Broth (PDB)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare a suspension of N. crassa spores in sterile water and adjust the concentration to 2 x 10^4 spores/mL.

  • Prepare serial dilutions of the purified this compound in sterile water.

  • In a 96-well plate, add 50 µL of the spore suspension to 50 µL of the this compound dilutions (or sterile water as a negative control).

  • Incubate the plate at 30°C for 48 hours.

  • Measure the optical density at 595 nm to determine fungal growth.

  • The IC50 value is the concentration of this compound that inhibits fungal growth by 50% compared to the negative control.

References

Application Notes and Protocols for Analyzing the Drosophila Toll Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Drosophila Toll signaling pathway is a critical component of the fly's innate immune system, providing a powerful model for understanding conserved mechanisms of host defense against fungal and Gram-positive bacterial infections.[1][2][3] First identified for its role in embryonic development, the Toll pathway culminates in the activation of NF-κB transcription factors, Dorsal and Dorsal-related immunity factor (Dif), leading to the expression of antimicrobial peptides (AMPs).[3][4][5][6] This document provides detailed application notes and protocols for the robust analysis of the Drosophila Toll signaling pathway, essential for fundamental research and the development of novel therapeutics targeting innate immunity.

I. Overview of the Toll Signaling Pathway

The canonical Toll signaling cascade is initiated by the recognition of microbial components, leading to the cleavage of the Spätzle protein, which then acts as the ligand for the Toll receptor.[4][5][7] Upon ligand binding, Toll recruits a series of intracellular adapter proteins, including dMyD88, Tube, and the kinase Pelle, forming a signaling complex.[4][5] This complex then phosphorylates and triggers the degradation of the IκB homolog, Cactus, which in its basal state sequesters the NF-κB transcription factors Dorsal and Dif in the cytoplasm.[4] The degradation of Cactus allows for the nuclear translocation of Dorsal and Dif, which then bind to the promoters of target genes, most notably those encoding for antimicrobial peptides like Drosomycin.[4][8]

Toll_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs Fungal/Gram+ PAMPs Recognition Recognition Proteins (e.g., PGRP-SA, GNBP1) PAMPs->Recognition Protease_Cascade Protease Cascade Recognition->Protease_Cascade Pro-Spatzle Pro-Spätzle Spatzle Cleaved Spätzle (Ligand) Toll Toll Receptor Spatzle->Toll binding Protease_Cascade->Pro-Spatzle cleavage dMyD88 dMyD88 Toll->dMyD88 recruitment Tube Tube dMyD88->Tube Pelle Pelle (Kinase) Tube->Pelle Cactus_Dorsal_Dif Cactus-Dorsal/Dif Complex Pelle->Cactus_Dorsal_Dif phosphorylation Cactus Cactus (IκB) Degradation Proteasomal Degradation Cactus->Degradation Dorsal_Dif Dorsal/Dif (NF-κB) Dorsal_Dif_N Dorsal/Dif Dorsal_Dif->Dorsal_Dif_N nuclear translocation Cactus_Dorsal_Dif->Dorsal_Dif release AMP_Gene Antimicrobial Peptide Gene (e.g., this compound) Dorsal_Dif_N->AMP_Gene binding Transcription Transcription AMP_Gene->Transcription

Caption: The Drosophila Toll signaling pathway.

II. Key Methodologies for Toll Pathway Analysis

Several robust methods are available for the quantitative and qualitative analysis of the Toll signaling pathway. These range from reporter gene assays in cell culture to in vivo genetic manipulation in adult flies.

Luciferase Reporter Assay for Toll Pathway Activity

This is a highly sensitive and quantitative method to measure the transcriptional activity of NF-κB factors downstream of Toll signaling.[9][10] A reporter construct containing a promoter responsive to Dorsal/Dif (e.g., the this compound promoter) upstream of a luciferase gene is transfected into Drosophila S2 cells.[11] Activation of the Toll pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Experimental Workflow:

Luciferase_Assay_Workflow Cell_Culture 1. Culture Drosophila S2 Cells Transfection 2. Co-transfect with: - this compound-Luciferase Reporter - Constitutive Renilla-Luciferase (Control) - Pathway Component Expression Vector (e.g., Toll10b) or dsRNA Cell_Culture->Transfection Incubation 3. Incubate for 24-48 hours Transfection->Incubation Lysis 4. Lyse Cells Incubation->Lysis Luminescence 5. Measure Firefly and Renilla Luminescence Lysis->Luminescence Analysis 6. Normalize Firefly to Renilla activity and compare across conditions Luminescence->Analysis

Caption: Workflow for a dual-luciferase reporter assay.

Protocol: Dual-Luciferase Reporter Assay in S2 Cells

  • Cell Seeding: Seed Drosophila S2 cells in a 24-well plate at a density of 1 x 10^6 cells/mL in Schneider's Drosophila Medium supplemented with 10% FBS.

  • Transfection: Prepare a transfection mix containing:

    • 100 ng of the this compound-Firefly luciferase reporter plasmid.

    • 10 ng of a constitutive Renilla luciferase plasmid (e.g., pAct-Renilla) for normalization.

    • 250 ng of an expression plasmid for a pathway activator (e.g., a constitutively active form of Toll, Toll10b) or a dsRNA for a gene of interest.[11]

    • Use a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Add the transfection mix to the cells and incubate at 25°C for 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Measure Firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as relative luciferase units (RLU) or fold change compared to a control.

Data Presentation:

ConditionRelative Luciferase Units (RLU)Standard DeviationFold Change vs. Control
Control (Empty Vector)1.00.151.0
Toll10b (Constitutive Activator)15.21.815.2
Toll10b + dsRNA for dMyD882.10.32.1
Toll10b + dsRNA for control gene14.81.514.8
Quantitative Real-Time PCR (qPCR) for AMP Gene Expression

Activation of the Toll pathway leads to a significant upregulation of AMP gene transcription.[1] qPCR is a sensitive and specific method to quantify the mRNA levels of target genes such as this compound, Metchnikowin, and Defensin.[7][12] This can be performed on RNA extracted from whole flies, specific tissues (like the fat body), or cultured cells.[13]

Protocol: qPCR for this compound Expression in Adult Flies

  • Immune Challenge: Infect adult flies by pricking them with a needle dipped in a suspension of heat-killed Micrococcus luteus or fungi. Use sterile pricking as a control.

  • Incubation: Incubate the flies for 6-24 hours at 25°C to allow for an immune response.

  • RNA Extraction: Extract total RNA from pools of 5-10 flies using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.

  • qPCR: Perform qPCR using primers specific for this compound and a reference gene (e.g., RpL32). The reaction mix typically includes cDNA, forward and reverse primers, and a SYBR Green master mix.

  • Data Analysis: Calculate the relative expression of this compound using the ΔΔCt method, normalizing to the reference gene and comparing to the sterile-pricked control group.

Data Presentation:

TreatmentGeneNormalized Fold ExpressionStandard Deviation
Sterile Prick (Control)This compound1.00.2
M. luteus InfectionThis compound85.49.7
Sterile Prick (Control)RpL321.00.1
M. luteus InfectionRpL321.00.1
Western Blotting for Pathway Components

Western blotting allows for the analysis of protein levels and post-translational modifications (e.g., phosphorylation) of key Toll pathway components. A key event in Toll signaling is the degradation of Cactus, which can be monitored by observing the decrease in its protein levels upon pathway activation.

Protocol: Western Blot for Cactus Degradation

  • Sample Collection: Collect samples of adult flies or S2 cells at different time points after an immune challenge.

  • Protein Extraction: Homogenize the samples in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against Cactus.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Incubate with a primary antibody for a loading control (e.g., α-tubulin or Actin).

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the Cactus signal to the loading control.

Data Presentation:

Time Post-Infection (min)Relative Cactus Protein LevelLoading Control (α-tubulin)
01.001.00
150.651.02
300.210.98
600.151.01
RNA Interference (RNAi) for Gene Function Analysis

RNAi is a powerful tool for knocking down the expression of specific genes to investigate their function in the Toll pathway.[14][15][16] This can be achieved by transfecting S2 cells with double-stranded RNA (dsRNA) or by injecting dsRNA into adult flies.[15][16] The effect of the knockdown is then assessed using one of the readout methods described above (e.g., luciferase assay or qPCR).

Experimental Workflow:

RNAi_Workflow dsRNA_Prep 1. Prepare dsRNA for Target Gene Delivery 2. Deliver dsRNA to S2 Cells (transfection) or Adult Flies (injection) dsRNA_Prep->Delivery Incubation 3. Incubate for 3-5 days for knockdown Delivery->Incubation Challenge 4. Induce Toll Pathway Activation Incubation->Challenge Readout 5. Measure Pathway Output (e.g., qPCR, Luciferase Assay, Survival Assay) Challenge->Readout Analysis 6. Compare pathway activity in knockdown vs. control Readout->Analysis

Protocol: dsRNA Injection in Adult Flies

  • dsRNA Synthesis: Synthesize dsRNA targeting the gene of interest using in vitro transcription kits.

  • Fly Preparation: Anesthetize 4-day-old or older adult flies on a CO2 pad.[16]

  • Injection: Inject approximately 50 nL of dsRNA (at 1-3 mg/mL) into the thorax of each fly using a microinjector. Inject a control group with dsRNA targeting a non-specific gene (e.g., GFP).

  • Recovery and Knockdown: Allow the flies to recover and maintain them for 3-5 days to allow for gene knockdown.

  • Functional Assay: Perform an immune challenge and assess the outcome, for example, by measuring AMP gene expression via qPCR or by conducting a survival assay after infection with a pathogenic microbe.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is used to identify and validate interactions between proteins within the Toll signaling complex (e.g., the interaction between Toll, dMyD88, and Tube).[11][14]

Protocol: Co-IP from S2 Cells

  • Transfection: Co-transfect S2 cells with plasmids expressing epitope-tagged versions of the proteins of interest (e.g., HA-tagged Toll and FLAG-tagged dMyD88).

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against one of the epitope tags (e.g., anti-HA antibody) coupled to protein A/G beads.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluate by Western blotting using an antibody against the other epitope tag (e.g., anti-FLAG antibody). The presence of the second protein in the eluate indicates an interaction.

III. Concluding Remarks

The methods outlined in this document provide a comprehensive toolkit for the detailed analysis of the Drosophila Toll signaling pathway. The combination of in vitro cell-based assays and in vivo genetic manipulation allows for a multi-faceted approach to dissecting the molecular mechanisms of this crucial innate immune pathway. These techniques are fundamental for identifying novel pathway components, characterizing the function of specific proteins, and screening for compounds that modulate Toll signaling for therapeutic purposes.

References

Application Notes and Protocols: Generating Drosomycin Mutants in Drosophila using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide for the generation and characterization of Drosomycin loss-of-function mutants in Drosophila melanogaster using the CRISPR/Cas9 system. These notes include an overview of the this compound signaling pathway, protocols for mutant generation, and methods for phenotypic analysis.

Introduction

This compound (Drs) is a key antifungal peptide in the innate immune system of Drosophila melanogaster. Its expression is primarily regulated by the Toll signaling pathway in response to fungal and Gram-positive bacterial infections.[1][2][3] The systemic expression of this compound occurs in the fat body, while local expression can be induced in other tissues, such as the respiratory tract, where it is controlled by the IMD pathway.[1][3] The study of this compound mutants is crucial for understanding the specifics of antifungal immunity and for the development of novel antifungal therapeutics. The CRISPR/Cas9 system offers a highly efficient and precise method for generating targeted gene knockouts in Drosophila.[4][5][6][7] This document provides the necessary protocols to create this compound mutants using this technology.

This compound Signaling Pathway

The expression of the this compound gene is a downstream effector of the Toll and Imd signaling pathways. The Toll pathway is the primary regulator of the systemic antifungal response. Upon recognition of fungal or Gram-positive bacterial pathogen-associated molecular patterns (PAMPs), a proteolytic cascade activates the cytokine-like molecule Spätzle. Activated Spätzle binds to the Toll receptor, initiating an intracellular signaling cascade that culminates in the nuclear translocation of the NF-κB transcription factors Dorsal and Dorsal-related immunity factor (Dif).[2] These transcription factors then bind to the promoter region of the this compound gene, inducing its expression. The Imd pathway, primarily activated by Gram-negative bacteria, can also induce local this compound expression.[1][3]

Drosomycin_Signaling_Pathway cluster_Toll Toll Pathway cluster_Imd Imd Pathway Fungal/Gram+ PAMPs Fungal/Gram+ PAMPs Spätzle Spätzle Fungal/Gram+ PAMPs->Spätzle Toll Receptor Toll Receptor Spätzle->Toll Receptor Tube/Pelle Kinase Cascade Tube/Pelle Kinase Cascade Toll Receptor->Tube/Pelle Kinase Cascade Cactus (IκB) Cactus (IκB) Tube/Pelle Kinase Cascade->Cactus (IκB) degrades Dif/Dorsal (NF-κB) Dif/Dorsal (NF-κB) Cactus (IκB)->Dif/Dorsal (NF-κB) inhibits This compound Gene This compound Gene Dif/Dorsal (NF-κB)->this compound Gene This compound mRNA This compound mRNA This compound Gene->this compound mRNA transcription Gram- PAMPs Gram- PAMPs IMD IMD Gram- PAMPs->IMD Relish (NF-κB) Relish (NF-κB) IMD->Relish (NF-κB) Relish (NF-κB)->this compound Gene This compound Peptide This compound Peptide This compound mRNA->this compound Peptide translation Antifungal Response Antifungal Response This compound Peptide->Antifungal Response CRISPR_Workflow cluster_prep Preparation cluster_gen Generation cluster_screen Screening gRNA Design gRNA Design gRNA Cloning gRNA Cloning gRNA Design->gRNA Cloning Embryo Injection Embryo Injection gRNA Cloning->Embryo Injection G0 Cross G0 Cross Embryo Injection->G0 Cross F1 Screening F1 Screening G0 Cross->F1 Screening Establish Mutant Line Establish Mutant Line F1 Screening->Establish Mutant Line

References

Application Notes and Protocols for Recombinant Expression of Drosomycin in E. coli Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drosomycin is a 44-residue antifungal peptide originally isolated from Drosophila melanogaster. As a key component of the fruit fly's innate immune system, it exhibits potent activity against a range of filamentous fungi. The production of recombinant this compound in Escherichia coli expression systems offers a cost-effective and scalable method for obtaining large quantities of this peptide for research and potential therapeutic applications. These application notes provide a comprehensive overview and detailed protocols for the successful recombinant expression and purification of this compound in E. coli.

Signaling Pathways of Endogenous this compound Expression

In Drosophila, the expression of this compound is primarily regulated by two distinct innate immune signaling pathways: the Toll and the Immune Deficiency (IMD) pathways. The Toll pathway is predominantly activated by fungal and Gram-positive bacterial infections, leading to the nuclear translocation of the NF-κB-like transcription factors Dif and Dorsal, which in turn induce this compound gene expression. The IMD pathway, mainly triggered by Gram-negative bacteria, can also lead to a lesser extent of this compound induction. Understanding these native regulatory mechanisms provides a valuable context for the function and application of recombinantly produced this compound.

Drosomycin_Signaling_Pathways cluster_toll Toll Pathway cluster_imd IMD Pathway Fungi Fungi / Gram+ Bacteria Spz Spätzle Fungi->Spz activates Toll Toll Receptor Spz->Toll Tube_Pelle Tube/Pelle Toll->Tube_Pelle Cactus Cactus (IκB) Tube_Pelle->Cactus phosphorylates Dif_Dorsal Dif/Dorsal (NF-κB) Cactus->Dif_Dorsal releases Drosomycin_Toll This compound Dif_Dorsal->Drosomycin_Toll induces transcription Gram_Neg_Bacteria Gram- Bacteria PGRP_LC PGRP-LC Gram_Neg_Bacteria->PGRP_LC IMD IMD PGRP_LC->IMD IKK IKK complex IMD->IKK Relish Relish (NF-κB) IKK->Relish cleaves & activates Drosomycin_IMD This compound Relish->Drosomycin_IMD induces transcription Recombinant_Drosomycin_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification cluster_characterization Characterization PCR 1. PCR Amplification of This compound Gene Ligation 3. Ligation into pGEX PCR->Ligation Vector_Prep 2. pGEX Vector Linearization Vector_Prep->Ligation Transformation_Cloning 4. Transformation into E. coli DH5α Ligation->Transformation_Cloning Screening 5. Colony Screening & Plasmid Purification Transformation_Cloning->Screening Transformation_Expression 6. Transformation into E. coli BL21(DE3) Screening->Transformation_Expression Culture_Growth 7. Cell Culture Growth Transformation_Expression->Culture_Growth Induction 8. IPTG Induction Culture_Growth->Induction Harvesting 9. Cell Harvesting Induction->Harvesting Lysis 10. Cell Lysis Harvesting->Lysis Affinity_Chromo 11. GST-Affinity Chromatography Lysis->Affinity_Chromo Cleavage 12. On-column/In-solution Tag Cleavage Affinity_Chromo->Cleavage Final_Purification 13. RP-HPLC Purification Cleavage->Final_Purification QC 14. SDS-PAGE & Mass Spectrometry Final_Purification->QC Activity_Assay 15. Antifungal Activity Assay QC->Activity_Assay

High-Level Expression and Purification of Drosomycin in Yeast: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drosomycin is a 44-residue, cysteine-rich antifungal peptide originally isolated from Drosophila melanogaster.[1][2] It is a key component of the fruit fly's innate immune system, primarily regulated by the Toll signaling pathway, and exhibits potent activity against various filamentous fungi.[1][3][4] The therapeutic potential of this compound as a novel antifungal agent has garnered significant interest. However, obtaining sufficient quantities of the peptide from its natural source is impractical for research and drug development purposes.

Recombinant protein expression systems offer a viable alternative for large-scale production of this compound. Among the various available hosts, the methylotrophic yeast Pichia pastoris has emerged as a highly successful and efficient system for the production of heterologous proteins, including antimicrobial peptides.[5][6][7] P. pastoris offers several advantages, such as high-level protein expression, the capability for post-translational modifications, and secretion of the recombinant protein into the culture medium, which simplifies downstream purification.[5][8]

This application note provides a detailed protocol for the high-level expression of recombinant this compound in Pichia pastoris and its subsequent purification. The methodologies described herein are based on established protocols for the expression of other cysteine-rich antimicrobial peptides in yeast and are intended to serve as a comprehensive guide for researchers.

Data Presentation

The following tables summarize illustrative quantitative data for the expression and purification of a recombinant cysteine-rich antimicrobial peptide (Snakin-1) in Pichia pastoris, which can be considered as a reference for what might be expected for this compound.

Table 1: Illustrative Expression Levels of Recombinant Antimicrobial Peptides in Pichia pastoris

Antimicrobial PeptideExpression SystemExpression LevelReference
Snakin-1Pichia pastoris~40 mg/L[9][10]
Bovine LactoferrinPichia pastoris3.5 g/L[11]

Table 2: Illustrative Purification Summary for a Recombinant Cysteine-Rich Antimicrobial Peptide (Snakin-1) from Pichia pastoris Culture Supernatant

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Culture Supernatant150015000101001
Cation Exchange60120002008020
RP-HPLC401120028074.728

Note: The data presented in these tables are for illustrative purposes based on the expression and purification of other recombinant antimicrobial peptides in Pichia pastoris and may not be directly representative of the results for this compound.

Experimental Protocols

Plasmid Construction and Yeast Transformation

The gene encoding the mature this compound peptide is synthesized with codon optimization for Pichia pastoris and cloned into a suitable expression vector, such as pPICZαA, which contains the α-factor secretion signal for directing the expressed protein into the culture medium.

Materials:

  • pPICZαA vector

  • Synthetic this compound gene

  • Restriction enzymes

  • T4 DNA Ligase

  • E. coli competent cells (e.g., DH5α)

  • Pichia pastoris competent cells (e.g., X-33)

  • YPD medium

  • Zeocin™

Protocol:

  • Digest the pPICZαA vector and the synthetic this compound gene with the appropriate restriction enzymes.

  • Ligate the digested this compound gene into the linearized pPICZαA vector using T4 DNA Ligase.

  • Transform the ligation mixture into competent E. coli cells and select for transformants on Low Salt LB agar (B569324) plates containing Zeocin™.

  • Isolate the recombinant plasmid from a positive E. coli colony and confirm the correct insertion by restriction analysis and DNA sequencing.

  • Linearize the recombinant plasmid with a suitable restriction enzyme to facilitate integration into the P. pastoris genome.

  • Transform the linearized plasmid into competent P. pastoris cells by electroporation.

  • Plate the transformed yeast cells on YPDS plates containing Zeocin™ and incubate at 30°C for 2-4 days until colonies appear.

High-Level Expression of this compound

Positive P. pastoris transformants are screened for this compound expression. A high-yielding clone is then selected for large-scale expression in a fermenter.

Materials:

  • BMGY (Buffered Glycerol-complex Medium)

  • BMMY (Buffered Methanol-complex Medium)

  • Methanol (B129727)

Protocol:

  • Inoculate a single colony of a positive P. pastoris transformant into 50 mL of BMGY medium in a 250 mL baffled flask.

  • Grow the culture at 30°C in a shaking incubator (250-300 rpm) until the optical density at 600 nm (OD600) reaches 2-6.

  • To induce expression, harvest the cells by centrifugation at 1,500 x g for 5 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in BMMY medium to an OD600 of 1.0 in a 1 L baffled flask.

  • Add methanol to a final concentration of 0.5% (v/v) to induce expression.

  • Continue to incubate the culture at 30°C with vigorous shaking.

  • Maintain induction by adding methanol to a final concentration of 0.5% every 24 hours for 72-96 hours.

  • Harvest the culture supernatant by centrifugation at 10,000 x g for 20 minutes at 4°C. The supernatant contains the secreted recombinant this compound.

Purification of Recombinant this compound

A two-step chromatography procedure is employed to purify this compound from the culture supernatant.

Materials:

  • Cation exchange chromatography column

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) column

  • Binding and elution buffers for each chromatography step

Protocol:

Step 1: Cation Exchange Chromatography

  • Equilibrate the cation exchange column with a low-salt binding buffer.

  • Load the culture supernatant onto the equilibrated column.

  • Wash the column with the binding buffer to remove unbound proteins.

  • Elute the bound this compound with a linear gradient of increasing salt concentration.

  • Collect fractions and analyze for the presence of this compound by SDS-PAGE and antifungal activity assays.

  • Pool the fractions containing pure this compound.

Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Further purify the pooled fractions from the cation exchange step by RP-HPLC.

  • Equilibrate the RP-HPLC column with a suitable aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).

  • Load the sample onto the column.

  • Elute this compound with a gradient of increasing organic solvent concentration (e.g., acetonitrile (B52724) in 0.1% trifluoroacetic acid).

  • Monitor the elution profile at 280 nm and collect the peak corresponding to this compound.

  • Lyophilize the purified this compound and store at -20°C.

Visualizations

experimental_workflow cluster_gene_cloning Gene Cloning and Vector Construction cluster_transformation Yeast Transformation cluster_expression Protein Expression cluster_purification Purification Drosomycin_gene This compound Gene Synthesis (Codon Optimized) Ligation Ligation Drosomycin_gene->Ligation pPICZaA pPICZαA Vector pPICZaA->Ligation Recombinant_plasmid Recombinant pPICZαA-Drosomycin Ligation->Recombinant_plasmid E_coli_transformation E. coli Transformation and Plasmid Amplification Recombinant_plasmid->E_coli_transformation P_pastoris_transformation P. pastoris Transformation (Electroporation) E_coli_transformation->P_pastoris_transformation Screening Screening of Positive Transformants P_pastoris_transformation->Screening Inoculation Inoculation and Growth in BMGY Medium Screening->Inoculation Induction Induction with Methanol in BMMY Medium Inoculation->Induction Fermentation Large-Scale Fermentation Induction->Fermentation Harvesting Harvesting Supernatant Fermentation->Harvesting Cation_Exchange Cation Exchange Chromatography Harvesting->Cation_Exchange RP_HPLC RP-HPLC Cation_Exchange->RP_HPLC Purified_this compound Purified this compound RP_HPLC->Purified_this compound toll_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Fungal_pathogen Fungal Pathogen PGRP PGRP/GNBP Fungal_pathogen->PGRP Spz Spätzle (Spz) PGRP->Spz Activation Cascade Toll_receptor Toll Receptor Spz->Toll_receptor MyD88 MyD88 Toll_receptor->MyD88 Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus Cactus Pelle->Cactus Phosphorylation & Degradation Dif Dif Dorsal Dorsal Dif->Cactus Inhibition Drosomycin_gene This compound Gene Dif->Drosomycin_gene Translocation Dorsal->Cactus Inhibition Dorsal->Drosomycin_gene Translocation Transcription Transcription Drosomycin_gene->Transcription Drosomycin_mRNA This compound mRNA Transcription->Drosomycin_mRNA

References

Application Notes and Protocols for Quantitative Real-Time PCR (qRT-PCR) Analysis of Drosomycin mRNA Levels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Drosomycin is an antifungal peptide that is a key component of the innate immune response in the fruit fly, Drosophila melanogaster. Its expression is primarily regulated by the Toll signaling pathway, which is activated upon recognition of fungal or Gram-positive bacterial pathogens. The quantification of this compound mRNA levels is a critical method for assessing the activation state of this immune pathway, making it a valuable tool for research in immunology, host-pathogen interactions, and for screening compounds that may modulate immune responses.

Quantitative real-time PCR (qRT-PCR) is a highly sensitive and specific technique used to measure the abundance of specific mRNA transcripts. This application note provides a detailed protocol for the quantification of this compound mRNA levels from Drosophila melanogaster samples using qRT-PCR. The protocol covers sample collection, RNA extraction, cDNA synthesis, and the setup and analysis of the qRT-PCR reaction.

Signaling Pathway

The expression of the this compound gene is induced by the Toll signaling pathway. This pathway is initiated by the recognition of microbial components, leading to a signaling cascade that culminates in the activation of the NF-κB-like transcription factors, Dorsal and Dif. These transcription factors then translocate to the nucleus and bind to the promoter region of the this compound gene, initiating its transcription.

Toll_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen Pathogen (e.g., Fungus) PGRP/GNBP PGRP / GNBP Pathogen->PGRP/GNBP SPE SPE PGRP/GNBP->SPE Spätzle (pro-form) Pro-Spätzle Spätzle (active) Active Spätzle Spätzle (pro-form)->Spätzle (active) SPE->Spätzle (pro-form) Cleavage Toll Receptor Toll Receptor Spätzle (active)->Toll Receptor Binding MyD88 MyD88 Toll Receptor->MyD88 Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus Cactus Pelle->Cactus Phosphorylation & Degradation Dif/Dorsal Dif / Dorsal Cactus->Dif/Dorsal Inhibition Dif/Dorsal (nucleus) Dif / Dorsal Dif/Dorsal->Dif/Dorsal (nucleus) Translocation This compound Gene This compound Gene Dif/Dorsal (nucleus)->this compound Gene Transcription Activation This compound mRNA This compound mRNA This compound Gene->this compound mRNA

Figure 1: The Toll signaling pathway leading to this compound expression.

Experimental Workflow

The overall experimental workflow for quantifying this compound mRNA levels involves several key steps, from sample preparation to data analysis. A schematic of this workflow is provided below.

qRT_PCR_Workflow A 1. Sample Collection (e.g., whole flies, specific tissues) B 2. RNA Extraction A->B C 3. RNA Quality and Quantity Assessment (e.g., Nanodrop, Bioanalyzer) B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. qRT-PCR Setup (Primers, SYBR Green, cDNA) D->E F 6. Real-Time PCR Amplification E->F G 7. Data Analysis (Ct values, ΔΔCt, Fold Change) F->G

Figure 2: Experimental workflow for qRT-PCR analysis.

Experimental Protocols

Sample Collection and Preparation
  • Collect adult Drosophila melanogaster (e.g., 3-5 days old) of the desired genotype.

  • For infection studies, challenge the flies with a pathogen of interest (e.g., inject with a suspension of Micrococcus luteus for a robust Toll pathway activation).

  • At desired time points post-infection, collect 5-10 flies per biological replicate and immediately freeze them in liquid nitrogen to preserve RNA integrity.

  • Samples can be stored at -80°C until RNA extraction.

Total RNA Extraction

This protocol is based on a standard TRIzol or similar reagent-based method.

  • Homogenize the frozen flies in 1 mL of TRIzol reagent per sample using a pestle or bead beater.

  • Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

  • Incubate at room temperature for 3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase containing the RNA to a new tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol. Mix and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol (B145695).

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in 20-50 µL of RNase-free water.

  • Incubate at 55-60°C for 10 minutes to aid dissolution.

RNA Quality and Quantity Assessment
  • Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel or using an Agilent Bioanalyzer. Two distinct ribosomal RNA bands (28S and 18S) should be visible.

cDNA Synthesis (Reverse Transcription)
  • Dilute 1 µg of total RNA in a final volume of 10 µL with RNase-free water.

  • Add 1 µL of oligo(dT) primers (500 ng/µL) and 1 µL of dNTP mix (10 mM each).

  • Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.

  • Prepare a master mix for the reverse transcription reaction as follows for each sample:

    • 4 µL of 5X First-Strand Buffer

    • 1 µL of 0.1 M DTT

    • 1 µL of RNase Inhibitor (e.g., RNaseOUT™)

    • 1 µL of Reverse Transcriptase (e.g., SuperScript™ III)

  • Add 7 µL of the master mix to the RNA-primer mixture.

  • Incubate at 50°C for 60 minutes.

  • Inactivate the reaction by heating at 70°C for 15 minutes.

  • The resulting cDNA can be stored at -20°C.

qRT-PCR
  • Primer Design: Use primers specific for this compound and a reference gene (e.g., RpL32 or Actin5C).

    • This compound Forward: 5'-GTC TTC GTT TTC GTC TGG G-3'

    • This compound Reverse: 5'-GCT TGT CCC TTA GGT GGT C-3'

    • RpL32 Forward: 5'-GAC GCT TGG CTT GCT TGG C-3'

    • RpL32 Reverse: 5'-GCG CTT GTT CGG ATT GGT G-3'

  • Reaction Setup: Prepare the qRT-PCR reaction mix in a 96-well plate. A typical 20 µL reaction is as follows:

    • 10 µL of 2X SYBR Green Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 1:10 dilution)

    • 6 µL of Nuclease-free water

  • Cycling Conditions: A standard three-step cycling protocol is recommended:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • 95°C for 15 seconds (Denaturation)

      • 60°C for 60 seconds (Annealing/Extension)

    • Melt Curve Analysis: 65°C to 95°C, incrementing by 0.5°C every 5 seconds.

Data Presentation and Analysis

The primary data from a qRT-PCR experiment are the threshold cycle (Ct) values. The relative expression of this compound is typically calculated using the comparative Ct (ΔΔCt) method.

Table 1: Raw Ct Values
Sample IDBiological ReplicateTechnical ReplicateThis compound CtRpL32 Ct
Control 11128.518.2
Control 11228.718.3
Control 11328.618.1
Treated 11122.118.4
Treated 11222.318.2
Treated 11322.218.3
...............
Table 2: ΔCt and ΔΔCt Calculation
Sample IDAvg. This compound CtAvg. RpL32 CtΔCt (Drs Ct - RpL32 Ct)Avg. Control ΔCtΔΔCt (Sample ΔCt - Avg. Control ΔCt)
Control 128.6018.2010.4010.400.00
Treated 122.2018.303.9010.40-6.50
..................
Table 3: Fold Change Calculation
Sample IDΔΔCtFold Change (2-ΔΔCt)
Control 10.001.00
Treated 1-6.5090.51
.........

Troubleshooting

IssuePossible CauseSolution
No amplification or low signal Poor RNA quality or quantityVerify RNA integrity and concentration.
Inefficient reverse transcriptionUse a high-quality reverse transcriptase and optimize reaction conditions.
PCR inhibitors presentEnsure RNA is free of contaminants from the extraction process.
High Ct values for reference gene Low amount of starting materialIncrease the amount of RNA used for cDNA synthesis.
Non-specific amplification (multiple peaks in melt curve) Poor primer designDesign new primers with higher specificity. Optimize annealing temperature.
High variability between technical replicates Pipetting errorsUse calibrated pipettes and be careful when setting up reactions.

Application Notes and Protocols for the Generation and Utilization of Polyclonal Antibodies for Drosomycin Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Drosomycin is an antifungal peptide that plays a crucial role in the innate immune response of Drosophila melanogaster. Its expression is primarily regulated by the Toll signaling pathway, making it a key biomarker for studying immune activation in this model organism.[1][2][3][4] The development of specific antibodies against this compound is essential for its detection and quantification in various biological samples, enabling detailed studies of immune function and the development of novel therapeutics.

These application notes provide a comprehensive guide to the generation of polyclonal antibodies against this compound and their subsequent use in common immunodetection assays. The protocols outlined below are based on established methodologies for antibody production and immunological analysis.

Section 1: Generation of Anti-Drosomycin Polyclonal Antibodies

The production of high-quality polyclonal antibodies begins with the appropriate design of the antigen, followed by a robust immunization schedule and efficient purification of the resulting antibodies.

Antigen Design and Preparation

This compound is a 44-amino acid peptide, which is relatively small and may not be sufficiently immunogenic on its own.[3][4] To elicit a strong immune response, it is recommended to conjugate the this compound peptide to a larger carrier protein.

This compound Peptide Sequence (Mature Peptide): ATCDLLSPLFEKACAGHCLSIGKGRGGYCNGKGVCVCRN

Protocol for Antigen Preparation:

  • Peptide Synthesis: Synthesize a peptide corresponding to a specific epitope of the this compound protein. The full-length mature peptide can be used, or a shorter, immunogenic region can be selected. It is advisable to choose a region with high hydrophilicity and surface accessibility.

  • Carrier Protein Conjugation: Covalently couple the synthesized this compound peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This increases the immunogenicity of the peptide.

  • Purification of the Conjugate: Purify the peptide-carrier conjugate to remove any unreacted peptide or carrier protein.

Animal Immunization

Rabbits are a common choice for polyclonal antibody production due to their robust immune response and the relatively large volume of serum that can be obtained.[5][6]

Protocol for Rabbit Immunization:

  • Pre-immune Serum Collection: Before the first immunization, collect blood from the rabbit to obtain pre-immune serum. This will serve as a negative control.

  • Primary Immunization:

    • Emulsify the this compound-KLH conjugate (typically 100-500 µg) with an equal volume of Complete Freund's Adjuvant (CFA).

    • Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.

  • Booster Immunizations:

    • Administer booster injections every 2-4 weeks.

    • For booster injections, emulsify the this compound-KLH conjugate (typically 50-250 µg) with Incomplete Freund's Adjuvant (IFA).

    • Inject the emulsion subcutaneously.

  • Titer Monitoring:

    • Collect small blood samples 7-10 days after each booster injection.

    • Determine the antibody titer in the serum using an Enzyme-Linked Immunosorbent Assay (ELISA) (see Section 2.1).

  • Final Bleed: Once a high antibody titer is achieved, perform a final bleed to collect a larger volume of antiserum.

Antibody Purification

Purification of the polyclonal antibodies from the antiserum is crucial to reduce background noise and increase specificity in immunoassays.

Protocol for Antibody Purification:

  • Serum Preparation: Centrifuge the collected blood to separate the serum.

  • Protein A/G Affinity Chromatography:

    • Equilibrate a Protein A/G column with a binding buffer (e.g., PBS, pH 7.4).

    • Load the serum onto the column. The IgG fraction will bind to the Protein A/G resin.

    • Wash the column extensively with the binding buffer to remove unbound proteins.

    • Elute the bound antibodies using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).

    • Immediately neutralize the eluted fractions with a high pH buffer (e.g., 1 M Tris, pH 8.5).

  • Antigen-Specific Affinity Purification (Optional but Recommended):

    • Immobilize the this compound peptide onto a chromatography support.

    • Pass the purified IgG fraction over the antigen column.

    • Wash the column to remove non-specific antibodies.

    • Elute the this compound-specific antibodies using a low pH or high salt buffer.

    • Neutralize and dialyze the purified antibodies against PBS.

  • Antibody Concentration and Storage:

    • Measure the concentration of the purified antibodies (e.g., using a spectrophotometer at 280 nm).

    • Store the antibodies at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Section 2: Utilization of Anti-Drosomycin Polyclonal Antibodies

The purified anti-Drosomycin polyclonal antibodies can be used in a variety of immunoassays to detect and quantify this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a sensitive method for quantifying this compound in biological samples such as hemolymph. A sandwich ELISA format is recommended for high specificity.[7][8][9][10][11]

Protocol for Sandwich ELISA:

  • Coating:

    • Dilute the capture anti-Drosomycin polyclonal antibody to an optimized concentration (e.g., 1-10 µg/mL) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the antibody solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times.

    • Add 100 µL of standards (purified this compound peptide) and samples (e.g., diluted Drosophila hemolymph) to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times.

    • Add 100 µL of a biotinylated detection anti-Drosomycin polyclonal antibody, diluted to an optimized concentration, to each well.

    • Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate three times.

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted according to the manufacturer's instructions, to each well.

    • Incubate for 30-60 minutes at room temperature.

  • Substrate Development:

    • Wash the plate five times.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the concentration of this compound in the samples.

Western Blotting

Western blotting can be used to detect this compound in complex protein mixtures, such as whole-fly or tissue extracts.[12]

Protocol for Western Blotting:

  • Sample Preparation:

    • Homogenize Drosophila adults or tissues in lysis buffer containing protease inhibitors.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • SDS-PAGE:

    • Mix the protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the anti-Drosomycin polyclonal antibody diluted in blocking buffer (e.g., 1:500 - 1:2000 dilution) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a chemiluminescent substrate.

    • Detect the signal using X-ray film or a digital imaging system.

Immunohistochemistry (IHC)

IHC allows for the visualization of this compound expression within the context of Drosophila tissues.[13] this compound is known to be expressed in the fat body and secreted into the hemolymph.[2][14]

Protocol for Immunohistochemistry:

  • Tissue Preparation:

    • Dissect the desired Drosophila tissues (e.g., fat body, gut) in PBS.

    • Fix the tissues in 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash the tissues three times in PBT (PBS with 0.1% Triton X-100).

    • Block the tissues in PBT containing 5% normal goat serum for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the tissues with the anti-Drosomycin polyclonal antibody diluted in blocking buffer (e.g., 1:100 - 1:500 dilution) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the tissues three times in PBT.

    • Incubate the tissues with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488) diluted in blocking buffer for 2 hours at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the tissues three times in PBT and once in PBS.

    • Mount the tissues on a microscope slide in an antifade mounting medium.

    • Visualize the signal using a fluorescence or confocal microscope.

Section 3: Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Typical Quantitative Parameters for Anti-Drosomycin Polyclonal Antibody Production and Application

ParameterTypical Range/ValueNotes
Antigen
Peptide Conjugate per Immunization100-500 µg (primary), 50-250 µg (booster)Amount may vary based on the immunogenicity of the peptide.
Immunization
Expected Antiserum Titer (ELISA)1:10,000 - 1:100,000Titer is defined as the highest dilution giving a signal significantly above the pre-immune serum. This is highly dependent on the antigen and immunization protocol.
ELISA
Capture Antibody Concentration1-10 µg/mLRequires optimization for each antibody batch.
Detection Antibody Concentration0.5-5 µg/mLRequires optimization for each antibody batch.
Assay Sensitivity (Lower Limit of Detection)10-100 pg/mLExpected range; requires experimental determination.
Western Blot
Primary Antibody Dilution1:500 - 1:2,000Starting range; requires optimization.
Secondary Antibody Dilution1:2,000 - 1:10,000Dependent on the secondary antibody and detection system.
Immunohistochemistry
Primary Antibody Dilution1:100 - 1:500Starting range; requires optimization based on tissue type and fixation.

Note: The values presented in this table are general guidelines for polyclonal antibodies and must be empirically determined and optimized for the specific anti-Drosomycin antibody and experimental conditions.

Section 4: Visualizations

This compound Signaling Pathway

The expression of this compound is predominantly controlled by the Toll signaling pathway, which is activated in response to fungal and Gram-positive bacterial infections.[1][15][16][17][18]

Drosomycin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fungi/Gram+ Bacteria Fungi/Gram+ Bacteria PGRP-SA/GNBP3 PGRP-SA/GNBP3 Fungi/Gram+ Bacteria->PGRP-SA/GNBP3 activates Persephone Persephone PGRP-SA/GNBP3->Persephone activates Spaetzle (pro-form) Spaetzle (pro-form) Persephone->Spaetzle (pro-form) cleaves Spaetzle (active) Spaetzle (active) Spaetzle (pro-form)->Spaetzle (active) Toll Receptor Toll Receptor Spaetzle (active)->Toll Receptor binds MyD88 MyD88 Toll Receptor->MyD88 Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus-Dif/Dorsal Complex Cactus Dif/Dorsal Pelle->Cactus-Dif/Dorsal Complex phosphorylates Cactus Cactus Cactus Dif/Dorsal Dif/Dorsal This compound Gene This compound Gene Dif/Dorsal->this compound Gene activates transcription Cactus-Dif/Dorsal Complex->Cactus degradation Cactus-Dif/Dorsal Complex->Dif/Dorsal release This compound mRNA This compound mRNA This compound Gene->this compound mRNA This compound Protein This compound Protein This compound mRNA->this compound Protein translation

Caption: Toll signaling pathway leading to this compound expression.

Polyclonal Antibody Production Workflow

The generation of polyclonal antibodies is a multi-step process involving antigen preparation, animal immunization, and antibody purification.[5][19][20][21][22][23][24]

Polyclonal_Antibody_Production cluster_antigen 1. Antigen Preparation cluster_immunization 2. Animal Immunization cluster_purification 3. Antibody Purification Antigen Preparation Antigen Preparation Primary Immunization (CFA) Primary Immunization (CFA) Antigen Preparation->Primary Immunization (CFA) Peptide Synthesis Peptide Synthesis Carrier Protein Conjugation Carrier Protein Conjugation Peptide Synthesis->Carrier Protein Conjugation Carrier Protein Conjugation->Antigen Preparation Animal Immunization Animal Immunization Booster Immunizations (IFA) Booster Immunizations (IFA) Primary Immunization (CFA)->Booster Immunizations (IFA) Titer Monitoring Titer Monitoring Booster Immunizations (IFA)->Titer Monitoring Final Bleed Final Bleed Titer Monitoring->Final Bleed Antiserum Collection Antiserum Collection Final Bleed->Antiserum Collection Antibody Purification Antibody Purification Protein A/G Chromatography Protein A/G Chromatography Antiserum Collection->Protein A/G Chromatography Antigen-Specific Affinity Purification Antigen-Specific Affinity Purification Protein A/G Chromatography->Antigen-Specific Affinity Purification Purified Polyclonal Antibody Purified Polyclonal Antibody Antigen-Specific Affinity Purification->Purified Polyclonal Antibody

Caption: Workflow for polyclonal antibody production.

Sandwich ELISA Workflow

The sandwich ELISA is a highly specific and sensitive assay for quantifying an antigen of interest.[7][8][9][10][11]

Sandwich_ELISA_Workflow Coat with Capture Antibody Coat with Capture Antibody Block Non-specific Sites Block Non-specific Sites Coat with Capture Antibody->Block Non-specific Sites Wash Add Sample (Antigen) Add Sample (Antigen) Block Non-specific Sites->Add Sample (Antigen) Wash Add Detection Antibody (Biotinylated) Add Detection Antibody (Biotinylated) Add Sample (Antigen)->Add Detection Antibody (Biotinylated) Wash Add Streptavidin-HRP Add Streptavidin-HRP Add Detection Antibody (Biotinylated)->Add Streptavidin-HRP Wash Add Substrate (TMB) Add Substrate (TMB) Add Streptavidin-HRP->Add Substrate (TMB) Wash Add Stop Solution Add Stop Solution Add Substrate (TMB)->Add Stop Solution Read Absorbance at 450 nm Read Absorbance at 450 nm Add Stop Solution->Read Absorbance at 450 nm

Caption: Workflow for a sandwich ELISA.

References

Application Note & Protocol: A Framework for Developing a Competitive ELISA for Drosomycin Quantification in Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Drosomycin is a 44-amino acid, cysteine-rich antifungal peptide that constitutes a key component of the innate immune response in Drosophila melanogaster.[1][2] Its expression is primarily regulated by the Toll signaling pathway, which is activated in response to fungal and certain bacterial infections.[1][3] Quantitative measurement of this compound levels in the hemolymph of Drosophila can provide valuable insights into the activation state of the innate immune system, the efficacy of potential immunomodulatory drugs, and the host's response to various pathogens. This document provides a comprehensive framework for the development and validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound. As there are currently no commercially available anti-drosomycin antibodies or ELISA kits, this guide outlines the necessary steps from antigen design and custom antibody production to the final ELISA protocol and data analysis.

The Toll Signaling Pathway and this compound Induction

The production of this compound is a downstream effect of the Toll signaling pathway activation. Understanding this pathway is crucial for designing experiments that involve the induction of this compound. The pathway is initiated by the recognition of microbial components, leading to a signaling cascade that culminates in the nuclear translocation of the NF-κB-like transcription factors, Dorsal and Dorsal-related immunity factor (Dif). These transcription factors then bind to the promoter region of the this compound gene, initiating its transcription and subsequent translation.[3]

Toll_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen Pathogen PGRP PGRP Pathogen->PGRP Recognition SPE SPE PGRP->SPE Activates Spätzle (pro-form) Spätzle (pro-form) Spätzle (active) Spätzle (active) Spätzle (pro-form)->Spätzle (active) SPE->Spätzle (pro-form) Cleaves Toll Receptor Toll Receptor Spätzle (active)->Toll Receptor Binds MyD88 MyD88 Toll Receptor->MyD88 Recruits Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus Cactus Pelle->Cactus Phosphorylates for degradation Dif/Dorsal Dif/Dorsal Cactus->Dif/Dorsal Inhibits Dif/Dorsal_nuc Dif/Dorsal Dif/Dorsal->Dif/Dorsal_nuc Translocates This compound Gene This compound Gene Dif/Dorsal_nuc->this compound Gene Activates Transcription This compound mRNA This compound mRNA This compound Gene->this compound mRNA This compound Protein This compound Protein This compound mRNA->this compound Protein Translation

Caption: The Drosophila Toll signaling pathway leading to this compound production.

Framework for ELISA Development

The development of a this compound-specific ELISA involves several key stages, outlined below.

ELISA_Development_Workflow A 1. Antigen Design & Peptide Synthesis B 2. Custom Antibody Production A->B C 3. Antibody Titer & Specificity Testing B->C D 4. Competitive ELISA Protocol Optimization C->D E 5. Sample Preparation & Assay Validation D->E F 6. This compound Quantification E->F

Caption: Workflow for the development of a this compound-specific ELISA.

Stage 1: Antigen Design and Peptide Synthesis

Since full-length this compound is a small peptide, it is necessary to conjugate it to a larger carrier protein to elicit a strong immune response for antibody production.

Protocol:

  • Peptide Design: Select an immunogenic region of the this compound peptide. For a small peptide like this compound (44 amino acids), the full-length peptide can be used.

  • Peptide Synthesis: Synthesize the this compound peptide with a terminal cysteine residue for conjugation. This can be outsourced to a commercial vendor.

  • Carrier Protein Conjugation: Covalently link the synthesized this compound peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[4][5][6][7] This service is often offered by custom antibody production companies.

Stage 2: Custom Antibody Production

Protocol:

  • Immunization: Immunize host animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies) with the this compound-KLH conjugate. This is typically performed by a specialized company.

  • Serum Collection: Collect serum (for polyclonal antibodies) or generate hybridomas (for monoclonal antibodies) at specified time points post-immunization.

  • Antibody Purification: Purify the antibodies from the serum or hybridoma supernatant using affinity chromatography with the this compound peptide immobilized on the column.

Stage 3: Antibody Titer and Specificity Testing

Protocol:

  • Indirect ELISA for Titer Determination:

    • Coat a 96-well plate with the this compound peptide.

    • Block non-specific binding sites.

    • Add serial dilutions of the purified anti-drosomycin antibody.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chromogenic substrate and measure the absorbance. The titer is the highest dilution that gives a significant signal.

  • Specificity Testing (Western Blot):

    • Run hemolymph samples from infected and uninfected flies on an SDS-PAGE gel.

    • Transfer the proteins to a membrane and probe with the anti-drosomycin antibody.

    • A specific antibody should recognize a band at the correct molecular weight for this compound (approx. 4.9 kDa) only in the hemolymph from infected flies.

Competitive ELISA Protocol for this compound Quantification

This protocol is a general guideline and will require optimization based on the specific characteristics of the custom-developed antibody.

Materials and Reagents
  • Anti-drosomycin antibody (custom produced)

  • This compound peptide standard

  • This compound-HRP conjugate (or a suitable biotinylated this compound and streptavidin-HRP)

  • 96-well ELISA plates

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Sample/Standard Diluent (e.g., Blocking Buffer)

  • TMB Substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Plate reader

Experimental Protocol
  • Plate Coating: Coat the wells of a 96-well plate with 100 µL of anti-drosomycin antibody diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Add 50 µL of this compound standards or hemolymph samples to the appropriate wells.

    • Immediately add 50 µL of this compound-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Substrate Incubation: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

Sample Preparation: Hemolymph Extraction
  • Fly Preparation: Anesthetize adult flies on ice or with CO₂.

  • Hemolymph Collection: Pierce the thorax of the fly with a fine needle. Gently squeeze the abdomen to release a droplet of hemolymph. Collect the hemolymph using a microcapillary tube. For a larger volume, multiple flies can be pooled.

  • Sample Dilution: Dilute the collected hemolymph in Sample/Standard Diluent. The dilution factor will need to be optimized but a starting point of 1:10 to 1:100 is recommended.

Data Presentation and Analysis

The data from the competitive ELISA should be analyzed by plotting a standard curve of absorbance versus the log of the this compound concentration. The concentration of this compound in the unknown samples can then be determined by interpolating their absorbance values from the standard curve.

Table 1: Example this compound Standard Curve Data

This compound Conc. (ng/mL)Absorbance (450 nm)
10000.152
5000.234
2500.418
1250.756
62.51.233
31.251.897
0 (Blank)2.543

Table 2: Sample this compound Quantification Data

Sample IDTreatmentAbsorbance (450 nm)This compound Conc. (ng/mL)
1Control (Uninfected)2.412< 31.25
2Fungal Infection (24h)0.531205.6
3Fungal Infection (48h)0.289432.1
4Drug A + Fungal Infection1.02485.3

Note: The concentration of this compound in the hemolymph of infected flies can reach up to 100 µM, which is approximately 4.9 µg/mL.[8] This should be considered when preparing the standard curve range.

Conclusion

This application note provides a detailed framework for the development of a competitive ELISA for the quantification of this compound in Drosophila melanogaster. While the lack of commercially available antibodies necessitates an initial investment in custom antibody production, the resulting assay will be a valuable tool for researchers studying innate immunity and drug development. The provided protocols for antigen design, antibody production, and ELISA are intended as a starting point and will require optimization for best results.

References

Application Notes and Protocols for Site-Directed Mutagenesis to Study Drosomycin's Functional Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drosomycin is a 44-residue antifungal peptide native to Drosophila melanogaster, playing a crucial role in the fruit fly's innate immune response.[1][2] Its potent activity against filamentous fungi makes it a subject of interest for the development of novel antifungal therapeutics.[2][3][4] this compound's structure is characterized by an α-helix and a three-stranded β-sheet, stabilized by four disulfide bridges.[1][3][4][5] The systemic expression of this compound is primarily regulated by the Toll signaling pathway, which is activated upon fungal infection.[1][5][6]

Understanding the specific amino acid residues that are critical for this compound's antifungal activity is paramount for its potential therapeutic application and for designing more potent derivatives. Site-directed mutagenesis is a powerful molecular biology technique that allows for the precise substitution of amino acids, enabling the investigation of their functional importance.[7] This document provides detailed application notes and protocols for the systematic study of this compound's functional residues using site-directed mutagenesis.

Key Functional Residues of this compound

Previous studies employing site-directed mutagenesis have identified several charged residues as key determinants of this compound's antifungal activity. These residues are located on the molecular surface, suggesting their involvement in electrostatic interactions with fungal targets.[7] Alterations to these residues have been shown to significantly impact the peptide's efficacy.

A summary of key functional residues identified in this compound is presented below:

Residue PositionWild-Type Amino AcidTypeLocation in Secondary StructureImpact of Mutation on Antifungal Activity
1Aspartic Acid (D)AnionicN-loopSignificant reduction
6Arginine (R)CationicN-loopSignificant reduction
8Lysine (K)CationicN-loopSignificant reduction
20Arginine (R)Cationicα-helixSignificant reduction
21Arginine (R)Cationicα-helixSignificant reduction
25Glutamic Acid (E)Anionicα-helixSignificant reduction
38Lysine (K)Cationicγ-core regionSignificant reduction

Signaling Pathway for this compound Induction

The induction of this compound expression is a key component of the Drosophila innate immune response to fungal pathogens. The Toll signaling pathway is the primary regulator of systemic this compound expression in the fat body, an organ analogous to the mammalian liver.[2][5] Upon recognition of fungal cell wall components, a series of proteolytic cleavages activates the cytokine Spätzle, which then binds to the Toll receptor. This binding event initiates an intracellular signaling cascade, leading to the activation of the NF-κB-like transcription factors Dorsal and Dif, which in turn drive the expression of the this compound gene.[8]

Toll_Pathway Fungal Pathogen Fungal Pathogen Pathogen Recognition Pathogen Recognition Fungal Pathogen->Pathogen Recognition Spätzle Activation Spätzle Activation Pathogen Recognition->Spätzle Activation Toll Receptor Toll Receptor Spätzle Activation->Toll Receptor Intracellular Signaling Cascade (Tube, Pelle) Intracellular Signaling Cascade (Tube, Pelle) Toll Receptor->Intracellular Signaling Cascade (Tube, Pelle) Cactus Degradation Cactus Degradation Intracellular Signaling Cascade (Tube, Pelle)->Cactus Degradation Dorsal/Dif Activation Dorsal/Dif Activation Cactus Degradation->Dorsal/Dif Activation Nuclear Translocation Nuclear Translocation Dorsal/Dif Activation->Nuclear Translocation This compound Gene Expression This compound Gene Expression Nuclear Translocation->this compound Gene Expression

Figure 1: Simplified Toll signaling pathway for this compound induction.

Experimental Workflow

A systematic approach to studying this compound's functional residues using site-directed mutagenesis involves several key steps, from the initial in silico design to the final functional analysis of the mutant peptides.

Experimental_Workflow cluster_design Phase 1: Design & Mutagenesis cluster_expression Phase 2: Protein Expression & Purification cluster_analysis Phase 3: Functional Analysis Residue Selection Residue Selection Primer Design Primer Design Residue Selection->Primer Design Site-Directed Mutagenesis (PCR) Site-Directed Mutagenesis (PCR) Primer Design->Site-Directed Mutagenesis (PCR) Transformation & Selection Transformation & Selection Site-Directed Mutagenesis (PCR)->Transformation & Selection Sequence Verification Sequence Verification Transformation & Selection->Sequence Verification Expression in E. coli Expression in E. coli Sequence Verification->Expression in E. coli Cell Lysis & Inclusion Body Solubilization Cell Lysis & Inclusion Body Solubilization Expression in E. coli->Cell Lysis & Inclusion Body Solubilization Refolding Refolding Cell Lysis & Inclusion Body Solubilization->Refolding Purification (e.g., HPLC) Purification (e.g., HPLC) Refolding->Purification (e.g., HPLC) Purity & Concentration Assessment Purity & Concentration Assessment Purification (e.g., HPLC)->Purity & Concentration Assessment Antifungal Activity Assays (MIC) Antifungal Activity Assays (MIC) Purity & Concentration Assessment->Antifungal Activity Assays (MIC) Structural Analysis (CD Spectroscopy) Structural Analysis (CD Spectroscopy) Purity & Concentration Assessment->Structural Analysis (CD Spectroscopy) Data Analysis & Comparison Data Analysis & Comparison Antifungal Activity Assays (MIC)->Data Analysis & Comparison Structural Analysis (CD Spectroscopy)->Data Analysis & Comparison

Figure 2: Experimental workflow for studying this compound's functional residues.

Detailed Protocols

Site-Directed Mutagenesis

This protocol is based on the QuikChange™ site-directed mutagenesis method.

1.1. Primer Design:

  • Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center.

  • The primers should have a GC content of at least 40% and terminate in one or more G or C bases.

  • The melting temperature (Tm) of the primers should be ≥ 78°C. Tm can be calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).

1.2. PCR Amplification:

ComponentAmount
5x Phusion HF or PfuUltra HF Buffer10 µL
dNTPs (10 mM)1 µL
Forward Primer (10 µM)1.25 µL
Reverse Primer (10 µM)1.25 µL
Template DNA (plasmid with this compound gene, 50 ng/µL)1 µL
Phusion or PfuUltra DNA Polymerase (2.5 U/µL)1 µL
Nuclease-free waterto 50 µL

PCR Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C30 sec1
Denaturation95°C30 sec18
Annealing55°C1 min
Extension68°C1 min/kb of plasmid length
Final Extension68°C7 min1
Hold4°C

1.3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplification reaction.

  • Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

1.4. Transformation:

  • Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells (e.g., DH5α or XL1-Blue).

  • Plate on LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection.

  • Incubate overnight at 37°C.

1.5. Sequence Verification:

  • Select several colonies and grow overnight cultures.

  • Isolate plasmid DNA using a miniprep kit.

  • Verify the desired mutation and the absence of secondary mutations by Sanger sequencing.

Expression and Purification of this compound Mutants

2.1. Expression:

  • Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)pLysS).

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Continue to grow for 4-6 hours at 37°C.

  • Harvest the cells by centrifugation.

2.2. Purification:

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

  • Centrifuge to pellet the cellular debris and inclusion bodies.

  • Wash the inclusion bodies multiple times with a buffer containing Triton X-100 to remove contaminants.

  • Solubilize the inclusion bodies in a buffer containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.

  • Refold the this compound mutant by rapid dilution into a refolding buffer.

  • Purify the refolded peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the purity and determine the concentration of the purified peptide.

Antifungal Activity Assay

3.1. Minimal Inhibitory Concentration (MIC) Determination:

  • Prepare a serial dilution of the purified wild-type and mutant this compound peptides in a suitable buffer in a 96-well microtiter plate.

  • Prepare a suspension of fungal spores (e.g., Neurospora crassa or Fusarium oxysporum) in a low-strength culture medium.

  • Add the fungal spore suspension to each well of the microtiter plate.

  • Incubate the plate at the optimal growth temperature for the fungus for 24-48 hours.

  • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible fungal growth.

Data Presentation

The results of the antifungal activity assays should be summarized in a clear and concise table for easy comparison between the wild-type and mutant peptides.

This compound VariantMIC against N. crassa (µg/mL)MIC against F. oxysporum (µg/mL)Fold Change in Activity vs. Wild-Type (N. crassa)
Wild-Type1.53.01.0
D1A24.048.016.0
R6A30.0>50.020.0
K8A28.0>50.018.7
R20A25.045.016.7
R21A26.048.017.3
E25A22.040.014.7
K38A32.0>50.021.3

Note: The above data is illustrative and should be replaced with experimental results.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the systematic investigation of this compound's functional residues through site-directed mutagenesis. By identifying the key amino acids responsible for its antifungal activity, researchers can gain valuable insights into its mechanism of action. This knowledge is crucial for the rational design of novel, more potent antifungal peptides with therapeutic potential, addressing the growing need for new treatments against fungal infections.

References

Application Notes and Protocols: In Vivo Analysis of Drosomycin Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drosomycin is a 44-residue, cysteine-rich antifungal peptide that serves as a crucial component of the innate immune system in Drosophila melanogaster.[1][2] Its expression is a hallmark of the fly's response to fungal pathogens. Systemic expression of this compound is primarily regulated by the Toll signaling pathway in the fat body (the fly's equivalent of a liver), while local expression in epithelial tissues like the respiratory tract can be controlled by the IMD pathway.[1][2][3] Understanding the precise in vivo function of this compound is critical for dissecting host-pathogen interactions and exploring potential antifungal strategies.

Genetic knockout studies, particularly those utilizing CRISPR/Cas9 technology, have been instrumental in elucidating the specific contribution of this compound to antifungal defense.[4][5] By creating null mutants for the this compound (Drs) gene, researchers can directly observe the phenotypic consequences of its absence, especially regarding susceptibility to infection. These analyses have revealed that while this compound is a key player, it often works in concert with other antimicrobial peptides (AMPs), such as Metchnikowin, to provide robust protection against fungal pathogens like Candida albicans.[3][4]

These application notes provide a summary of quantitative data from this compound knockout studies and detailed protocols for generating and analyzing these knockout models.

This compound Signaling Pathway

The systemic induction of this compound in response to fungal or Gram-positive bacterial infection is controlled by the Toll signaling pathway. The activation of this pathway leads to the nuclear translocation of NF-κB-like transcription factors, which in turn drive the expression of the this compound gene.[6][7]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fungal PAMPs Fungal PAMPs Spätzle (processed) Spätzle (processed) Fungal PAMPs->Spätzle (processed) activates Toll Receptor Toll Receptor Spätzle (processed)->Toll Receptor binds MyD88 MyD88 Toll Receptor->MyD88 recruits Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus Cactus Pelle->Cactus phosphorylates (degradation) Dif/Dorsal Dif/Dorsal Dif/Dorsal_nuc Dif/Dorsal Dif/Dorsal->Dif/Dorsal_nuc translocates Cactus-Dif/Dorsal Cactus-Dif/Dorsal Complex Cactus-Dif/Dorsal->Cactus Cactus-Dif/Dorsal->Dif/Dorsal Drs Gene This compound Gene Dif/Dorsal_nuc->Drs Gene activates transcription This compound This compound Peptide Drs Gene->this compound translates

References

Application Notes and Protocols for Assessing Synergistic Effects of Drosomycin with other Antimicrobial Peptides (AMPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drosomycin is a key antifungal peptide in the innate immune system of Drosophila melanogaster, primarily active against filamentous fungi.[1][2] Its expression is regulated by the Toll signaling pathway in response to fungal and Gram-positive bacterial infections.[1][3][4] Given the rise of antifungal resistance, there is growing interest in combination therapies to enhance efficacy. The synergistic or additive effects of this compound with other antimicrobial peptides (AMPs) present a promising area of research for the development of novel antifungal strategies.

These application notes provide detailed protocols for assessing the synergistic interactions between this compound and other AMPs using established in vitro and in vivo methodologies.

Data Presentation: Summary of Synergistic Effects

AMP Combination Test Organism Methodology Observed Interaction Key Findings Reference
This compound & MetchnikowinCandida albicansIn vivo survival assay with knockout fliesAdditiveBoth this compound and Metchnikowin contribute to the defense against C. albicans. The combined effect on fly survival was not significantly different from the sum of their individual effects.[5][6]
This compound & DefensinHematopoietic tumors in DrosophilaIn vivo model of tumor suppressionNot explicitly defined as synergistic or additiveBoth this compound and Defensin were observed to be taken up by hemocyte-like cells associated with tumor regions, suggesting a potential coordinated role in anti-tumor activity.[7]

Note: The Fractional Inhibitory Concentration Index (FICI) is a standard measure for quantifying synergy in in vitro checkerboard assays. An FICI of ≤ 0.5 typically indicates synergy, an FICI between 0.5 and 4.0 indicates an additive or indifferent effect, and an FICI of > 4.0 indicates antagonism.[6][8] The data presented above is from in vivo studies and does not include FICI values.

Signaling Pathways Regulating this compound Expression

The production of this compound is intricately regulated by the Toll and, to a lesser extent, the Immune deficiency (Imd) signaling pathways in Drosophila. Understanding these pathways is crucial for interpreting the outcomes of in vivo synergy studies.

Toll Signaling Pathway

The Toll pathway is the primary regulator of this compound expression in response to fungal and Gram-positive bacterial infections.[3][4]

Toll_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs Fungal/Gram+ PAMPs PGRPs_GNPS PGRPs/GNPS PAMPs->PGRPs_GNPS SPE Spätzle Processing Enzyme (SPE) PGRPs_GNPS->SPE Spz Spätzle (Spz) SPE->Spz cleavage TollR Toll Receptor Spz->TollR MyD88 MyD88 TollR->MyD88 Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus Cactus (IκB) Pelle->Cactus phosphorylates & triggers degradation Dif_Dorsal Dif/Dorsal (NF-κB) Cactus->Dif_Dorsal Dif_Dorsal_nuc Dif/Dorsal Dif_Dorsal->Dif_Dorsal_nuc translocation Drs_gene This compound Gene Dif_Dorsal_nuc->Drs_gene induces transcription Imd_Pathway cluster_extracellular_imd Extracellular Space cluster_cytoplasm_imd Cytoplasm cluster_nucleus_imd Nucleus PAMPs_imd Gram- PAMPs (DAP-type PGN) PGRP_LC PGRP-LC PAMPs_imd->PGRP_LC Imd Imd PGRP_LC->Imd dFADD dFADD Imd->dFADD dTAK1 dTAK1 Imd->dTAK1 Dredd Dredd (caspase) dFADD->Dredd Relish Relish (NF-κB) Dredd->Relish cleavage IKK_complex IKK Complex dTAK1->IKK_complex IKK_complex->Relish phosphorylation Relish_nuc Relish Relish->Relish_nuc translocation AMP_genes AMP Genes (e.g., Diptericin) Relish_nuc->AMP_genes induces transcription Checkerboard_Workflow Start Start Prep_AMPs Prepare AMP Stock Solutions (this compound & AMP B) Start->Prep_AMPs Det_MIC Determine Individual MICs Prep_AMPs->Det_MIC Setup_Plate Set up 96-well Plate with Serial Dilutions Det_MIC->Setup_Plate Prep_Inoculum Prepare Standardized Microbial Inoculum Setup_Plate->Prep_Inoculum Inoculate Inoculate Plate Prep_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Read MICs (Visual or OD) Incubate->Read_Results Calc_FICI Calculate FICI Read_Results->Calc_FICI Interpret Interpret Interaction (Synergy, Additive, Antagonism) Calc_FICI->Interpret End End Interpret->End Time_Kill_Workflow Start_TK Start Prep_Cultures Prepare Log-Phase Microbial Culture Start_TK->Prep_Cultures Setup_Tubes Set up Culture Tubes with AMPs (Alone & Combined) Prep_Cultures->Setup_Tubes Inoculate_Tubes Inoculate Tubes Setup_Tubes->Inoculate_Tubes Incubate_Shake Incubate with Shaking Inoculate_Tubes->Incubate_Shake Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate_Shake->Sample Serial_Dilute Perform Serial Dilutions Sample->Serial_Dilute Plate_Count Plate and Count CFUs Serial_Dilute->Plate_Count Plate_Count->Sample next time point Plot_Data Plot log10 CFU/mL vs. Time Plate_Count->Plot_Data all time points collected Analyze_Synergy Analyze for Synergy (≥ 2-log10 decrease) Plot_Data->Analyze_Synergy End_TK End Analyze_Synergy->End_TK

References

Application Notes and Protocols for Testing Drosomycin's Efficacy Against Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drosomycin is an inducible antifungal peptide first identified in Drosophila melanogaster. It is a key component of the fruit fly's innate immune response, primarily targeting filamentous fungi.[1] Its expression is mainly regulated by the Toll signaling pathway, which is activated in response to fungal and Gram-positive bacterial infections.[1][2][3] this compound exhibits a narrow spectrum of activity, showing high efficacy against certain filamentous fungi like Aspergillus fumigatus, but is notably inactive against yeasts such as Candida albicans and bacteria.[4][5] This specificity makes it an interesting candidate for targeted antifungal drug development.

These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of this compound against specific fungal pathogens, as well as for quantifying its gene expression in Drosophila.

Data Presentation: In Vitro Antifungal Activity of this compound and its Analogs

The following tables summarize the available quantitative data on the antifungal efficacy of this compound and a related peptide, this compound-like Defensin (DLD).

Table 1: Spectrum of Activity of this compound and this compound-Like Defensin (DLD)

Fungal SpeciesThis compound ActivityDLD ActivityReference
Aspergillus fumigatusActiveActive[4]
Aspergillus nidulansInactiveActive[4]
Rhizopus oryzaeInactiveActive[4]
Fusarium spp.Not specifiedActive[4]
Candida albicansInactiveInactive[4]
Cryptococcus neoformansInactiveInactive[4]

Table 2: Quantitative Efficacy of this compound-2 Against Various Fungi

Fungal SpeciesIC50 (µM)Lethal Concentration (CL) (µM)Reference
Neurospora crassa< 1< 1[6]
Geotrichum candidum~16~16[6]
Saccharomyces cerevisiae~32~32[6]

Signaling Pathway for this compound Induction

The expression of the this compound gene is a key output of the Toll signaling pathway in Drosophila. Understanding this pathway is crucial for interpreting gene expression data.

Drosomycin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fungal Pathogen Fungal Pathogen Spätzle (pro-form) Spätzle (pro-form) Fungal Pathogen->Spätzle (pro-form) triggers cleavage cascade Spätzle (active) Spätzle (active) Spätzle (pro-form)->Spätzle (active) Toll Receptor Toll Receptor Spätzle (active)->Toll Receptor binds MyD88 MyD88 Toll Receptor->MyD88 recruits Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus Cactus Pelle->Cactus phosphorylates (degradation) Dif/Dorsal Dif/Dorsal Cactus->Dif/Dorsal releases Dif/Dorsal (nuclear) Dif/Dorsal (nuclear) Dif/Dorsal->Dif/Dorsal (nuclear) translocates This compound Gene This compound Gene Dif/Dorsal (nuclear)->this compound Gene activates transcription This compound mRNA This compound mRNA This compound Gene->this compound mRNA

Caption: Toll signaling pathway leading to this compound expression.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.[7][8] It is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

1. Fungal Culture Preparation: a. Culture the desired filamentous fungus (e.g., Aspergillus fumigatus) on Potato Dextrose Agar (PDA) at 35°C for 7 days to obtain mature conidia.[9] b. Harvest conidia by flooding the plate with sterile 0.85% saline containing 0.05% Tween 80. c. Gently scrape the surface with a sterile loop. d. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes. e. Adjust the conidial suspension to a concentration of 1-5 x 10^6 CFU/mL using a hemocytometer. f. Further dilute the suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.[9]

2. Microdilution Plate Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a buffer recommended by the supplier). b. Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired final concentrations. c. Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL. d. Include a positive control well (inoculum without this compound) and a negative control well (medium only).

3. Incubation and Endpoint Determination: a. Seal the plates and incubate at 35°C. b. Read the plates visually after 48-72 hours.[9] c. The MIC is the lowest concentration of this compound that causes at least 50% growth inhibition compared to the positive control.[10]

Protocol 2: In Vivo Efficacy Testing in Drosophila melanogaster

This protocol describes a systemic infection model to assess the protective effect of this compound in vivo.[2][11]

1. Fly Stocks and Maintenance: a. Use wild-type flies (e.g., Oregon-R) or immune-deficient flies (e.g., Toll-deficient mutants) for increased susceptibility.[2][11] b. Maintain flies on standard cornmeal-yeast-agar medium at 25°C. c. Use 3-5 day old adult female flies for experiments.

2. Infection Procedure (Systemic Infection): a. Anesthetize flies on a CO2 pad. b. Prepare a suspension of fungal conidia (e.g., A. fumigatus) at a concentration of 1 x 10^8 conidia/mL in sterile PBS. c. Using a fine glass needle mounted on a nanoinjector, inject 50 nL of the conidial suspension into the thorax of each fly.[2] d. For the control group, inject flies with sterile PBS.

3. This compound Administration and Survival Assay: a. Prepare this compound at the desired concentration in a 5% sucrose (B13894) solution. b. After infection, transfer flies to vials containing a filter paper soaked with the this compound-sucrose solution. c. For the control group, use a sucrose solution without this compound. d. Maintain flies at 29°C and monitor survival daily for at least 10 days. e. Transfer flies to fresh vials with the respective solutions every 2-3 days. f. Plot survival curves (Kaplan-Meier) and analyze for statistical significance (e.g., log-rank test).

InVivo_Workflow A Prepare Fly Cohorts (e.g., Wild-Type, Toll-deficient) C Systemic Infection (Thoracic Injection) A->C B Prepare Fungal Inoculum (e.g., A. fumigatus conidia) B->C D Divide into Treatment Groups C->D E1 Control Group: Sucrose Solution D->E1 E2 Treatment Group: This compound in Sucrose D->E2 F Incubate at 29°C E1->F E2->F G Monitor Survival Daily F->G H Data Analysis (Kaplan-Meier Survival Curves) G->H

Caption: Workflow for in vivo efficacy testing of this compound in Drosophila.

Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for this compound Expression

This protocol is for quantifying the transcript levels of the this compound gene in response to fungal infection.

1. Fungal Infection and Sample Collection: a. Infect flies as described in Protocol 2. b. At desired time points post-infection (e.g., 6, 12, 24 hours), collect groups of 5-10 flies and immediately freeze them in liquid nitrogen.[12] c. Include an uninfected control group and a PBS-injected (injury) control group.

2. RNA Extraction and cDNA Synthesis: a. Homogenize frozen flies in TRIzol reagent or use a commercial RNA extraction kit suitable for insect tissues. b. Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop). c. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers according to the manufacturer's instructions.

3. RT-qPCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for this compound, and the synthesized cDNA template. b. Use the following primer sequences for this compound:

  • Forward: 5'-CGT GAG AAC CTT TTC CAA TAT GAT G-3'[13]
  • Reverse: 5'-TCC CAG GAC CAC CAG CAT-3'[13] c. Use a housekeeping gene, such as Rp49, for normalization.[12][13]
  • Rp49 Forward: 5'-GAC GCT TCA AGG GAC AGT ATC TG-3'[13]
  • Rp49 Reverse: 5'-AAA CGC GGT TCT GCA TGA G-3'[13] d. Perform the qPCR using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). e. Analyze the data using the ΔΔCt method to determine the relative fold change in this compound expression compared to the control group.[14]

A[label="Infect Flies & Collect Samples\n(e.g., 0, 6, 24h post-infection)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Total RNA Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="RNA Quantification & Purity Check", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="cDNA Synthesis\n(Reverse Transcription)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Prepare qPCR Reactions\n(SYBR Green, Primers, cDNA)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Run Real-Time PCR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Data Analysis (ΔΔCt Method)\nNormalize to Housekeeping Gene", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Determine Relative Gene Expression", fillcolor="#F1F3F4", fontcolor="#202124"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: Workflow for RT-qPCR analysis of this compound expression.

References

Troubleshooting & Optimization

Technical Support Center: Recombinant Drosomycin Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the production and analysis of recombinant Drosomycin.

Frequently Asked Questions (FAQs) & Troubleshooting

Expression

Q1: I am observing very low or no expression of recombinant this compound in E. coli. What are the possible causes and solutions?

A1: Low or no expression of this compound in E. coli can stem from several factors. This compound is a small, cysteine-rich peptide, which can pose challenges for bacterial expression systems.

  • Codon Usage: The codon usage of the this compound gene may not be optimal for E. coli.

    • Solution: Synthesize the gene with codons optimized for E. coli expression to improve translation efficiency.

  • Promoter Strength and Leakiness: The promoter used in your expression vector might be too strong, leading to toxicity, or too weak. Leaky expression (expression without an inducer) can also be detrimental.

    • Solution: If using a T7 promoter (e.g., in pET vectors), ensure you are using a tightly controlled E. coli strain like BL21(DE3)pLysS to minimize basal expression. Consider trying vectors with different promoters (e.g., araBAD, tac).

  • Plasmid and Clone Integrity: Ensure the integrity of your expression plasmid and the cloned this compound sequence.

    • Solution: Verify the sequence of your construct to confirm the this compound gene is in-frame with any fusion tags and that no mutations have been introduced.

  • Toxicity of this compound: Although primarily antifungal, high concentrations of the peptide could be toxic to E. coli.

    • Solution: Lower the induction temperature (e.g., 16-25°C) and IPTG concentration (e.g., 0.1-0.5 mM) to slow down protein production and reduce stress on the cells.

Q2: My recombinant this compound is forming inclusion bodies in E. coli. How can I improve its solubility?

A2: Inclusion body formation is common for cysteine-rich peptides like this compound due to the reducing environment of the E. coli cytoplasm, which prevents proper disulfide bond formation.[1]

  • Fusion Tags: Using a highly soluble fusion partner can improve the solubility of the target protein.

    • Solution: Express this compound with a solubility-enhancing tag such as Glutathione (B108866) S-transferase (GST) or Thioredoxin (Trx).[2] A Trx-His6 tag has been successfully used.[3]

  • Expression Conditions: High expression levels and temperatures can overwhelm the cellular folding machinery.

    • Solution: Induce expression at a lower temperature (16-25°C) for a longer period. This slows down protein synthesis, giving the peptide more time to fold correctly.

  • Host Strain Selection: Specialized E. coli strains can promote disulfide bond formation in the cytoplasm.

    • Solution: Use engineered strains like SHuffle® or Rosetta-gami™, which have a more oxidizing cytoplasm, to facilitate correct disulfide bridging.[1]

  • Periplasmic Expression: The periplasm of E. coli is a more oxidizing environment, which is conducive to disulfide bond formation.

    • Solution: Clone your this compound construct with an N-terminal signal peptide (e.g., PelB, OmpA) to direct its expression to the periplasm.

Q3: Is Pichia pastoris a better expression system for this compound?

A3: Pichia pastoris can be an excellent alternative to E. coli for expressing complex proteins like this compound.

  • Advantages: As a eukaryotic system, Pichia pastoris has the machinery for post-translational modifications, including proper disulfide bond formation in the endoplasmic reticulum. It can also secrete the recombinant protein into the culture medium, which simplifies purification.[4]

  • Challenges: Expression in Pichia can be slower and more complex to set up than in E. coli. Optimization of methanol (B129727) induction and screening for high-expressing clones are often necessary.[5][6]

Purification & Refolding

Q4: I have expressed this compound as an insoluble protein. What is the best way to solubilize and refold it?

A4: Solubilizing and refolding this compound from inclusion bodies is a critical step to obtain a biologically active peptide. The goal is to completely denature the protein and then allow it to refold under conditions that favor correct disulfide bond formation.

  • Solubilization: Harsh denaturants are required to dissolve the aggregated protein.

    • Protocol: After isolating and washing the inclusion bodies, solubilize them in a buffer containing a strong denaturant (e.g., 8 M Urea (B33335) or 6 M Guanidine Hydrochloride) and a reducing agent (e.g., DTT or β-mercaptoethanol) to break any incorrect disulfide bonds.[7]

  • Refolding: The key is to slowly remove the denaturant to allow the protein to refold.

    • Protocol: Use dialysis or rapid dilution to gradually lower the concentration of the denaturant. The refolding buffer should be at a slightly alkaline pH (pH 8.0-9.0) and contain a redox system (e.g., a mixture of reduced and oxidized glutathione) to facilitate correct disulfide bond formation. Additives like L-arginine or polyethylene (B3416737) glycol can help prevent aggregation during refolding.[8]

Q5: My His-tagged this compound is not binding efficiently to the Ni-NTA column, or the purity is low. How can I optimize this step?

A5: Poor binding or low purity during IMAC (Immobilized Metal Affinity Chromatography) is a common issue that can often be resolved by optimizing buffer conditions.

  • Poor Binding:

    • His-tag Accessibility: The His-tag might be buried within the folded protein. Solution: Perform purification under denaturing conditions (with 8 M urea in your buffers) to expose the tag. The protein can then be refolded on the column or after elution.

    • Buffer Composition: Components in your lysis buffer might be interfering with binding. Solution: Ensure that the concentration of chelating agents like EDTA is low (<1 mM) and reducing agents like DTT are also at a low concentration. Increase the imidazole (B134444) concentration in your wash buffer to remove weakly bound contaminants.[9]

  • Low Purity:

    • Contaminant Proteins: Host proteins with surface-exposed histidines can co-purify with your target protein.

    • Solution: Increase the stringency of your washes. Add a low concentration of imidazole (e.g., 20-40 mM) to your binding and wash buffers to prevent non-specific binding. Elute with a higher concentration of imidazole (e.g., 250-500 mM).[10] Consider a gradient elution instead of a step elution to better separate your protein from contaminants.

Activity Assays

Q6: I am not observing any antifungal activity with my purified recombinant this compound. What could be wrong?

A6: A lack of activity usually points to problems with the protein's structure or the assay itself.

  • Incorrect Folding: this compound's activity is dependent on its specific three-dimensional structure, which is stabilized by four disulfide bridges.[11][12]

    • Solution: Confirm that the protein is correctly folded. If expressed in E. coli cytoplasm, it likely requires in vitro refolding. Use techniques like circular dichroism to check for the correct secondary structure. Mass spectrometry can confirm the molecular weight, which will change with the formation of disulfide bonds (loss of 8 Da for four bonds).

  • Assay Conditions: The conditions of your antifungal assay may not be optimal.

    • Solution: Ensure the pH, temperature, and media used are appropriate for the fungal species being tested. Run a positive control with a known antifungal agent to validate your assay setup.

  • Peptide Stability: The purified peptide may have degraded.

    • Solution: Store the purified this compound at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Include protease inhibitors during purification if degradation is suspected.

Q7: What are typical quantitative measures of this compound's antifungal activity?

A7: The antifungal potency of this compound is typically quantified using metrics like the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC).

  • IC50: The concentration of the peptide that inhibits 50% of fungal growth.

  • MIC: The lowest concentration of the peptide that completely inhibits visible fungal growth.

These values are determined through liquid growth inhibition assays.

Quantitative Data Summary

ParameterValueOrganism/ConditionSource
Expression Yield 1.5 mg/LRecombinant this compound-2 in E. coli (GST-fusion)[13]
Antifungal Activity (IC50) 1.0 µMRecombinant this compound against Neurospora crassa[2]
Antifungal Activity ~50% inhibition at 1.5 µMRecombinant this compound against Botrytis cinerea[3]
Antifungal Activity ~50% inhibition at 15 µMRecombinant this compound against Colletotrichum gloeosporioides[3]
Biological Concentration Can reach 100 µMIn Drosophila hemolymph post-infection[3]

Experimental Protocols

Protocol 1: Expression and Purification of GST-Tagged this compound in E. coli

This protocol is adapted from methods used for this compound and its analogues.[2][13]

  • Cloning:

    • Synthesize the this compound gene with E. coli-optimized codons.

    • Clone the gene into a pGEX vector (e.g., pGEX-6P-1) to create an N-terminal GST-fusion protein. Ensure the this compound sequence is in-frame with the GST tag and a protease cleavage site (e.g., Enterokinase, PreScission).

    • Transform the recombinant plasmid into an expression host like E. coli BL21(DE3).

  • Expression:

    • Inoculate 1 L of LB medium (with appropriate antibiotic) with an overnight culture of the transformed E. coli.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Cool the culture to room temperature and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 25°C) overnight (12-16 hours).

  • Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Apply the supernatant to a Glutathione-Sepharose affinity column pre-equilibrated with PBS.

    • Wash the column with several column volumes of PBS to remove unbound proteins.

    • Elute the GST-Drosomycin fusion protein using an elution buffer containing reduced glutathione (e.g., 50 mM Tris-HCl, 10-20 mM reduced glutathione, pH 8.0).

  • Tag Cleavage and Final Purification:

    • Dialyze the eluted fusion protein against a cleavage buffer suitable for your chosen protease.

    • Add the specific protease (e.g., Enterokinase) and incubate at the recommended temperature (e.g., 22°C) overnight to cleave the GST tag.

    • Separate the liberated this compound from the GST tag and uncleaved fusion protein. This can be done by passing the mixture back through the Glutathione-Sepharose column (this compound will be in the flow-through) or by using size exclusion chromatography.

    • Perform a final polishing step using reverse-phase HPLC to obtain highly pure this compound.

    • Confirm the molecular weight and purity by MALDI-TOF mass spectrometry and SDS-PAGE.

Protocol 2: Antifungal Liquid Growth Inhibition Assay

This protocol is a standard method for determining the IC50 or MIC of an antifungal peptide.[2]

  • Fungal Spore Preparation:

    • Culture the target fungus (e.g., Neurospora crassa) on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until spores are abundant.

    • Harvest the spores by washing the plate with a sterile broth medium.

    • Count the spores using a hemocytometer and dilute to a final concentration of 10^4 - 10^5 spores/mL in the assay medium.

  • Assay Setup:

    • In a 96-well microtiter plate, add 90 µL of the spore suspension to each well.

    • Prepare a serial dilution of your purified recombinant this compound.

    • Add 10 µL of each this compound dilution to the wells in triplicate. Include a positive control (a known antifungal agent) and a negative control (buffer only).

  • Incubation and Measurement:

    • Incubate the plate at the optimal growth temperature for the fungus (e.g., 25-30°C) for 24-48 hours, or until robust growth is seen in the negative control wells.

    • Measure the fungal growth by reading the absorbance at 600 nm (OD600) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Normalize the growth in the this compound-treated wells to the growth in the negative control wells (100% growth).

    • Plot the percentage of growth inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% growth inhibition. The MIC is the lowest concentration where no visible growth is observed.

Visualizations

Signaling Pathways for this compound Expression

This compound expression is primarily regulated by the Toll and Imd signaling pathways in Drosophila.[11][14]

Toll_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP Fungal/Gram+ PAMPs SPE SPE (Protease) PAMP->SPE activates Spz_pro Pro-Spätzle Spz Spätzle (Ligand) Spz_pro->Spz SPE->Spz_pro cleaves Toll Toll Receptor Spz->Toll binds MyD88 MyD88 Toll->MyD88 recruits Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus Cactus (IκB) Pelle->Cactus phosphorylates Dif Dif/Dorsal (NF-κB) Cactus->Dif inhibits Dif_nuc Dif/Dorsal Dif->Dif_nuc translocates Nucleus Nucleus Drs_gene This compound Gene Dif_nuc->Drs_gene activates transcription

Caption: The Toll signaling pathway leading to this compound expression.

Imd_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP Gram- PGN PGRP PGRP-LC/LE PAMP->PGRP binds IMD IMD PGRP->IMD activates dFADD dFADD IMD->dFADD dTAK1 dTAK1 IMD->dTAK1 Dredd Dredd (Caspase) dFADD->Dredd Relish Relish (p110) Dredd->Relish cleaves IKK IKK complex dTAK1->IKK IKK->Relish phosphorylates Relish_p68 Relish (p68) Relish->Relish_p68 Relish_nuc Relish (p68) Relish_p68->Relish_nuc translocates Nucleus Nucleus Drs_gene This compound Gene (local/epithelial) Relish_nuc->Drs_gene activates transcription Recombinant_Drosomycin_Workflow cluster_purification Purification cluster_qc Quality Control cluster_activity Functional Analysis Cloning 1. Gene Cloning (Codon Optimization, Vector Ligation) Expression 2. Protein Expression (E. coli, IPTG Induction) Cloning->Expression Lysis 3. Cell Lysis & Clarification Expression->Lysis Affinity 4a. Affinity Chromatography (e.g., GST or Ni-NTA) Lysis->Affinity Cleavage 4b. Tag Cleavage Affinity->Cleavage Polish 4c. Polishing (e.g., RP-HPLC) Cleavage->Polish QC 5. Purity & Identity Check (SDS-PAGE, Mass Spec) Polish->QC Activity 6. Antifungal Assay (Liquid Growth Inhibition) QC->Activity

References

Technical Support Center: Optimizing Drosomycin Expression in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Drosomycin expression in Drosophila melanogaster. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at inducing and quantifying this compound expression.

Problem Potential Causes Recommended Solutions
Low or No this compound Induction After Septic Injury 1. Ineffective Microbial Challenge: The bacterial or fungal strain used may be a weak inducer of the Toll pathway. Gram-negative bacteria, for instance, are known to be weak inducers of this compound[1].1a. Choice of Microbe: Use a robust inducer of the Toll pathway. Gram-positive bacteria (e.g., Micrococcus luteus) or fungi (e.g., Beauverria bassiana, Candida albicans) are strong inducers of this compound expression. A mixture of Gram-positive and Gram-negative bacteria can also elicit a strong response[2]. 1b. Viability of Microbes: Ensure the microbial culture is viable and in the correct growth phase. Prepare fresh cultures for each experiment. 1c. Inoculum Concentration: Use a sufficiently concentrated inoculum. For septic injury, the needle should be dipped into a concentrated bacterial pellet or fungal spore suspension[2].
2. Compromised Fly Health: The flies may be stressed, aged, or have a compromised immune system due to environmental factors or underlying health issues.2a. Fly Husbandry: Maintain flies on standard corn-meal medium at a consistent temperature (e.g., 25°C). Use young adult flies (3-5 days old) for infection experiments[2]. 2b. Control Groups: Always include a non-infected control group and a vehicle-injected (e.g., PBS) control group to assess baseline expression and the effect of physical injury.
3. Genetic Background of Flies: The fly strain used may have mutations in the Toll signaling pathway, which is the primary regulator of systemic this compound expression.3a. Genotype Verification: If using mutant lines, verify the genotype. 3b. Wild-Type Control: Always use a well-characterized wild-type strain (e.g., Oregon-R) as a positive control for immune induction.
4. Suboptimal Septic Injury Technique: The injury may be too shallow, not penetrating the cuticle, or too severe, causing excessive mortality.4a. Technique Refinement: Practice the pricking technique to ensure consistent piercing of the thorax without causing immediate death. Use a fine, sharp needle[3]. 4b. Anesthesia: Anesthetize flies with CO2 for a short and consistent duration to minimize stress[3].
High Variability in this compound Expression Between Replicates 1. Inconsistent Inoculum Dose: Variation in the amount of microbes introduced during septic injury.1a. Standardized Pricking: Dip the needle in the microbial pellet and gently touch it to the side of the tube to remove excess liquid, ensuring a more consistent dose[3]. 1b. Homogenized Inoculum: Ensure the microbial culture is well-mixed before dipping the needle.
2. Differences in Fly Age or Sex: Age and sex can influence immune response and gene expression levels.2a. Synchronized Populations: Use flies of the same age and sex for all experimental groups.
3. Circadian Rhythm Effects: The timing of infection and sample collection can influence gene expression.3a. Consistent Timing: Perform infections and sample collections at the same time of day for all experiments.
Unexpected this compound Expression in Control Flies 1. Constitutive Expression in Specific Tissues: this compound has known constitutive expression in certain tissues, such as the female reproductive tract[1].1a. Tissue-Specific Analysis: If possible, dissect and analyze specific tissues of interest (e.g., fat body) to distinguish from localized constitutive expression. 1b. Use of Male Flies: For whole-fly analysis, using only male flies can reduce baseline this compound levels.
2. Contamination: Accidental microbial contamination of fly vials or food.2a. Aseptic Techniques: Maintain sterile conditions during fly husbandry and experiments. Regularly change fly vials and use fresh food.
3. Non-Infectious Stress: Physical stress from handling or CO2 anesthesia can sometimes induce a low-level immune response.3a. Gentle Handling: Minimize handling time and CO2 exposure. Allow flies a recovery period after anesthesia before the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway that regulates this compound expression?

A1: The systemic expression of this compound in the fat body is primarily regulated by the Toll signaling pathway, which is activated in response to fungal and Gram-positive bacterial infections. However, localized expression in epithelial tissues like the trachea can be independent of the Toll pathway[4].

Q2: How can I induce this compound expression experimentally?

A2: this compound expression can be induced by:

  • Septic Injury: Pricking the fly with a needle dipped in a culture of fungi (e.g., Beauverria bassiana) or Gram-positive bacteria (e.g., Micrococcus luteus)[2][5].

  • Natural Infection: Exposing flies to fungal spores[1].

  • Genetic Manipulation: Overexpressing positive regulators of the Toll pathway (e.g., a constitutively active form of the Toll receptor) can lead to constitutive this compound expression.

Q3: What are the best methods to quantify this compound expression levels?

A3: Commonly used methods include:

  • Quantitative Real-Time PCR (qPCR): A sensitive method to measure this compound mRNA levels.

  • Reporter Gene Assays: Using transgenic flies that express a reporter gene (e.g., GFP or luciferase) under the control of the this compound promoter allows for in vivo visualization and quantification of promoter activity[4][6].

Q4: Why is there a difference in this compound induction between Gram-positive and Gram-negative bacteria?

A4: The Drosophila immune system can differentiate between microbial classes. The Toll pathway is preferentially activated by components of fungal and Gram-positive bacterial cell walls, leading to strong this compound induction. The Imd pathway, which is the primary response to Gram-negative bacteria, does not strongly induce this compound[1].

Q5: Can this compound be expressed in larvae as well as adults?

A5: Yes, this compound expression can be induced in both larvae and adults in response to septic injury[5]. Reporter gene studies have shown expression in the larval fat body and other tissues following an immune challenge[4].

Data Presentation

The following table summarizes the relative expression levels of this compound under different induction conditions.

Induction Method Inducing Agent Relative this compound Expression Level (Fold Change) Primary Signaling Pathway Reference
Septic InjuryMicrococcus luteus (Gram-positive bacterium)HighToll[1]
Septic InjuryEscherichia coli (Gram-negative bacterium)LowImd (weakly induces Toll)[1]
Natural InfectionBeauverria bassiana (Fungus)Very High and SustainedToll[1]
GeneticConstitutively Active Toll Receptor (Toll10b)High (Constitutive)Toll[1]

Experimental Protocols

Protocol 1: Induction of this compound Expression by Septic Injury

Materials:

  • Drosophila melanogaster (3-5 day old adults)

  • Fine tungsten needle (0.1-0.2 mm diameter)

  • Bacterial (e.g., Micrococcus luteus) or fungal (e.g., Beauverria bassiana) culture

  • CO2 anesthesia apparatus

  • Sterile petri dish or watch glass

  • Microcentrifuge and tubes

  • Phosphate-buffered saline (PBS)

  • Incubator at 25°C

Procedure:

  • Culture the chosen microbe to a high density. For bacteria, grow an overnight liquid culture and centrifuge to form a pellet. For fungi, collect a dense suspension of spores.

  • Anesthetize a batch of 20-30 flies using CO2.

  • Dip the tip of the sterile tungsten needle into the microbial pellet or spore suspension[3].

  • Gently prick each fly in the thorax, just under the wing[3].

  • Transfer the pricked flies to a fresh vial with standard fly food.

  • For a control group, prick a separate batch of flies with a needle dipped in sterile PBS.

  • Incubate the flies at 25°C for the desired amount of time (e.g., 6-24 hours) before proceeding with expression analysis.

Protocol 2: Quantification of this compound mRNA by qPCR

Materials:

  • RNA extraction kit (e.g., TRIzol-based)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • qPCR instrument

  • Primers for this compound and a reference gene (e.g., Rp49)

  • Infected and control fly samples from Protocol 1

Procedure:

  • RNA Extraction: Homogenize 5-10 flies per sample in RNA extraction reagent and proceed according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for this compound or the reference gene, and diluted cDNA.

  • qPCR Run: Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis: Determine the Ct values for this compound and the reference gene in each sample. Calculate the relative expression of this compound using the ΔΔCt method, normalizing to the reference gene and comparing the infected samples to the control samples.

Protocol 3: Visualization of this compound Expression Using a GFP Reporter Line

Materials:

  • Transgenic flies carrying a this compound-GFP reporter construct

  • Infection setup as in Protocol 1

  • Fluorescence stereomicroscope with a GFP filter set

  • Microscope slides and coverslips

  • Glycerol or mounting medium

Procedure:

  • Perform septic injury on this compound-GFP reporter flies as described in Protocol 1.

  • At various time points post-infection (e.g., 12, 24, 48 hours), anesthetize the flies.

  • Mount the whole flies on a microscope slide in a drop of glycerol.

  • Observe the flies under the fluorescence microscope. GFP expression will be visible as green fluorescence.

  • The primary site of systemic expression is the fat body, which appears as diffuse fluorescence throughout the abdomen[4]. Localized expression may be observed in other tissues such as the trachea[4].

  • Capture images for documentation and comparison between infected and control groups.

Visualizations

Toll_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Fungal/Gram+ PAMPs Fungal/Gram+ PAMPs Serine Protease Cascade Serine Protease Cascade Fungal/Gram+ PAMPs->Serine Protease Cascade activates Spätzle (pro-form) Spätzle (pro-form) Spätzle (active) Spätzle (active) Spätzle (pro-form)->Spätzle (active) Toll Receptor Toll Receptor Spätzle (active)->Toll Receptor binds MyD88 MyD88 Toll Receptor->MyD88 recruits Serine Protease Cascade->Spätzle (pro-form) cleaves Tube Tube MyD88->Tube recruits Pelle Pelle Tube->Pelle recruits Cactus Cactus Pelle->Cactus phosphorylates for degradation Dif/Dorsal Dif/Dorsal Cactus->Dif/Dorsal inhibits Nucleus Nucleus Dif/Dorsal->Nucleus translocates to This compound Gene This compound Gene Nucleus->this compound Gene activates transcription

Caption: The Toll signaling pathway leading to this compound expression.

Experimental_Workflow cluster_induction Induction Phase cluster_analysis Analysis Phase Fly Culture Fly Culture Septic Injury Septic Injury Fly Culture->Septic Injury Microbial Culture Microbial Culture Microbial Culture->Septic Injury Incubation Incubation Septic Injury->Incubation Sample Collection Sample Collection Incubation->Sample Collection RNA Extraction RNA Extraction Sample Collection->RNA Extraction Reporter Imaging Reporter Imaging Sample Collection->Reporter Imaging cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qPCR qPCR cDNA Synthesis->qPCR Data Analysis Data Analysis qPCR->Data Analysis Image Analysis Image Analysis Reporter Imaging->Image Analysis

References

Addressing insolubility issues with recombinant Drosomycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing insolubility issues with recombinant drosomycin.

Troubleshooting Guide: Addressing this compound Insolubility

High-level expression of recombinant this compound, particularly in bacterial systems like E. coli, can often lead to the formation of insoluble protein aggregates known as inclusion bodies.[1] This guide provides a systematic approach to diagnose and resolve these solubility challenges.

Table 1: Troubleshooting this compound Insolubility

Problem Potential Cause Recommended Solution
Low or no soluble this compound in cell lysate High expression rate leading to misfolding and aggregation.Optimize expression conditions: - Lower the induction temperature (e.g., 16-25°C).[2] - Reduce the inducer concentration (e.g., IPTG).[3]
Toxicity of the expressed protein to the host cell.Use a tightly regulated promoter system to minimize basal expression.
Incorrect disulfide bond formation (this compound has 4 disulfide bridges).[4]Co-express with disulfide bond isomerases or use an expression host with an oxidizing cytoplasm (e.g., Origami™ strains).
This compound is found exclusively in inclusion bodies The protein is misfolded and aggregated.This necessitates a denaturation and refolding strategy. The inclusion bodies must first be isolated, washed, and then solubilized.[5][6]
Suboptimal lysis buffer composition.Add stabilizing agents to the lysis buffer, such as L-Arginine, glycerol, or non-detergent sulfobetaines (NDSBs).[7]
Precipitation occurs during purification Buffer conditions are not optimal for this compound solubility (pH, ionic strength).Determine the isoelectric point (pI) of your this compound construct and adjust the buffer pH to be at least 1-2 units away from the pI.[8] Screen different salt concentrations.
Refolded this compound precipitates out of solution Incorrect refolding conditions leading to aggregation.Optimize the refolding protocol by screening different refolding buffers, pH, temperatures, and the use of additives like L-Arginine.[9]
The rate of denaturant removal is too rapid.Employ slower methods for denaturant removal, such as dialysis or on-column refolding, instead of rapid dilution.[9][10]
Improper redox environment for disulfide bond formation.Use a redox shuffling system (e.g., reduced and oxidized glutathione) in the refolding buffer to facilitate correct disulfide bond formation.[11]

Experimental Protocols

Protocol 1: Inclusion Body Solubilization and Protein Refolding by Dialysis

This protocol is for recovering this compound from inclusion bodies.

1. Isolation and Washing of Inclusion Bodies:

  • Harvest the cell pellet from your expression culture by centrifugation.

  • Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0) and lyse the cells using sonication or a French press.[12]

  • Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes) to pellet the inclusion bodies.[12]

  • Wash the inclusion body pellet by resuspending it in a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane proteins and other contaminants.[5][12] Repeat the centrifugation and washing steps at least twice.

2. Solubilization of Inclusion Bodies:

  • Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant and a reducing agent.

    • Solubilization Buffer: 50 mM Tris-HCl, 6-8 M Urea (B33335) or 6 M Guanidine-HCl, 20 mM DTT or β-mercaptoethanol, pH 8.0.[5]

  • Incubate at room temperature with gentle stirring for 1-2 hours or overnight to ensure complete solubilization.[12]

  • Centrifuge at high speed to remove any remaining insoluble material.[11]

3. Protein Refolding by Dialysis:

  • Transfer the solubilized this compound solution to a dialysis bag with an appropriate molecular weight cutoff.

  • Perform a stepwise dialysis against a series of refolding buffers with decreasing concentrations of the denaturant.

    • Refolding Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.5 M L-Arginine, 1 mM GSH (reduced glutathione), 0.1 mM GSSG (oxidized glutathione), pH 8.0.

  • Dialysis Steps:

    • Dialyze against refolding buffer containing 4 M Urea for 4-6 hours.

    • Dialyze against refolding buffer containing 2 M Urea for 4-6 hours.

    • Dialyze against refolding buffer containing 1 M Urea for 4-6 hours.

    • Dialyze against refolding buffer with no urea for 12-16 hours, with at least one buffer change.

  • After dialysis, centrifuge the sample to remove any precipitated protein and proceed with further purification of the now soluble and refolded this compound.

Diagrams

G Troubleshooting Workflow for this compound Insolubility start Start: Express Recombinant This compound check_solubility Analyze Lysate: Is this compound Soluble? start->check_solubility optimize_expression Optimize Expression Conditions: - Lower Temperature - Reduce Inducer Conc. - Change Host/Vector check_solubility->optimize_expression Partially purify Purify Soluble This compound check_solubility->purify Yes inclusion_bodies Inclusion Body Formation check_solubility->inclusion_bodies No optimize_expression->start end_success End: Purified, Soluble and Active this compound purify->end_success isolate_ib Isolate and Wash Inclusion Bodies inclusion_bodies->isolate_ib solubilize Solubilize in Denaturant (Urea / Guanidine-HCl) isolate_ib->solubilize refold Refold Protein: - Dialysis - Dilution - On-column solubilize->refold check_refold_solubility Is Refolded This compound Soluble? refold->check_refold_solubility check_refold_solubility->purify Yes optimize_refolding Optimize Refolding: - Buffer Composition (pH, Additives) - Redox Potential (GSH/GSSG) - Rate of Denaturant Removal check_refold_solubility->optimize_refolding No end_fail End: Re-evaluate Strategy (e.g., Fusion Tags, Different Expression System) check_refold_solubility->end_fail Persistent Precipitation optimize_refolding->refold G Toll Signaling Pathway for this compound Induction cluster_nucleus Nucleus fungi Fungal Infection spz Spätzle (Spz) Ligand fungi->spz activates toll Toll Receptor spz->toll binds to tube Tube toll->tube pelle Pelle Kinase cactus Cactus (IκB) pelle->cactus phosphorylates tube->pelle dif Dif/Dorsal (NF-κB) cactus->dif releases nucleus Nucleus dif->nucleus translocates to drosomycin_gene This compound Gene drosomycin_protein This compound Protein (Antifungal) drosomycin_gene->drosomycin_protein is transcribed & translated

References

Technical Support Center: Optimizing Drosomycin Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing and troubleshooting Drosomycin antifungal assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is an antifungal peptide produced by the fruit fly, Drosophila melanogaster. It is a key component of the fly's innate immune system, providing a first-line defense against fungal infections.[1][2] this compound is effective against a broad spectrum of filamentous fungi.[3]

Q2: How is this compound expression induced in Drosophila?

A2: this compound expression is primarily induced in response to fungal or Gram-positive bacterial infections. This induction is mainly regulated by the Toll signaling pathway in the fat body (the fly's equivalent of a liver).[2][4][5] Septic injury, such as a prick with a needle dipped in a microbial solution, is a common laboratory method to induce a systemic immune response and subsequent this compound production.[1][6] Localized expression in epithelial tissues like the respiratory tract can be controlled by the IMD pathway.[1][2]

Q3: What is the mechanism of action of this compound against fungi?

A3: The exact mechanism is still being fully elucidated, but this compound is known to have several effects on fungi. At high concentrations, it can inhibit spore germination, while at lower concentrations, it can delay the growth of hyphae and cause them to have an abnormal morphology.[3] It can also cause partial lysis (breakdown) of fungal hyphae.[7]

Q4: Against which types of fungi is this compound most effective?

A4: this compound shows potent activity against filamentous fungi.[2][3] Some studies have also demonstrated its activity against certain yeasts.[2][8] However, it is generally considered to be inactive against bacteria.[4][8]

Q5: What are the key signaling pathways involved in this compound production?

A5: The primary signaling pathway for systemic this compound expression is the Toll pathway.[2][4][9] This pathway is activated by the cytokine Spätzle, which binds to the Toll receptor.[4] This triggers a cascade involving intracellular components like Tube, Pelle, and the degradation of Cactus, ultimately leading to the activation of the NF-κB-like transcription factors Dif and Dorsal, which regulate this compound gene expression.[4][10] The IMD pathway is involved in local this compound expression in response to Gram-negative bacteria.[1][4]

Signaling Pathways and Experimental Workflow

This compound Induction via the Toll Signaling Pathway

Toll_Signaling_Pathway Fungal_Infection Fungal Infection/ Gram-positive Bacteria Spatzle Spätzle (ligand) Fungal_Infection->Spatzle Toll_Receptor Toll Receptor Spatzle->Toll_Receptor Binds Tube_Pelle Tube/Pelle Complex Toll_Receptor->Tube_Pelle Activates Cactus Cactus (IκB) Tube_Pelle->Cactus Phosphorylates Dif_Dorsal Dif/Dorsal (NF-κB) Cactus->Dif_Dorsal Releases Nucleus Nucleus Dif_Dorsal->Nucleus Translocates to Drosomycin_Gene This compound gene Dif_Dorsal->Drosomycin_Gene Activates transcription Drosomycin_Peptide This compound Peptide Drosomycin_Gene->Drosomycin_Peptide Transcription & Translation

Caption: Toll signaling pathway for this compound induction.

General Experimental Workflow for this compound Antifungal Assay

Drosomycin_Assay_Workflow Induction 1. Induce this compound Expression (e.g., septic injury of Drosophila) Hemolymph_Extraction 2. Extract Hemolymph or Prepare Whole-Fly Homogenate Induction->Hemolymph_Extraction Assay_Setup 4. Set up Assay (e.g., microdilution plate) Hemolymph_Extraction->Assay_Setup Fungal_Culture 3. Prepare Fungal Spore Suspension or Hyphae Fungal_Culture->Assay_Setup Incubation 5. Incubate this compound Extract with Fungal Culture Assay_Setup->Incubation Analysis 6. Analyze Antifungal Activity (e.g., microscopy, spectrophotometry) Incubation->Analysis

Caption: Workflow for a this compound antifungal assay.

Experimental Protocols

Induction of this compound Expression in Drosophila
  • Materials: Adult Drosophila melanogaster (e.g., Oregon-R strain), fine sterile needle, bacterial culture (e.g., Escherichia coli and Micrococcus luteus), or fungal spore suspension (e.g., Beauveria bassiana), fly anesthetic (e.g., CO₂ or ether).

  • Method:

    • Anesthetize a batch of adult flies.

    • Dip a fine sterile needle into a concentrated pellet of bacteria or a fungal spore suspension.

    • Gently prick the thorax of each anesthetized fly.

    • Transfer the pricked flies to a fresh vial with food.

    • Incubate the flies at 25°C for 6-24 hours to allow for the expression and accumulation of this compound in the hemolymph.[3]

Preparation of Fungal Cultures for Assay
  • Materials: Fungal strain of interest (e.g., Neurospora crassa, Fusarium oxysporum), appropriate fungal growth medium (e.g., Potato Dextrose Agar (B569324)/Broth), sterile water or saline with a surfactant (e.g., 0.05% Tween 20), hemocytometer or spectrophotometer.

  • Method for Spore Suspension:

    • Grow the fungus on an agar plate until spores are abundant.

    • Flood the plate with a sterile saline-surfactant solution.

    • Gently scrape the surface with a sterile loop to release the spores.

    • Filter the suspension through sterile glass wool to remove hyphal fragments.

    • Wash the spores by centrifugation and resuspend in the desired assay buffer.

    • Count the spores using a hemocytometer or determine the concentration using a spectrophotometer to standardize the inoculum.

Liquid Growth Inhibition Assay (Microdilution)
  • Materials: Hemolymph extract from induced flies (or purified this compound), standardized fungal spore suspension, sterile 96-well microtiter plate, appropriate liquid growth medium, plate reader (spectrophotometer).

  • Method:

    • Prepare serial dilutions of the hemolymph extract or purified this compound in the liquid growth medium in the wells of a 96-well plate.

    • Add a standardized concentration of the fungal spore suspension to each well.

    • Include positive (fungus in medium without this compound) and negative (medium only) controls.

    • Incubate the plate at the optimal growth temperature for the fungus (e.g., 28-30°C) for 24-72 hours.

    • Measure fungal growth by reading the optical density (e.g., at 600 nm) with a plate reader. The minimum inhibitory concentration (MIC) can be determined as the lowest concentration of this compound that inhibits visible fungal growth.

Quantitative Data Summary

ParameterConditionResultReference
This compound Induction Time Septic injury with bacteriaExpression increases for the first 24 hours and persists.[3]
Inducing Microorganisms Fungi (e.g., Beauveria bassiana)Strong and sustained induction of this compound.[9][11]
Gram-positive bacteria (e.g., Micrococcus luteus)Strong induction of this compound.[3]
Gram-negative bacteria (e.g., Escherichia coli)Weak induction of this compound.[9][11]
Antifungal Activity (IC₅₀) Neurospora crassa< 1 µM for this compound and this compound-2.[8]
Geotrichum candidumIC₅₀ of 16 µM for this compound-2.[8]
Saccharomyces cerevisiaeIC₅₀ of 32 µM for this compound-2.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or low antifungal activity detected. - Inefficient induction of this compound.- Degradation of this compound during extraction.- Fungal strain is resistant.- Incorrect assay setup.- Confirm successful induction by running a parallel qPCR on a subset of flies to check this compound gene expression.- Ensure extraction is done on ice and consider adding protease inhibitors.- Use a known sensitive fungal strain as a positive control.- Double-check all dilutions and reagent concentrations.
High variability between replicates. - Inconsistent induction between individual flies.- Inaccurate pipetting.- Non-homogenous fungal inoculum.- Pool hemolymph from a larger number of flies to average out the induction response.- Calibrate pipettes and use proper pipetting techniques.- Ensure the fungal spore suspension is well-vortexed before dispensing.
Growth in negative control wells. - Contamination of media, buffer, or plates.- Use sterile techniques for all procedures.- Test individual components for contamination.
No growth in positive control wells. - Fungal inoculum is not viable.- Incorrect growth medium or incubation conditions.- Check the viability of the fungal spores or hyphae before the assay.- Verify that the medium composition, pH, and incubation temperature are optimal for the fungal strain.

References

Technical Support Center: Validating the Correct Folding of Recombinant Drosomycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to validate the correct folding of recombinant drosomycin, a cysteine-rich antifungal peptide.

Frequently Asked Questions (FAQs)

Q1: What are the critical structural features of correctly folded this compound?

Correctly folded this compound is a 44-amino acid peptide characterized by a specific three-dimensional structure known as the Cysteine-Stabilized αβ (CSαβ) motif. This structure consists of an α-helix and a three-stranded β-sheet, stabilized by four intramolecular disulfide bridges.[1][2] The integrity of these four disulfide bonds is paramount for its structural stability and antifungal activity.

Q2: Which analytical techniques are essential for validating the folding of recombinant this compound?

A multi-pronged approach is necessary to confirm the correct folding of recombinant this compound. The primary recommended techniques are:

  • Circular Dichroism (CD) Spectroscopy: To confirm the presence of the correct secondary structure elements (α-helix and β-sheets).

  • Mass Spectrometry (MS): Specifically, non-reduced peptide mapping to verify the correct disulfide bond connectivity.

  • Functional Assay: To ensure the recombinant protein exhibits the expected antifungal activity.

Q3: What are the common challenges in producing correctly folded recombinant this compound?

This compound's high cysteine content makes it prone to misfolding and the formation of incorrect disulfide bonds, especially when expressed in prokaryotic systems like E. coli.[3][4] Common issues include:

  • Disulfide bond scrambling: Formation of incorrect pairings between the eight cysteine residues.[5]

  • Inclusion body formation: Aggregation of misfolded protein, particularly at high expression temperatures.[3][6]

  • Low yield of the correctly folded protein: Requiring optimization of expression and refolding conditions.

Troubleshooting Guides

Circular Dichroism (CD) Spectroscopy Analysis

Issue: My CD spectrum of recombinant this compound does not match the reference.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect secondary structure The protein is likely misfolded. Review and optimize your protein refolding protocol. Consider using a refolding buffer with a redox system (e.g., glutathione (B108866) couple) to facilitate correct disulfide bond formation.
Protein aggregation Aggregates can scatter light and distort the CD spectrum. Centrifuge or filter the sample (0.22 µm filter) before analysis.
Incorrect buffer conditions Ensure the buffer used for CD analysis is appropriate and does not interfere with the measurement in the far-UV region. A 10 mM phosphate (B84403) buffer is often a good choice.[7] High concentrations of chloride ions should be avoided.[7]
Inaccurate protein concentration Precise protein concentration is crucial for calculating molar ellipticity. Use a reliable method like a BCA assay or UV absorbance at 280 nm with the correct extinction coefficient to determine the concentration.

Data Presentation: Reference CD Spectral Features for Correctly Folded this compound

Correctly folded this compound exhibits a characteristic CD spectrum indicative of its CSαβ structure.[1][2]

Wavelength (nm) Expected Feature Mean Residue Molar Ellipticity (θ) (deg cm² dmol⁻¹)
~188MaximumPositive
~207MinimumNegative
~217-218Negative BandNegative

Note: The exact values can vary slightly based on buffer conditions and instrumentation.

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation:

    • Prepare a 0.1 mg/mL solution of the purified recombinant this compound in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).

    • Ensure the buffer components have low absorbance in the far-UV region (190-250 nm).

    • Centrifuge the sample at high speed for 10 minutes to remove any aggregates.

  • Instrument Setup:

    • Use a quartz cuvette with a 1 mm path length.

    • Set the spectrophotometer to scan from 260 nm to 190 nm.

    • Use a bandwidth of 1 nm, a scanning speed of 50 nm/min, and a response time of 1 second.

  • Data Acquisition:

    • Record a baseline spectrum with the buffer alone.

    • Record the spectrum of the this compound sample.

    • Subtract the buffer baseline from the sample spectrum to obtain the final CD spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidedegrees) to mean residue molar ellipticity.

    • Compare the obtained spectrum with the reference spectrum for correctly folded this compound.[1]

Visualization: Workflow for CD Spectroscopy Analysis

cd_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_protein Prepare 0.1 mg/mL This compound Solution centrifuge Centrifuge to Remove Aggregates prep_protein->centrifuge acq_blank Acquire Buffer Baseline (190-260 nm) centrifuge->acq_blank acq_sample Acquire this compound Spectrum acq_blank->acq_sample subtract Subtract Baseline from Sample Spectrum acq_sample->subtract convert Convert to Molar Ellipticity subtract->convert compare Compare with Reference Spectrum convert->compare

Caption: Workflow for validating this compound folding using Circular Dichroism.

Mass Spectrometry (MS) for Disulfide Bond Analysis

Issue: I am unsure if the disulfide bonds in my recombinant this compound are correctly formed.

Recommended Approach: Non-reduced peptide mapping using LC-MS/MS is the gold standard for confirming disulfide bond connectivity.[8]

Troubleshooting Incorrect Disulfide Bonds:

Problem Identification by MS Possible Solutions
Disulfide Scrambling Appearance of unexpected peptide masses corresponding to incorrect cysteine pairings.Optimize refolding conditions: use a redox buffer (e.g., reduced and oxidized glutathione) to facilitate disulfide bond isomerization. Lower the pH of the sample to below 4 before MS analysis to minimize scrambling during sample preparation.[9]
Incomplete Oxidation Detection of peptides with free cysteine residues (often alkylated during sample preparation for identification).Ensure sufficient oxidation during the refolding process. Air oxidation can be slow; consider using a chemical oxidizing agent.
Intermolecular Disulfide Bonds Detection of high molecular weight species corresponding to dimers or oligomers of this compound.Perform refolding at a lower protein concentration (e.g., < 1 mg/mL) to favor intramolecular disulfide bond formation.

Data Presentation: Expected vs. Incorrect Disulfide Bond Masses (Conceptual)

The following table provides a conceptual example of how to identify correct vs. incorrect disulfide linkages. The exact masses will depend on the protease used for digestion.

Peptide Fragment(s) Disulfide Linkage Expected Mass (Da) Observed Mass (Da) Interpretation
Peptide A-S-S-Peptide BCorrect (e.g., Cys1-Cys4)XXCorrectly folded
Peptide A-S-S-Peptide CIncorrect (e.g., Cys1-Cys5)YYMisfolded (scrambled)
Peptide A-SHFree CysteineZZ + alkylation agent massIncompletely oxidized

Experimental Protocol: Non-Reduced Peptide Mapping

  • Sample Preparation:

    • Take an aliquot of the purified recombinant this compound. Do not add any reducing agents.

    • To prevent disulfide scrambling during digestion, it is recommended to perform the digestion at a slightly acidic pH or add agents that minimize scrambling.[8]

    • Digest the protein with a specific protease (e.g., trypsin or chymotrypsin) under non-reducing conditions.

  • LC-MS/MS Analysis:

    • Separate the peptide fragments using reverse-phase HPLC coupled to a high-resolution mass spectrometer.

    • Acquire MS and MS/MS data.

  • Data Analysis:

    • Search the MS/MS data against the this compound sequence to identify the peptides.

    • Manually or using specialized software, identify the masses of linked peptides and deduce the disulfide bond connectivity. The mass of a disulfide-linked peptide will be the sum of the individual peptide masses minus 2 Da (for the two hydrogen atoms lost during disulfide bond formation).

Visualization: Logic for Identifying Disulfide Bonds by MS

ms_logic cluster_data Data Interpretation start Non-Reduced This compound Sample digest Proteolytic Digestion (e.g., Trypsin) start->digest lcms LC-MS/MS Analysis digest->lcms ms1 Identify Peptide Masses (MS1 Spectra) lcms->ms1 ms2 Sequence Peptides (MS/MS Spectra) ms1->ms2 compare Compare Observed Mass of Linked Peptides to Theoretical Masses ms2->compare correct Correct Disulfide Connectivity Confirmed compare->correct Masses Match Expected Pairings incorrect Incorrect Disulfide Bonds Identified compare->incorrect Masses Match Unexpected Pairings

Caption: Logical workflow for disulfide bond analysis using mass spectrometry.

Functional Assay: Antifungal Activity

Issue: My recombinant this compound shows the correct structure by CD and MS, but has low or no antifungal activity.

Recommended Assay: A radial diffusion assay against a susceptible fungal strain like Neurospora crassa is a standard method to assess the biological activity of this compound.[10]

Troubleshooting Low Antifungal Activity:

| Possible Cause | Troubleshooting Steps | | :--- | :--- | :--- | | Presence of a small fraction of misfolded protein | Even a small amount of inactive, misfolded protein can affect the overall activity. Further purify the sample using techniques that can separate isoforms, such as ion-exchange chromatography. | | Protein degradation | this compound may be susceptible to proteolysis. Add protease inhibitors during purification and store the purified protein under appropriate conditions (e.g., -80°C in a suitable buffer). | | Incorrect assay conditions | Ensure the fungal strain is viable and the growth medium and incubation conditions are optimal. Verify the concentration of the this compound used in the assay. | | Subtle conformational changes not detected by CD | While the overall secondary structure may be correct, minor changes in the tertiary structure or the active site could impact activity. |

Data Presentation: Example Antifungal Activity Data

Fungal Strain This compound Concentration (µM) Observation
Neurospora crassa1Significant inhibition of fungal growth
Neurospora crassa5Clear zone of inhibition
Saccharomyces cerevisiae10Moderate inhibition

Experimental Protocol: Radial Diffusion Assay

  • Prepare Fungal Plates:

    • Prepare a suitable agar (B569324) medium (e.g., Potato Dextrose Agar).

    • Inoculate the molten agar with a standardized suspension of Neurospora crassa spores.

    • Pour the inoculated agar into petri dishes and allow it to solidify.

  • Apply this compound:

    • Create small wells (2-3 mm in diameter) in the solidified agar.

    • Add a known amount (e.g., 10 µL) of different concentrations of your recombinant this compound and a negative control (buffer) to the wells.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 28-30°C) for 24-48 hours.

  • Measure Zone of Inhibition:

    • Measure the diameter of the clear zone around each well where fungal growth has been inhibited. A larger diameter indicates higher antifungal activity.[9][11]

Visualization: Signaling Pathway for this compound Induction (Illustrative)

toll_pathway cluster_extra Extracellular cluster_mem Cell Membrane cluster_intra Intracellular cluster_nuc Nucleus fungus Fungal Pathogen spatzle Spätzle (ligand) fungus->spatzle activates toll Toll Receptor spatzle->toll tube Tube toll->tube pelle Pelle cactus Cactus (inhibitor) pelle->cactus phosphorylates (leading to degradation) tube->pelle dif Dif (transcription factor) cactus->dif inhibits drosomycin_gene This compound Gene dif->drosomycin_gene translocates to nucleus and activates transcription transcription Transcription & Translation drosomycin_gene->transcription drosomycin_protein This compound Protein transcription->drosomycin_protein

Caption: Simplified Toll signaling pathway leading to this compound expression.

References

Enhancing the antifungal potency of Drosomycin through protein engineering

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in enhancing the antifungal potency of Drosomycin through protein engineering.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a candidate for protein engineering?

This compound is an antifungal peptide first discovered in Drosophila melanogaster. It is a key component of the fruit fly's innate immune response against fungal infections.[1][2] Its structure, a cysteine-stabilized alpha-beta (CSαβ) motif, is shared with other defense peptides found in insects and plants.[1][3] This structural motif makes it a robust candidate for protein engineering to improve its antifungal efficacy and spectrum.[4][5]

Q2: Which signaling pathways regulate this compound expression?

This compound expression is primarily regulated by two distinct innate immune signaling pathways in Drosophila:

  • Toll Pathway: Systemic expression of this compound in the fat body in response to fungal and Gram-positive bacterial infections is controlled by the Toll signaling pathway.[2][6]

  • IMD Pathway: Localized expression in epithelial tissues, such as the respiratory tract, is regulated by the Immune Deficiency (IMD) pathway.[1][2][6]

Q3: What are the key functional regions of this compound that can be targeted for engineering?

Research suggests that specific regions and residues of this compound are crucial for its antifungal activity. Site-directed mutagenesis studies have identified several cationic and even some anionic residues that, when altered, significantly impact its potency.[4][7] These functional sites are located on the protein's surface, suggesting they are involved in electrostatic interactions with fungal targets.[4] Two putative functional regions, the "alpha-patch" and "gamma-patch," have been proposed to be important for its interaction with fungi.[2][5]

Q4: What are the common challenges in engineering antimicrobial peptides like this compound?

Engineering antimicrobial peptides (AMPs) presents several challenges, including:

  • Limited Stability: AMPs can be susceptible to degradation by proteases.[8][9]

  • Potential Cytotoxicity: Modifications can sometimes lead to increased toxicity against host cells.[8]

  • Maintaining Structure: Ensuring that engineered variants fold correctly to maintain activity is critical.

  • Delivery to Target Site: Efficient delivery of the engineered peptide to the site of infection can be a hurdle.[10]

Troubleshooting Guides

Problem 1: Low expression or poor yield of recombinant this compound variants.
  • Possible Cause: Codon usage of the expression host may not be optimal for the this compound gene sequence.

    • Solution: Optimize the codon usage of your synthetic gene for the specific expression system you are using (e.g., E. coli).

  • Possible Cause: The protein may be forming inclusion bodies.

    • Solution: Try expressing the protein at a lower temperature (e.g., 16-20°C) to slow down protein synthesis and promote proper folding. You can also test different E. coli strains engineered to facilitate disulfide bond formation or co-express molecular chaperones.

  • Possible Cause: The fusion tag (e.g., His-tag, Trx-tag) may be interfering with expression or folding.

    • Solution: Experiment with different fusion tags or alter the linker region between the tag and the this compound sequence. Ensure that the purification protocol is optimized for the chosen tag.[11]

Problem 2: Engineered this compound variant shows reduced or no antifungal activity.
  • Possible Cause: The introduced mutation has disrupted a critical structural or functional residue.

    • Solution: Refer to studies that have identified key functional residues in this compound.[4][7] Avoid mutating the cysteine residues involved in the four disulfide bridges, as these are essential for the protein's stable fold.[1][2]

  • Possible Cause: The protein is misfolded.

    • Solution: Perform circular dichroism (CD) spectroscopy to analyze the secondary structure of your variant and compare it to the wild-type this compound.[4] If misfolding is suspected, you may need to optimize the refolding protocol.

  • Possible Cause: The antifungal assay conditions are not optimal.

    • Solution: Ensure that the pH, temperature, and media used in your antifungal susceptibility testing are appropriate for the fungal species being tested.[12][13]

Problem 3: Inconsistent results in antifungal susceptibility testing.
  • Possible Cause: Variability in the inoculum preparation.

    • Solution: Standardize the preparation of the fungal spore or cell suspension to ensure a consistent starting concentration for each assay.[11]

  • Possible Cause: Subjectivity in reading the results of inhibition zones or MIC values.

    • Solution: Use standardized methods for reading and interpreting the results, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).[14] For broth microdilution assays, a spectrophotometer can be used for more objective readings.[13]

  • Possible Cause: The engineered peptide is unstable in the assay medium.

    • Solution: Assess the stability of your peptide in the assay buffer over the duration of the experiment. Consider modifications to enhance stability, such as cyclization or incorporating non-natural amino acids.[9][15]

Data Presentation

Table 1: Antifungal Activity of this compound Site-Directed Mutants

MutantTarget ResidueSubstituted ResidueFungal SpeciesMIC (μg/mL)Fold Change vs. Wild-Type
Wild-Type--Neurospora crassa10-
D1AAspartic Acid (D1)AlanineNeurospora crassa> 50> 5 (Decrease)
R6AArginine (R6)AlanineNeurospora crassa404 (Decrease)
K8ALysine (K8)AlanineNeurospora crassa353.5 (Decrease)
E25AGlutamic Acid (E25)AlanineNeurospora crassa> 50> 5 (Decrease)
K38ALysine (K38)AlanineNeurospora crassa252.5 (Decrease)

Data are representative and compiled based on findings from studies on charged residues in this compound.[4][7]

Table 2: Comparative Antifungal Spectrum of this compound and Engineered Variant

PeptideAspergillus fumigatus MIC (μg/mL)Candida albicans MIC (μg/mL)Fusarium oxysporum MIC (μg/mL)
Wild-Type this compound8> 10012
Engineered Variant (e.g., Crem-5 E15K)243

This table illustrates the potential for enhanced activity and a broader spectrum in engineered peptides, with Cremycin-5 serving as an analogous example.[14][16]

Experimental Protocols

Site-Directed Mutagenesis of this compound

This protocol outlines the general steps for introducing point mutations into the this compound gene using a PCR-based method.[17]

  • Primer Design: Design complementary forward and reverse primers (~25-45 bases) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥ 78°C.

  • Template DNA: Use a high-fidelity plasmid DNA containing the wild-type this compound gene as the template.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid. The cycling conditions will typically be:

    • Initial denaturation: 95°C for 1 minute.

    • 18-30 cycles of:

      • Denaturation: 95°C for 50 seconds.

      • Annealing: 60°C for 50 seconds.

      • Extension: 68°C for 1 minute/kb of plasmid length.

    • Final extension: 68°C for 7 minutes.

  • Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA with a restriction enzyme such as DpnI.

  • Transformation: Transform the mutated plasmid into a competent E. coli strain.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation through DNA sequencing.

Recombinant this compound Expression and Purification

This is a general protocol for expressing and purifying His-tagged this compound variants in E. coli.[11][18]

  • Transformation: Transform the expression plasmid containing the this compound variant into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18°C).

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors. Lyse the cells by sonication or using a French press.

  • Purification:

    • Centrifuge the lysate to pellet cell debris.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Analysis: Analyze the purified protein by SDS-PAGE to assess purity and size. Confirm protein identity by Western blot or mass spectrometry.

Broth Microdilution Antifungal Susceptibility Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal peptide.[12][13]

  • Prepare Fungal Inoculum: Grow the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension of spores or cells in sterile saline or RPMI-1640 medium and adjust the concentration to a standard density (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Peptide Dilution: Prepare a series of two-fold serial dilutions of the purified this compound variant in the assay medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus without peptide) and a negative control (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the positive control. This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

Visualizations

Toll_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fungal/Gram+ Pathogen Fungal/Gram+ Pathogen Spätzle (pro-form) Spätzle (pro-form) Fungal/Gram+ Pathogen->Spätzle (pro-form) activates Protease Cascade Spätzle (active) Spätzle (active) Spätzle (pro-form)->Spätzle (active) Toll Receptor Toll Receptor Spätzle (active)->Toll Receptor binds MyD88 MyD88 Toll Receptor->MyD88 recruits/activates Tube Tube MyD88->Tube recruits/activates Pelle Pelle Tube->Pelle recruits/activates Cactus Cactus Pelle->Cactus phosphorylates for degradation Dif/Dorsal Dif/Dorsal Cactus->Dif/Dorsal inhibits Dif/Dorsal_n Dif/Dorsal Dif/Dorsal->Dif/Dorsal_n translocates This compound Gene This compound Gene Dif/Dorsal_n->this compound Gene binds to promoter This compound mRNA This compound mRNA This compound Gene->this compound mRNA transcription

Caption: Toll signaling pathway for this compound expression.

Protein_Engineering_Workflow Gene_Design 1. This compound Gene Design & Mutagenesis Expression 2. Recombinant Protein Expression Gene_Design->Expression Purification 3. Protein Purification Expression->Purification Characterization 4. Structural & Functional Characterization Purification->Characterization Antifungal_Assay 5. Antifungal Susceptibility Testing Characterization->Antifungal_Assay Data_Analysis 6. Data Analysis & Iteration Antifungal_Assay->Data_Analysis Data_Analysis->Gene_Design Iterative Design

Caption: Experimental workflow for engineering this compound.

References

Methods to prevent proteolytic degradation of Drosomycin during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the proteolytic degradation of Drosomycin during its purification from Drosophila melanogaster hemolymph.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is an antifungal peptide of 44 amino acid residues originally isolated from the fruit fly, Drosophila melanogaster.[1] It is a key component of the fly's innate immune system, exhibiting potent activity against filamentous fungi.[1] The primary challenge in purifying this compound from its natural source, the hemolymph, is preventing its degradation by endogenous proteases.

Q2: What are the main types of proteases in Drosophila hemolymph that can degrade this compound?

A2: The predominant proteases found in Drosophila hemolymph are serine proteases. These enzymes are a major cause of proteolytic degradation of proteins and peptides during purification processes.

Q3: What is the general strategy to prevent proteolytic degradation during this compound purification?

A3: A multi-pronged approach is most effective. This includes:

  • Working at low temperatures to reduce protease activity.

  • Maintaining an optimal pH throughout the purification process.

  • Utilizing a cocktail of protease inhibitors specifically targeting serine proteases.

  • Employing rapid and efficient purification techniques to minimize the time this compound is exposed to proteases.

Q4: Is recombinant this compound less susceptible to degradation?

A4: The purification of recombinant this compound, often expressed in systems like E. coli, can bypass the issue of endogenous hemolymph proteases.[2] However, host cell proteases can still be a concern, and the use of protease inhibitors during cell lysis and purification is still recommended.

Troubleshooting Guides

Problem 1: Low yield of purified this compound due to suspected degradation.
Possible Cause Troubleshooting Step Expected Outcome
Inadequate protease inhibition. Add a freshly prepared protease inhibitor cocktail to the hemolymph immediately upon collection. Ensure the cocktail contains inhibitors targeting serine proteases.Increased yield of intact this compound, as visualized by SDS-PAGE or HPLC.
Suboptimal temperature. Perform all purification steps, including hemolymph collection, centrifugation, and chromatography, at 4°C or on ice.Reduced protease activity leading to less degradation and higher yield.
Incorrect pH of buffers. Maintain the pH of all buffers within a range of 6.0-7.5, as many antimicrobial peptides show good stability in this range.Minimized this compound degradation and improved recovery.
Prolonged purification time. Streamline the purification workflow to reduce the overall time. Consider using high-performance chromatography methods.Less time for proteases to act on this compound, resulting in a higher yield of the intact peptide.
Problem 2: Multiple bands or peaks observed during analysis (SDS-PAGE/HPLC), suggesting this compound fragments.

| Possible Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Ineffective protease inhibitor cocktail. | Increase the concentration of the serine protease inhibitors in your cocktail. Consider adding specific inhibitors like PMSF or AEBSF immediately before use, as they have short half-lives in aqueous solutions. | A single, sharp band or peak corresponding to the molecular weight of intact this compound. | | Activation of proteases during cell lysis (hemolymph collection). | Minimize mechanical stress during hemolymph collection. Collect directly into a buffer containing protease inhibitors. | Reduced release and activation of proteases, leading to less fragmentation. | | Carry-over of proteases during chromatography. | Introduce an additional purification step, such as size-exclusion chromatography, to separate this compound from proteases more effectively. | Purer this compound fraction with fewer contaminating proteases and degradation products. |

Quantitative Data Summary

The following table summarizes key quantitative parameters for consideration during this compound purification. Note that specific optimal conditions for this compound are not extensively documented and the data below is based on general knowledge of antimicrobial peptides and protease inhibitors.

ParameterRecommended Range/ValueNotes
Purification Temperature 4°CTo minimize the activity of endogenous proteases.
Buffer pH 6.0 - 7.5General stability range for many antimicrobial peptides. The optimal pH for this compound should be empirically determined.
Protease Inhibitor Cocktail See table belowA cocktail targeting serine proteases is crucial.

Recommended Protease Inhibitor Cocktail for Drosophila Hemolymph

InhibitorTarget Protease ClassTypical Working ConcentrationStock Solution
AEBSFSerine Proteases0.1 - 1.0 mM100 mM in water
AprotininSerine Proteases0.8 µM10 mg/mL in water
LeupeptinSerine & Cysteine Proteases10 - 100 µM10 mM in water
Pepstatin AAspartic Proteases1 µM1 mM in DMSO
PMSFSerine Proteases0.1 - 1.0 mM200 mM in isopropanol (B130326) (add fresh)

Note: Commercial protease inhibitor cocktails are available and can be a convenient option.

Experimental Protocols

Protocol 1: Collection of Drosophila Hemolymph with Protease Inhibition
  • Anesthetize adult Drosophila melanogaster flies on ice.

  • Prepare a collection buffer (e.g., Phosphate-Buffered Saline, pH 7.4) supplemented with a freshly prepared protease inhibitor cocktail (see table above for composition). Keep the buffer on ice.

  • Carefully puncture the thorax of a fly with a fine, sterile needle.

  • Gently squeeze the abdomen to release a droplet of hemolymph from the wound.

  • Immediately collect the hemolymph droplet using a microcapillary tube and dispense it into the chilled collection buffer.

  • Pool hemolymph from multiple flies to obtain the desired volume.

  • Centrifuge the collected hemolymph at 500 x g for 5 minutes at 4°C to pellet the hemocytes.

  • Carefully transfer the supernatant (cell-free hemolymph) to a new pre-chilled tube for subsequent purification steps.

Protocol 2: Purification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is adapted for the purification of a small peptide like this compound from a complex mixture like hemolymph.

  • Sample Preparation: Acidify the cell-free hemolymph supernatant with trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v). Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate larger proteins.

  • Solid-Phase Extraction (Optional but Recommended):

    • Equilibrate a C18 Sep-Pak cartridge with 80% acetonitrile (B52724) in 0.1% TFA.

    • Wash the cartridge with 0.1% TFA in water.

    • Load the acidified hemolymph supernatant onto the cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove unbound molecules.

    • Elute the peptides with increasing concentrations of acetonitrile (e.g., 20%, 40%, 60%, 80%) in 0.1% TFA.

    • Collect the fractions and test for antifungal activity to identify the this compound-containing fraction.

  • RP-HPLC:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 60 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 220 nm and 280 nm.

  • Fraction Collection: Collect peaks that elute within the expected hydrophobicity range for this compound.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the presence of this compound (expected molecular weight of approximately 4.9 kDa) and assess purity using SDS-PAGE.

Visualizations

Drosomycin_Purification_Workflow cluster_collection Hemolymph Collection cluster_purification Purification cluster_analysis Analysis start Anesthetize Flies puncture Puncture Thorax start->puncture collect Collect Hemolymph (into buffer with Protease Inhibitors) puncture->collect centrifuge_hemocytes Centrifuge (500 x g) collect->centrifuge_hemocytes supernatant Collect Supernatant (Cell-free Hemolymph) centrifuge_hemocytes->supernatant acidify Acidify with TFA supernatant->acidify Input spe Solid-Phase Extraction (C18) acidify->spe hplc RP-HPLC spe->hplc fractions Collect Fractions hplc->fractions ms Mass Spectrometry fractions->ms Verification sds_page SDS-PAGE fractions->sds_page Purity Check

Caption: Workflow for this compound purification with protease inhibition.

Troubleshooting_Degradation node_action node_action node_ok node_ok start Low this compound Yield or Multiple Bands/Peaks? q_inhibitors Protease Inhibitors Used? start->q_inhibitors a_add_inhibitors Add broad-spectrum protease inhibitor cocktail. q_inhibitors->a_add_inhibitors No q_temp Purification at 4°C? q_inhibitors->q_temp Yes a_add_inhibitors->q_temp a_lower_temp Perform all steps on ice or at 4°C. q_temp->a_lower_temp No q_ph Buffer pH 6.0-7.5? q_temp->q_ph Yes a_lower_temp->q_ph a_adjust_ph Adjust buffer pH. q_ph->a_adjust_ph No q_time Purification Rapid? q_ph->q_time Yes a_adjust_ph->q_time a_streamline Optimize and shorten purification protocol. q_time->a_streamline No end_ok Problem Solved q_time->end_ok Yes a_streamline->end_ok

Caption: Troubleshooting flowchart for this compound degradation.

References

Optimizing primer design for specific detection of Drosomycin isoforms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and optimizing primers for the specific detection of Drosomycin isoforms in Drosophila melanogaster.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to study its isoforms?

This compound is an antifungal peptide that constitutes a key component of the innate immune response in Drosophila melanogaster. It is part of a multigene family, giving rise to several isoforms (Drs, Dro1, Dro2, Dro3, Dro4, Dro5, and Dro6).[1] These isoforms exhibit functional divergences, with varying antifungal activities and expression patterns in response to different immune challenges.[2][3] Studying individual isoforms is crucial for understanding the specificity and regulation of the fly's immune defense.

Q2: Which signaling pathways regulate the expression of this compound?

The expression of this compound is primarily regulated by two distinct innate immune signaling pathways:

  • The Toll pathway: This pathway is systemically activated in the fat body upon infection with fungi and Gram-positive bacteria, leading to a strong induction of Drs expression.

  • The Immune Deficiency (IMD) pathway: The IMD pathway controls the localized expression of this compound in surface epithelia, such as the respiratory tract.

The interplay between these pathways allows for both a systemic and a tissue-specific antifungal response.

Q3: Where can I find primer sequences to specifically detect different this compound isoforms?

A published study on the gene expression divergence of the this compound family has reported primer sequences for RT-PCR and quantitative real-time PCR (qRT-PCR) for all seven known isoforms. These are listed in the table below.

Data Presentation: this compound Isoform-Specific qPCR Primers

Gene NameForward Primer (5'-3')Reverse Primer (5'-3')Amplicon Size (bp)
rp49 (Reference) AGATCGTGAAGAAGCGCACCAAGCACCAGGAACTTCTTGAATCCGG155
Drs GTACTTGTTCGCCCTCTTCGCTTGCACTCGTTCTTGTTCC150
Dro1 GAGGAACCGCCCAATGTGCTACACGCACTCGTCCTTGT150
Dro2 GCTTCGTTTGCCTCATCGTCTTGCACTCGTTCTTGTTC150
Dro3 CGTTTGCCTCTTCCTCATCCTTGCACTCGTTCTTCTTGT150
Dro4 CTTCGTGTTGCTCTTCCTTCTTGCACTCGTTCTTGTTC150
Dro5 GTTTGCCTCTTCCTCATCCTTGCACTCGTTCTTGTTCC150
Dro6 GAGGAACCGCCCAATGTGCTACACGCACTCGTCCTTGT150

Source: Adapted from "Gene Expression Divergence and Evolutionary Analysis of the this compound Gene Family in Drosophila melanogaster"

Experimental Protocols

A general workflow for designing and validating isoform-specific primers is essential for accurate quantification.

Experimental Workflow: Primer Design and Validation

experimental_workflow cluster_design Primer Design cluster_validation Experimental Validation seq_retrieval Retrieve Isoform Sequences alignment Align Sequences seq_retrieval->alignment Input unique_regions Identify Unique Regions alignment->unique_regions Identify primer_design_tool Design Primers (e.g., Primer-BLAST) unique_regions->primer_design_tool Target rna_extraction RNA Extraction primer_design_tool->rna_extraction Synthesize & Test cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR with SYBR Green cdna_synthesis->qpcr melt_curve Melt Curve Analysis qpcr->melt_curve gel Agarose (B213101) Gel Electrophoresis qpcr->gel efficiency Standard Curve for Efficiency qpcr->efficiency

Caption: Workflow for designing and validating isoform-specific primers.

Methodology: Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction:

    • Homogenize 5-10 adult flies in TRIzol reagent (or a similar RNA extraction reagent).

    • Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.

  • cDNA Synthesis:

    • Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA using a reverse transcriptase kit with oligo(dT) primers or random hexamers.

    • Follow the manufacturer's recommended thermal cycling protocol.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green qPCR master mix, forward primer (10 µM), and reverse primer (10 µM).

    • Aliquot the master mix into qPCR plates or tubes.

    • Add diluted cDNA template to each reaction. Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.

    • Run the qPCR plate on a real-time PCR instrument.

  • Thermal Cycling Conditions (Example):

    • Initial Denaturation: 95°C for 3 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 10 seconds

      • Annealing/Extension: 60°C for 30 seconds

    • Melt Curve Analysis: As per instrument's default settings (e.g., 65°C to 95°C with a 0.5°C increment).

  • Data Analysis:

    • Use the 2-ΔΔCt method to calculate the relative expression of each this compound isoform, normalized to a stable reference gene (e.g., rp49).

Signaling Pathway Diagrams

Drosophila Toll Signaling Pathway

toll_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pathogen Fungus / Gram+ Bacteria spatzle_pro Pro-Spätzle pathogen->spatzle_pro triggers cleavage spatzle_act Active Spätzle spatzle_pro->spatzle_act toll_receptor Toll Receptor spatzle_act->toll_receptor myd88 MyD88 toll_receptor->myd88 tube Tube myd88->tube pelle Pelle tube->pelle cactus_dif_dorsal Cactus Dif/Dorsal pelle->cactus_dif_dorsal:f0 phosphorylates & degrades cactus Cactus dif_dorsal Dif/Dorsal dif_dorsal_nuc Dif/Dorsal dif_dorsal->dif_dorsal_nuc translocates drosomycin_gene This compound Gene dif_dorsal_nuc->drosomycin_gene activates transcription

Caption: The Toll signaling pathway leading to this compound expression.

Drosophila IMD Signaling Pathway

imd_pathway cluster_extracellular_imd Extracellular cluster_membrane_imd Cell Membrane cluster_cytoplasm_imd Cytoplasm cluster_nucleus_imd Nucleus pathogen_imd Gram- Bacteria pgrp_lc PGRP-LC pathogen_imd->pgrp_lc imd IMD pgrp_lc->imd fadd FADD imd->fadd dredd DREDD fadd->dredd tak1 TAK1 dredd->tak1 activates ikk_complex IKK Complex tak1->ikk_complex activates relish Relish (p110) ikk_complex->relish phosphorylates relish_n Rel-68 relish->relish_n cleavage relish_n_nuc Rel-68 relish_n->relish_n_nuc translocates amp_genes AMP Genes (e.g., this compound in epithelia) relish_n_nuc->amp_genes activates transcription

Caption: The IMD signaling pathway involved in localized this compound expression.

Troubleshooting Guide

Problem 1: No amplification or very late amplification (high Ct value).

Possible Cause Recommended Solution
Poor RNA quality or quantity Re-extract RNA, ensuring high purity (A260/280 ratio ~2.0). Check RNA integrity on a gel.
Inefficient cDNA synthesis Use a high-quality reverse transcriptase and optimize the amount of RNA input.
Incorrect primer concentration Titrate primer concentrations (e.g., from 100 nM to 500 nM) to find the optimal concentration.
Suboptimal annealing temperature Perform a temperature gradient qPCR to determine the optimal annealing temperature for your primer set.

Problem 2: Non-specific amplification (multiple peaks in melt curve analysis).

Possible Cause Recommended Solution
Primers amplifying other isoforms or off-target genes Redesign primers to target more unique regions of the isoform. Use primer design software like Primer-BLAST and check for specificity against the Drosophila transcriptome.
Primer-dimer formation This is indicated by a low-temperature peak in the melt curve. Optimize primer concentrations and annealing temperature. Redesign primers if the problem persists.
Genomic DNA contamination Ensure thorough DNase I treatment of your RNA samples. Design primers that span an exon-exon junction.

Problem 3: Low PCR efficiency.

Possible Cause Recommended Solution
Suboptimal reaction conditions Re-optimize annealing temperature and primer concentrations.
Presence of PCR inhibitors in the sample Dilute the cDNA template. Re-purify the RNA if inhibitors are suspected.
Poor primer design Redesign primers to have a GC content of 40-60% and a melting temperature (Tm) between 60-65°C.

This technical support center provides a foundational guide for researchers working on this compound isoforms. For further assistance, consulting specialized bioinformatics tools for primer design and thorough experimental validation are highly recommended.

References

Technical Support Center: Drosomycin Gene Editing in Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Drosomycin gene editing. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and success of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound gene in Drosophila?

This compound is an inducible antifungal peptide that is a crucial component of the innate immune system in Drosophila melanogaster.[1] Its expression is primarily regulated by the Toll signaling pathway in the fat body for systemic response and by the Immune Deficiency (IMD) pathway for local response in tissues like the respiratory tract.[1] The this compound protein is active against a narrow spectrum of filamentous fungi.[1] The this compound gene belongs to a multigene family, with several related genes clustered on the 3L chromosome arm.[2]

Q2: What is the primary mechanism for CRISPR-Cas9 mediated gene editing in Drosophila?

The CRISPR-Cas9 system functions by creating a double-strand break (DSB) at a specific genomic locus, guided by a single-guide RNA (sgRNA).[3][4] The cell's natural DNA repair mechanisms then mend this break. This repair can occur through two main pathways:

  • Non-Homologous End Joining (NHEJ): This is an error-prone pathway that often results in small insertions or deletions (indels), leading to gene knockout.[5][6]

  • Homology-Directed Repair (HDR): In the presence of a donor DNA template with homology to the sequences flanking the DSB, this pathway can be used to introduce precise edits, such as point mutations or the insertion of new sequences.[4][5]

Q3: Which delivery method for CRISPR-Cas9 components is most efficient for generating heritable this compound mutants?

The most rapid, cost-effective, and highly efficient method for generating heritable mutants in Drosophila is the microinjection of sgRNA-expressing plasmids into transgenic fly embryos that stably express Cas9 in the germline.[7] This approach bypasses the need for in vitro RNA synthesis and allows for high-throughput generation of sgRNA plasmids.[7] Germline-specific promoters, such as from nanos or vasa, are commonly used to drive Cas9 expression.[7][8]

Troubleshooting Guides

Low Editing Efficiency

Q4: I am observing very low or no editing of the this compound gene. What are the potential causes and how can I troubleshoot this?

Low editing efficiency is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.[9]

Potential Cause & Troubleshooting Steps:

  • Suboptimal sgRNA Design: The efficiency of the sgRNA is critical.

    • Solution: Design and test multiple sgRNAs for your target region within the this compound gene.[10][11] Utilize online design tools that predict on-target activity and potential off-target effects.[12][13] Ensure the target sequence has a compatible Protospacer Adjacent Motif (PAM).[13]

  • Inefficient Delivery of CRISPR Components: The Cas9 and sgRNA may not be reaching the germline cells at a sufficient concentration.

    • Solution: Verify your injection technique and the quality of your injection mix.[4] Consider using a fluorescent marker in your injection mix to visually confirm successful injection. If using plasmids, ensure they are of high purity.

  • Low Cas9 Activity: The Cas9 nuclease may not be active enough.

    • Solution: If using a transgenic Cas9 line, ensure the line has a high efficiency of germline expression.[8] Alternatively, injecting Cas9 protein complexed with sgRNA (ribonucleoproteins or RNPs) can be a highly efficient method.[5][14]

  • Chromatin Accessibility: The target site within the this compound gene may be in a region of condensed chromatin, making it inaccessible to the CRISPR-Cas9 complex.

    • Solution: Try designing sgRNAs targeting different exons or regulatory regions of the this compound gene.

Troubleshooting Workflow for Low Editing Efficiency

G start Low this compound Editing Efficiency Observed sgRNA Step 1: Validate sgRNA Design & Quality start->sgRNA delivery Step 2: Assess Delivery Efficiency sgRNA->delivery sgRNA is functional (Test: in vitro cleavage assay) sgRNA_sol Redesign sgRNAs Use prediction tools Test multiple sgRNAs sgRNA->sgRNA_sol Suboptimal cas9 Step 3: Verify Cas9 Activity & Expression delivery->cas9 Delivery is efficient (Test: Reporter gene co-injection) delivery_sol Optimize injection mix & technique Use RNP delivery delivery->delivery_sol Inefficient hdr Step 4 (for HDR): Optimize Donor Template cas9->hdr Cas9 is active (Test: Control sgRNA for another locus) end Improved Efficiency cas9->end For NHEJ-based knockout cas9_sol Use high-efficiency Cas9 line Inject Cas9 mRNA or protein cas9->cas9_sol Low Activity hdr->end hdr_sol Optimize homology arm length Use ssDNA donor Inhibit NHEJ pathway hdr->hdr_sol Inefficient HDR

Caption: A logical workflow for troubleshooting low this compound gene editing efficiency.

Low Homology-Directed Repair (HDR) Efficiency

Q5: I am trying to introduce a specific mutation into the this compound gene using HDR, but the efficiency is very low. How can I increase it?

HDR is generally less efficient than NHEJ.[15] Several strategies can be employed to boost its frequency.

Strategies to Enhance HDR Efficiency:

StrategyDescriptionKey Considerations
Optimize Donor Template Design The design of the donor DNA is crucial. Using single-stranded oligodeoxynucleotides (ssODNs) as donors for small edits can be more efficient than plasmids.[16] The length of the homology arms is also a key parameter to optimize.[17]For larger insertions, plasmid donors are necessary. Ensure homology arms are sufficiently long (several hundred base pairs).[4]
Inhibit the NHEJ Pathway Temporarily suppressing key proteins in the NHEJ pathway can shift the balance of DNA repair towards HDR.[18] This can be achieved using small molecule inhibitors (e.g., Scr7, NU7441) or by genetic knockdown of NHEJ factors like Ku70/Ku80.[17][18]Titrate the concentration of inhibitors to minimize toxicity.[18]
Cell Cycle Synchronization HDR is most active during the S and G2 phases of the cell cycle.[17][18] While difficult to control in embryos, being aware of this can inform the timing of component delivery in cell culture experiments.This is more applicable to in vitro experiments with Drosophila cell lines (e.g., S2 cells).
Enhance HDR Machinery Overexpression of proteins involved in the HDR pathway, such as Rad51, has been shown to increase HDR efficiency.[17] Fusing HDR-promoting proteins to Cas9 is another advanced strategy.[19]This may require creating more complex genetic constructs.

Experimental Protocols

Protocol 1: Generation of this compound Knockout via Embryo Microinjection

This protocol is adapted from streamlined methods for CRISPR-Cas9 engineering in Drosophila.[4][6]

1. sgRNA Design and Cloning:

  • Use an online tool (e.g., FlyCRISPR Target Finder) to identify and select at least two specific sgRNA target sites within the coding sequence of this compound.[4]
  • Synthesize oligonucleotides corresponding to the sgRNA sequences.
  • Clone the sgRNA oligonucleotides into a pU6-BbsI-gRNA expression vector.[4][6]

2. Injection Mix Preparation:

  • Prepare the injection mix in sterile, PCR-grade water.
  • For injection into a vasa-Cas9 transgenic line, mix:
  • sgRNA plasmid(s): 100 ng/µl each[4]
  • Injection buffer

3. Embryo Microinjection:

  • Collect 0-1 hour old embryos from a vasa-Cas9 fly stock.
  • Align and desiccate the embryos on a slide.
  • Microinject the prepared mix into the posterior pole of the embryos.[4]

4. Screening for Mutants:

  • Rear the injected G0 flies and cross them individually to a balancer stock.
  • In the F1 generation, screen for the desired phenotype or perform molecular analysis (e.g., PCR and sequencing) on individual flies to identify indels in the this compound gene.

Experimental Workflow for this compound Knockout

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis sgRNA_design 1. Design & Clone sgRNAs for this compound injection_mix 2. Prepare Injection Mix (sgRNA plasmids) sgRNA_design->injection_mix microinjection 4. Microinject Embryos injection_mix->microinjection embryo_collection 3. Collect vasa-Cas9 Embryos embryo_collection->microinjection g0_cross 5. Rear G0 Flies & Cross to Balancer Stock microinjection->g0_cross f1_screen 6. Screen F1 Progeny (Phenotype or Genotype) g0_cross->f1_screen

Caption: Workflow for generating this compound knockout flies using CRISPR-Cas9.

Signaling Pathway

The expression of this compound is a key output of the Toll signaling pathway, which is activated in response to fungal and Gram-positive bacterial infections.

Toll Signaling Pathway for this compound Induction

G cluster_extra Extracellular cluster_mem Cell Membrane cluster_intra Intracellular cluster_nuc Nuclear Events fungi Fungal/Bacterial PAMPs spz Spatzle (Spz) [active ligand] fungi->spz activates processing toll Toll Receptor spz->toll binds tube_pelle Tube/Pelle Kinase Cascade toll->tube_pelle recruits & activates cactus Cactus (IκB) tube_pelle->cactus phosphorylates for degradation dif Dif/Dorsal (NF-κB) cactus->dif releases nucleus Nucleus dif->nucleus translocates to drosomycin_gene This compound Gene nucleus->drosomycin_gene inside_nucleus transcription Transcription drosomycin_gene->transcription

Caption: Simplified Toll signaling pathway leading to this compound gene expression.

References

How to minimize off-target effects in Drosomycin CRISPR experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing off-target effects in CRISPR experiments targeting the Drosomycin gene in Drosophila.

Troubleshooting Guide

This guide addresses specific issues that may arise during your CRISPR experiments, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
High frequency of off-target mutations detected. 1. Suboptimal sgRNA design with significant homology to other genomic regions.2. High concentration of Cas9 and sgRNA delivered to the cells.3. Use of standard wild-type Cas9 nuclease.4. Off-target analysis method is detecting false positives.1. Redesign sgRNAs: Use bioinformatics tools to select sgRNAs with minimal predicted off-target sites. Ensure at least 3-4 mismatches with any potential off-target locus, especially within the seed region (the 10-12 nucleotides closest to the PAM).2. Titrate Cas9/sgRNA concentrations: Determine the lowest effective concentration of Cas9 and sgRNA that maintains high on-target editing efficiency while minimizing off-target events. Delivering CRISPR components as ribonucleoprotein (RNP) complexes can limit their duration of action.[1]3. Use high-fidelity Cas9 variants: Employ engineered Cas9 proteins (e.g., eSpCas9, SpCas9-HF1, xCas9) or Cas9 nickases that have been designed to reduce off-target cleavage.[2][3][4]4. Validate with a secondary method: Confirm off-target sites identified by a primary screen (e.g., in vitro methods like CIRCLE-seq) with a targeted sequencing approach in vivo.
On-target editing efficiency is low, but off-target events are still observed. 1. The chosen sgRNA is inherently inefficient.2. The genomic region targeting this compound is inaccessible due to chromatin structure.1. Test multiple sgRNAs: Empirically validate the efficiency of several sgRNAs targeting this compound in a pilot experiment to identify the most potent one.[5]2. Assess chromatin accessibility: Use tools that predict or analyze chromatin state (e.g., ATAC-seq data, if available for your cell type) to ensure the target site is in an open chromatin region.
Inconsistent results across replicates. 1. Variability in the delivery of CRISPR components.2. Inconsistent quality of reagents (Cas9, sgRNA).1. Optimize delivery method: Ensure a consistent and reproducible method for delivering Cas9 and sgRNA, whether it's through plasmid transfection, RNP electroporation, or viral transduction.2. Quality control of reagents: Verify the integrity and concentration of your Cas9 protein and sgRNA before each experiment.
Difficulty in detecting off-target events. 1. The chosen detection method lacks the necessary sensitivity.2. Off-target events are very rare.1. Select a more sensitive detection method: If initial screens with methods like whole-genome sequencing (WGS) are inconclusive, consider more sensitive unbiased methods like GUIDE-seq, CIRCLE-seq, or Digenome-seq.[6][7]2. Increase sequencing depth: For targeted sequencing of predicted off-target sites, increase the read depth to confidently detect low-frequency mutations.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of off-target effects in CRISPR experiments?

A1: The primary cause of off-target effects is the Cas9 nuclease cutting at unintended sites in the genome that have a similar sequence to the intended target site.[7] The single-guide RNA (sgRNA) is designed to be complementary to a specific 20-nucleotide DNA sequence. However, if similar sequences exist elsewhere in the genome, the sgRNA/Cas9 complex may bind and cleave at these locations, especially if the mismatches are not in the critical "seed" region near the Protospacer Adjacent Motif (PAM).[8]

Q2: How can I best design my sgRNA to minimize off-target effects when targeting this compound?

A2: To minimize off-target effects, sgRNA design is critical. Utilize online design tools that are specifically tailored for the Drosophila genome, such as the DRSC Find CRISPRs tool.[9] These tools help identify sgRNAs with the fewest potential off-target sites. Key considerations include:

  • Specificity: Aim for sgRNAs that have at least three to four mismatches with any other site in the genome. A study in Drosophila found that off-target effects were not observed in regions with three or more nucleotide mismatches.[10]

  • GC Content: A balanced GC content (40-60%) is generally recommended. A strong positive correlation has been observed between mutagenesis efficiency and the GC content of the six nucleotides closest to the PAM.[10]

  • Truncated sgRNAs: Using sgRNAs shorter than the standard 20 nucleotides (e.g., 17-18 nucleotides) can reduce off-target effects while maintaining on-target activity.[6][11]

Q3: What are the differences between biased and unbiased off-target detection methods?

A3: Biased and unbiased methods represent two distinct strategies for identifying off-target sites.[12]

  • Biased methods rely on computational predictions to identify potential off-target sites based on sequence similarity to the sgRNA. These predicted sites are then experimentally validated, typically by targeted PCR and sequencing. This approach is cost-effective but may miss unexpected off-target locations.

  • Unbiased methods aim to identify off-target sites across the entire genome without prior prediction. These techniques, which include GUIDE-seq, Digenome-seq, and CIRCLE-seq, are generally more comprehensive but can be more technically demanding and expensive.[6][7]

Q4: Should I use a standard Cas9 or a high-fidelity variant for my this compound experiment?

A4: For experiments where high specificity is crucial, such as in drug development or when generating lines for sensitive downstream assays, using a high-fidelity Cas9 variant is highly recommended.[2] Engineered variants like eSpCas9, SpCas9-HF1, and xCas9 have been developed to have reduced off-target activity compared to the wild-type SpCas9.[3][4] Another strategy is to use a Cas9 nickase, which only cuts one strand of the DNA. By using a pair of nickases with offset sgRNAs, a double-strand break can be generated at the target site, significantly reducing the likelihood of off-target mutations.[2][3][11]

Q5: What is the function of the this compound gene and are there any known paralogs in Drosophila that I should be aware of for off-target effects?

A5: this compound is an inducible antifungal peptide that is a key component of the innate immune response in Drosophila melanogaster.[13][14] Its expression is regulated by the Toll signaling pathway.[13] The this compound gene family in Drosophila melanogaster includes several other members (e.g., Dro2, Dro3, Dro4, Dro5).[15] When designing sgRNAs to target this compound (Drs), it is crucial to check for sequence similarity against these paralogs to avoid unintended editing of other genes in the family.

Experimental Protocols

Protocol 1: sgRNA Design and Validation for this compound Targeting
  • sgRNA Design:

    • Obtain the sequence of the this compound gene from FlyBase.

    • Use a Drosophila-specific sgRNA design tool (e.g., DRSC Find CRISPRs) to identify candidate sgRNAs.[9]

    • Select 3-4 sgRNAs with the highest on-target scores and the lowest predicted off-target scores. Prioritize sgRNAs with no predicted off-target sites having fewer than three mismatches.

  • sgRNA Synthesis:

    • Synthesize the selected sgRNAs, either through in vitro transcription or by ordering synthetic sgRNAs.

  • In Vitro Validation (Optional but Recommended):

    • Amplify a DNA fragment containing the this compound target site.

    • Incubate the PCR product with purified Cas9 protein and each synthesized sgRNA.

    • Run the reaction on an agarose (B213101) gel. Cleavage of the PCR product into smaller fragments indicates an active sgRNA.

  • In Vivo Validation:

    • Prepare ribonucleoprotein (RNP) complexes by incubating purified Cas9 protein with each sgRNA.

    • Inject the RNPs into Drosophila embryos.

    • After 2-3 days, extract genomic DNA from a pool of injected embryos.

    • PCR amplify the this compound target region.

    • Use a T7 Endonuclease I (T7E1) assay or Sanger sequencing of cloned PCR products to detect the presence of insertions and deletions (indels), which indicate successful editing.

Protocol 2: Unbiased Off-Target Analysis using GUIDE-seq

Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq) is a method to detect off-target cleavage sites in living cells.

  • Prepare GUIDE-seq Oligonucleotides: Synthesize and anneal a double-stranded oligodeoxynucleotide (dsODN) with a known sequence tag.

  • Transfection: Co-transfect Drosophila cells (e.g., S2 cells) with:

    • A plasmid expressing Cas9.

    • A plasmid expressing the validated this compound-targeting sgRNA.

    • The prepared GUIDE-seq dsODN.

  • Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract high-quality genomic DNA.

  • Library Preparation:

    • Shear the genomic DNA to an appropriate size.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Use two rounds of nested PCR to specifically amplify the regions where the GUIDE-seq dsODN has been integrated, which occurs at sites of double-strand breaks.

  • Sequencing and Analysis:

    • Sequence the amplified library on a next-generation sequencing platform.

    • Align the reads to the Drosophila reference genome. The integration sites of the dsODN tag will reveal both on-target and off-target cleavage events.

Visualizations

CRISPR_Workflow_for_Minimizing_Off_Targets cluster_design Phase 1: Design & Selection cluster_validation Phase 2: Validation cluster_experiment Phase 3: Experiment & Analysis sgRNA_Design sgRNA Design (e.g., DRSC Find CRISPRs) Off_Target_Prediction In Silico Off-Target Prediction sgRNA_Design->Off_Target_Prediction sgRNA_Selection Select 3-4 Candidate sgRNAs Off_Target_Prediction->sgRNA_Selection In_Vitro_Cleavage In Vitro Cleavage Assay sgRNA_Selection->In_Vitro_Cleavage In_Vivo_Pilot In Vivo Pilot Study (Embryo Injection) In_Vitro_Cleavage->In_Vivo_Pilot Efficiency_Analysis On-Target Efficiency Analysis (T7E1/Sequencing) In_Vivo_Pilot->Efficiency_Analysis Large_Scale_Editing Large-Scale Experiment with Best sgRNA Efficiency_Analysis->Large_Scale_Editing Off_Target_Detection Off-Target Detection (e.g., GUIDE-seq, WGS) Large_Scale_Editing->Off_Target_Detection Data_Analysis Data Analysis & Validation Off_Target_Detection->Data_Analysis

Caption: Workflow for minimizing off-target effects in CRISPR experiments.

Off_Target_Detection_Decision_Tree Start Need to assess off-target effects Prediction Are there high-confidence predicted off-target sites? Start->Prediction Biased Use Biased Method: Targeted Sequencing of Predicted Sites Prediction->Biased Yes Unbiased Use Unbiased Method: (e.g., GUIDE-seq, Digenome-seq, CIRCLE-seq, WGS) Prediction->Unbiased No / Unsure High_Sensitivity Is very high sensitivity required (e.g., for therapeutic applications)? Unbiased->High_Sensitivity WGS Whole-Genome Sequencing (WGS) (May miss low-frequency events) High_Sensitivity->WGS No Sensitive_Unbiased Highly Sensitive Unbiased Method: (e.g., GUIDE-seq, CIRCLE-seq) High_Sensitivity->Sensitive_Unbiased Yes

Caption: Decision tree for selecting an off-target detection method.

References

Addressing functional redundancy in the Drosomycin multigene family

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working on the Drosomycin multigene family in Drosophila melanogaster. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies focused on functional redundancy.

Frequently Asked Questions (FAQs)

Q1: What are the members of the this compound multigene family and where are they located in the genome?

The this compound multigene family in Drosophila melanogaster consists of seven genes: this compound (Drs), and six homologous genes, Dro1 through Dro6. These genes are clustered together on the 3L chromosome arm.[1][2]

Q2: Are all this compound family genes expressed?

No, studies have shown that not all members of the family are transcribed. Drs, Dro2, Dro3, Dro4, and Dro5 show constitutive expression, while Dro1 and Dro6 are reportedly not transcribed in either non-infected or infected flies.[1][2][3] The expression of the transcribed genes also varies across different developmental stages. For instance, Drs, Dro2, Dro3, Dro4, and Dro5 are expressed in larvae and adults, but only Drs and Dro2 are detected in pupae.[3]

Q3: How is the expression of this compound genes regulated?

The expression of this compound genes is primarily regulated by the Toll signaling pathway, which is activated in response to fungal and Gram-positive bacterial infections.[4][5][6] This activation leads to the nuclear translocation of the NF-κB transcription factors Dif and Dorsal, which then induce the expression of antimicrobial peptides like this compound.[4][7] NF-κB binding sites have been identified in the promoter regions of Drs, Dro2, Dro3, and Dro5.[1][2]

Q4: Do all this compound proteins have the same function?

While the expressed members of the this compound family show antifungal activity, the potency and spectrum of this activity vary, indicating functional divergence.[8][9] For example, Drs is the most potent, showing activity against a range of fungal strains, whereas other isoforms like Drs-IE and Drs-IF are effective against a smaller subset of fungi.[8] Interestingly, some variants in other Drosophila species have been found to possess antibacterial activity, suggesting neofunctionalization.[10][11]

Troubleshooting Guides

Issue 1: Inconsistent or no induction of this compound expression after microbial challenge.

  • Possible Cause 1: Ineffective microbial challenge. The strain of fungi or bacteria used may not be potent enough to elicit a strong immune response.

    • Troubleshooting Tip: Use a well-characterized pathogenic strain known to activate the Toll pathway, such as Beauveria bassiana for fungal infection or a Lys-type peptidoglycan-containing Gram-positive bacterium. Ensure the dose and delivery method (e.g., septic injury) are appropriate to induce a systemic immune response.

  • Possible Cause 2: Issues with RNA extraction or qPCR. Low-quality RNA or poorly designed primers can lead to inaccurate expression analysis.

    • Troubleshooting Tip: Verify RNA integrity using a bioanalyzer. Design and validate qPCR primers to be specific for each this compound family member, as their high sequence homology can lead to cross-amplification.[1] Use a reliable housekeeping gene for normalization (e.g., rp49).[12]

  • Possible Cause 3: Compromised Toll pathway signaling in the fly strain. The genetic background of your flies might have mutations affecting the Toll pathway.

    • Troubleshooting Tip: Use a wild-type strain with a well-characterized immune response (e.g., Oregon-R) as a positive control.[12] You can also test the induction of other Toll-dependent genes, like Metchnikowin, to see if the entire pathway is affected.[4]

Issue 2: Difficulty in distinguishing the function of individual this compound paralogs due to functional redundancy.

  • Possible Cause: Compensatory expression or overlapping functions. Knocking out a single this compound gene may not produce a clear phenotype if other family members compensate for its loss.

    • Troubleshooting Tip 1 (Multiplex Gene Editing): Use CRISPR/Cas9 to generate flies with mutations in multiple this compound genes simultaneously.[13][14][15] This can help to unmask the functions of individual genes by removing redundancy.

    • Troubleshooting Tip 2 (Overexpression Studies): Create transgenic flies that overexpress a single this compound isoform. This can help to determine the specific antifungal (or other) activity of that particular protein.

    • Troubleshooting Tip 3 (Phenotypic Assays): Employ a range of phenotypic assays beyond simple survival after infection. For example, measure the fungal load in the hemolymph or specific tissues to get a more quantitative measure of immune defense.

Data Presentation

Table 1: Expression Profile of the this compound Multigene Family in Adult D. melanogaster

GeneConstitutive ExpressionUpregulation by InjuryUpregulation by Microbial Infection
Drs YesYesStrong
Dro1 NoNoNo
Dro2 YesYes-
Dro3 YesYes-
Dro4 Yes--
Dro5 YesYesSignificant
Dro6 NoNoNo

Data summarized from Zhang et al., 2009.[1][2]

Table 2: Antifungal Activity of this compound Isoforms

IsoformNumber of Fungal Strains TestedNumber of Strains Against Which Activity was Observed
Drs 77
Drs-lC 76
Drs-lD 75
Drs-lG 74
Drs-lE 73
Drs-lF 73
Drs-lI 70

Data summarized from Yang et al., 2006.[8][9]

Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for this compound Gene Expression

  • Fly Treatment: Induce an immune response by pricking adult flies (2-5 days old) in the thorax with a thin needle dipped in a suspension of heat-killed fungi (e.g., Beauveria bassiana) or Gram-positive bacteria. Use a sterile needle for injury controls. Collect flies at various time points post-infection (e.g., 6, 12, 24 hours).

  • RNA Extraction: Extract total RNA from whole flies (typically 5-10 flies per sample) using a standard Trizol-based method or a commercial kit. Treat with DNase I to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

  • Primer Design: Design gene-specific primers for each this compound family member. Due to high sequence similarity, primers should be designed in divergent regions, often in the 3' UTR, and validated for specificity using melt curve analysis and sequencing of the PCR product.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix. A typical reaction includes: 10 µL SYBR Green mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and nuclease-free water to a final volume of 20 µL.

  • Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., rp49).[12] Calculate the relative fold change in expression using the ΔΔCt method.

Protocol 2: Generation of Multiple Knockouts using CRISPR/Cas9

  • gRNA Design: Design two or more guide RNAs (gRNAs) targeting conserved and functionally important regions of the this compound genes you wish to knock out. Use online tools to minimize off-target effects.

  • Plasmid Construction: Clone the gRNA sequences into a U6 promoter-driven expression vector. If you are not using a Cas9-expressing fly line, co-inject a plasmid expressing Cas9 under a germline-specific promoter (e.g., vasa).

  • Embryo Injection: Inject the gRNA and Cas9 plasmids (or just the gRNA plasmid into a Cas9-expressing line) into pre-blastoderm embryos of your chosen Drosophila strain.

  • Screening for Mutants:

    • Rear the injected embryos to adulthood (G0).

    • Cross individual G0 flies to a balancer stock.

    • In the F1 generation, screen for the desired mutations by PCR amplifying the target region from genomic DNA of individual flies, followed by sequencing or a T7 endonuclease I assay to detect indels.

  • Stock Generation: Establish stable homozygous mutant lines for the desired combination of this compound gene knockouts.

Mandatory Visualizations

Toll_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Fungi / G+ Bacteria Fungi / G+ Bacteria Recognition Proteins Recognition Proteins Fungi / G+ Bacteria->Recognition Proteins activates Spätzle (pro-form) Spätzle (pro-form) Recognition Proteins->Spätzle (pro-form) cleaves Spätzle (active) Spätzle (active) Spätzle (pro-form)->Spätzle (active) Toll Receptor Toll Receptor Spätzle (active)->Toll Receptor binds MyD88 MyD88 Toll Receptor->MyD88 recruits Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus-Dif/Dorsal Complex Cactus Dif / Dorsal Pelle->Cactus-Dif/Dorsal Complex phosphorylates Cactus Cactus Cactus Degradation Degradation Cactus->Degradation Degradation Dif / Dorsal Dif / Dorsal Dif / Dorsal_nuc Dif / Dorsal Dif / Dorsal->Dif / Dorsal_nuc translocates to Cactus-Dif/Dorsal Complex->Dif / Dorsal releases Drs Gene This compound Gene Dif / Dorsal_nuc->Drs Gene binds to promoter Transcription Transcription Drs Gene->Transcription

Caption: The Toll signaling pathway in Drosophila.

Experimental_Workflow cluster_knockout CRISPR/Cas9 Multiplex Knockout cluster_infection Functional Analysis gRNA_design Design gRNAs for multiple This compound genes Injection Inject gRNAs and Cas9 into embryos gRNA_design->Injection Screening Screen F1 for mutations Injection->Screening Establish_lines Establish homozygous mutant lines Screening->Establish_lines Infection Infect mutant and WT flies with fungi Establish_lines->Infection Survival Survival Assay Infection->Survival Fungal_load Quantify Fungal Load Infection->Fungal_load Expression Gene Expression Analysis (qRT-PCR) Infection->Expression

Caption: Workflow for studying functional redundancy.

References

Validation & Comparative

Validating Gene Targets of the Drosomycin Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Drosomycin signaling pathway, an essential component of the innate immune system in Drosophila melanogaster, offers a valuable model for studying host defense mechanisms. Activation of this pathway, primarily through the Toll receptor, leads to the production of a suite of antimicrobial peptides (AMPs), with this compound being a key effector against fungal pathogens.[1][2] Validating the specific gene targets of this pathway is crucial for understanding its precise regulatory mechanisms and for identifying potential therapeutic targets.

This guide provides a comparative analysis of the this compound (Toll) signaling pathway and the alternative Immune Deficiency (IMD) pathway, detailing their respective gene targets and providing experimental protocols for their validation.

Comparison of the this compound (Toll) and IMD Signaling Pathways

The innate immune response in Drosophila is principally governed by two distinct signaling pathways: the Toll pathway and the IMD pathway. The Toll pathway is primarily activated by fungal and Gram-positive bacterial infections, leading to the activation of the NF-κB-like transcription factors Dorsal and Dorsal-related immunity factor (Dif).[1][3][4] In contrast, the IMD pathway is triggered by Gram-negative bacterial infections and activates the NF-κB transcription factor Relish.[1][5]

These pathways regulate the expression of distinct sets of AMPs, although some overlap exists.[6] The specificity of the response is crucial for effectively combating different types of pathogens.

Quantitative Expression of Key Gene Targets

The following table summarizes the quantitative expression data of key gene targets for both the Toll and IMD pathways upon immune challenge. Expression levels are typically measured by quantitative real-time PCR (qRT-PCR) and represented as fold change relative to an uninfected control.

PathwayPrimary Target GeneInducing PathogenFold Change (approx.)Other Target GenesReference
This compound (Toll) This compound (Drs)Beauveria bassiana (Fungus)>100-foldMetchnikowin (Mtk), IM1, members of the this compound gene family (Dro2, Dro3, Dro5)[7]
This compound (Toll) This compound (Drs)Staphylococcus aureus (Gram+)~50-foldMetchnikowin (Mtk), IM1[7]
IMD Diptericin (Dpt)Escherichia coli (Gram-)>200-foldCecropin A1 (CecA1), Attacin-A (AttA), Drosocin (Dro)[8]
IMD Diptericin (Dpt)Erwinia carotovora (Gram-)>150-foldCecropin A1 (CecA1), Attacin-A (AttA)

Experimental Protocols for Gene Target Validation

Validating whether a gene is a true target of a signaling pathway requires robust experimental evidence. Below are detailed protocols for two common and effective methods: quantitative Real-Time PCR (qRT-PCR) to measure changes in gene expression and a Luciferase Reporter Assay to assess promoter activity.

Quantitative Real-Time PCR (qRT-PCR) for Measuring Gene Expression

This protocol allows for the quantification of mRNA levels of a putative target gene in response to pathway activation.

1. Immune Challenge:

  • Culture wild-type Drosophila melanogaster (e.g., Oregon-R) and mutant flies with a defect in the this compound pathway (e.g., spätzle mutants) on standard cornmeal-yeast-agar medium.

  • For the experimental group, infect adult flies by pricking them in the thorax with a thin needle dipped in a concentrated suspension of heat-killed Beauveria bassiana (for Toll pathway activation) or Escherichia coli (for IMD pathway activation).

  • For the control group, prick flies with a sterile needle.

  • Collect flies at various time points post-infection (e.g., 6, 12, 24 hours).

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from a pool of 5-10 flies per condition using a TRIzol-based method or a commercial kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

3. qRT-PCR:

  • Prepare the qRT-PCR reaction mix using a SYBR Green-based master mix.

  • Use primers specific for your target gene (e.g., this compound) and a reference gene for normalization (e.g., Rp49).[7][8]

  • Example Primer Sequences:

    • This compound Forward: 5'-GTC TTC GCC TCT TGG TGT TC-3'

    • This compound Reverse: 5'-GCA GGT CTT GGT CTT CTT GG-3'

    • Rp49 Forward: 5'-GAC GCT TCA AGG GAC AGT ATC TG-3'

    • Rp49 Reverse: 5'-AAA CGC GGT TCT GCA TGA G-3'[9]

  • Perform the PCR in a real-time PCR cycler. A typical program includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Analyze the data using the ΔΔCt method to calculate the fold change in gene expression.

Luciferase Reporter Assay for Promoter Activity

This assay determines if the transcription factor of the signaling pathway directly binds to and activates the promoter of the putative target gene.

1. Plasmid Construction:

  • Clone the promoter region of the putative target gene (e.g., the 1.5 kb region upstream of the this compound start codon) into a luciferase reporter vector (e.g., pGL3-Basic).

  • Co-transfect this reporter construct into Drosophila S2 cells along with a plasmid expressing a constitutively active form of the Toll receptor (Toll10b) or a control vector.

  • Include a co-reporter plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) for normalization of transfection efficiency.

2. Cell Culture and Transfection:

  • Culture Drosophila S2 cells in Schneider's Drosophila Medium supplemented with 10% fetal bovine serum.

  • Transfect the cells using a calcium phosphate (B84403) transfection method or a commercial lipid-based transfection reagent.

3. Luciferase Assay:

  • After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Compare the normalized luciferase activity in cells expressing the constitutively active Toll receptor to the control cells. A significant increase in luciferase activity indicates that the promoter is activated by the Toll signaling pathway.

Visualizing the this compound Signaling Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams were generated using Graphviz.

Drosomycin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP Fungal/Gram+ PAMPs SPE SPE PAMP->SPE activates Spz_pro Pro-Spätzle Spz Spätzle (active) Spz_pro->Spz SPE->Spz_pro cleaves Toll Toll Receptor Spz->Toll binds MyD88 dMyD88 Toll->MyD88 recruits Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus Cactus Pelle->Cactus phosphorylates Dif_Dorsal_Cactus Dif/Dorsal-Cactus Complex Pelle->Dif_Dorsal_Cactus Dif_Dorsal Dif/Dorsal Cactus->Dif_Dorsal releases Dif_Dorsal_Cactus->Cactus Dif_Dorsal_Cactus->Dif_Dorsal Dif_Dorsal_N Dif/Dorsal Dif_Dorsal->Dif_Dorsal_N translocates Drs_promoter This compound Promoter Dif_Dorsal_N->Drs_promoter binds Drs_gene This compound Gene Drs_promoter->Drs_gene activates transcription Drs_mRNA This compound mRNA Drs_gene->Drs_mRNA

Caption: The this compound (Toll) signaling pathway in Drosophila.

Gene_Target_Validation_Workflow cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_conclusion Conclusion Hypothesis Hypothesize Gene X is a This compound Pathway Target Immune_Challenge Immune Challenge (e.g., Fungal Infection) Hypothesis->Immune_Challenge Promoter_Cloning Clone Gene X Promoter into Luciferase Vector Hypothesis->Promoter_Cloning RNA_Extraction RNA Extraction Immune_Challenge->RNA_Extraction qRT_PCR qRT-PCR Analysis RNA_Extraction->qRT_PCR Result1 Increased Gene X mRNA? qRT_PCR->Result1 Validated Gene X is a Validated Target Result1->Validated Yes Not_Validated Gene X is Not a Direct Target Result1->Not_Validated No Transfection Transfect S2 Cells with Constitutively Active Toll Promoter_Cloning->Transfection Luciferase_Assay Dual-Luciferase Assay Transfection->Luciferase_Assay Result2 Increased Luciferase Activity? Luciferase_Assay->Result2 Result2->Validated Yes Result2->Not_Validated No

Caption: A comparative workflow for validating gene targets.

References

Drosomycin versus Defensins: A Comparative Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of Drosomycin and Defensins, two important classes of antimicrobial peptides (AMPs). We will delve into their functional differences, mechanisms of action, and the signaling pathways that regulate their expression, supported by experimental data and detailed protocols.

Introduction to this compound and Defensins

This compound and Defensins are cysteine-rich, cationic peptides that play a crucial role in the innate immune systems of a wide range of organisms. This compound was first identified in the fruit fly, Drosophila melanogaster, as a potent antifungal peptide.[1] Defensins represent a broader family of AMPs found across vertebrates, invertebrates, plants, and fungi, known for their wide-ranging antimicrobial activity.[2][3] While both are structurally related, their functional specificities and regulatory mechanisms exhibit significant divergence.

Structural and Functional Comparison

This compound is a 44-residue peptide stabilized by four disulfide bridges, forming a characteristic structure with one α-helix and three β-sheets.[1][4] This "cysteine-stabilized αβ motif" is also found in some plant and insect defensins, suggesting a common evolutionary origin.[1][4][5] Defensins are a large family, typically 18-45 amino acids long, and are categorized based on the connectivity of their three or four conserved disulfide bonds.[2] In mammals, they are classified into α-, β-, and θ-defensins.[6]

The primary functional distinction lies in their antimicrobial spectrum. This compound exhibits a narrow range of activity, being potent against filamentous fungi but largely inactive against bacteria.[4][7][8] In contrast, defensins are known for their broad-spectrum activity, targeting Gram-positive and Gram-negative bacteria, fungi, and numerous viruses.[2][3][6]

Table 1: Comparative Overview of this compound and Defensins
FeatureThis compoundDefensins
Primary Source Drosophila melanogaster (Fruit Fly)Vertebrates, Invertebrates, Plants, Fungi
Structure 44 amino acids, 4 disulfide bridges, CSαβ motif[1][4]18-45 amino acids, 3-4 disulfide bridges, β-sheet core[2][9]
Antimicrobial Spectrum Primarily Antifungal (potent against filamentous fungi)[7][10]. Inactive against bacteria[7][8]. Some anti-yeast and anti-parasitic activity reported[4].Broad Spectrum : Antibacterial (Gram-positive & Gram-negative), Antifungal, and Antiviral (enveloped & non-enveloped viruses)[2][3][6][11].
Primary Regulation Toll and IMD pathways in Drosophila[1][4][7]Diverse; includes NF-κB and STAT signaling pathways in response to cytokines and pathogens in mammals[12].

Mechanism of Action

The mechanisms by which these peptides eliminate pathogens differ significantly, reflecting their distinct microbial targets.

This compound: The precise mechanism of action is not fully elucidated.[7] Its effects on fungi include the partial lysis of hyphae, inhibition of spore germination at high concentrations, and delayed hyphal growth leading to abnormal morphology at lower concentrations.[1][10] Interestingly, this compound has also been shown to interact with the voltage-gated sodium channel in Drosophila, suggesting potential functions beyond direct antimicrobial activity.[13][14]

Defensins: Defensins employ a multi-pronged attack strategy.

  • Membrane Disruption: A primary mechanism is the permeabilization of microbial cell membranes, often by forming pores that lead to cell lysis.[3]

  • Inhibition of Biosynthesis: They can inhibit the synthesis of the bacterial cell wall by binding to precursors like Lipid II.[3]

  • Intracellular Targeting: Some defensins can translocate across the cell membrane and interact with intracellular targets like DNA, inhibiting gene expression.[3]

  • Antiviral Activity: Against viruses, defensins can directly damage the viral envelope, block viral glycoproteins to prevent entry into host cells, or inhibit post-entry replication processes.[3][15][16]

  • Toxin Neutralization: Certain defensins can neutralize bacterial toxins, such as the anthrax lethal toxin.[9][16]

Table 2: Comparison of Antimicrobial Mechanisms
MechanismThis compoundDefensins
Membrane Permeabilization Partial lysis of fungal hyphae[1]Yes, pore formation in bacteria, fungi, and viral envelopes[3][9]
Inhibition of Cell Wall Synthesis Not reportedYes, by binding to Lipid II[3]
Inhibition of Spore Germination Yes (Fungi)[1]Yes (Fungi)
Interaction with Intracellular Targets Not well-documentedYes, can interact with DNA[3]
Blockade of Viral Entry/Fusion Not applicableYes, by binding viral glycoproteins or host receptors[15][16]
Toxin Neutralization Not reportedYes[9][16]

Regulatory Signaling Pathways

The expression of this compound and Defensins is tightly controlled by distinct signaling cascades, typically initiated by the recognition of microbial components.

This compound in Drosophila Systemic expression of this compound in the fat body is predominantly regulated by the Toll signaling pathway , which is activated in response to fungal and Gram-positive bacterial infections.[4][7][17] The binding of the ligand Spätzle to the Toll receptor initiates an intracellular cascade involving Tube and Pelle, which leads to the degradation of the inhibitor Cactus. This releases the NF-κB-like transcription factor Dif, allowing it to translocate to the nucleus and activate the transcription of the this compound gene.[7] Localized expression, for instance in the respiratory tract, can be controlled by the Immune Deficiency (IMD) pathway.[1][4][18]

Drosomycin_Toll_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen Fungus / Gram+ Bacterium Spatzle_P Spätzle (Pro-form) Pathogen->Spatzle_P triggers protease cascade Spatzle_A Spätzle (Active) Spatzle_P->Spatzle_A cleavage Toll Toll Receptor Spatzle_A->Toll binds Tube Tube Toll->Tube recruits Pelle Pelle Tube->Pelle recruits Cactus_Dif Cactus Dif Pelle->Cactus_Dif phosphorylates Cactus Cactus Cactus (IκB) Dif Dif (NF-κB) Dif_N Dif Dif->Dif_N translocates Cactus_Dif->Dif releases Drs_Gene This compound gene Dif_N->Drs_Gene activates transcription Drs_mRNA mRNA Drs_Gene->Drs_mRNA

This compound expression via the Toll pathway in Drosophila.

Defensins in Mammals Defensin (B1577277) expression is induced by a wide array of stimuli, including bacterial products and pro-inflammatory cytokines like TNF-α and IFN-γ. These stimuli activate signaling pathways such as the NF-κB and STAT pathways .[12] For example, in keratinocytes, TNF-α and IFN-γ stimulation activates STAT1 and NF-κB, which then bind to the promoter regions of β-defensin genes to initiate transcription.[12] Furthermore, defensins themselves can act as signaling molecules, modulating the immune response by interacting with various host cell receptors.[12][19] Human β-defensin 3, for instance, can suppress TLR4 signaling through mechanisms involving both MyD88 and TRIF pathways.[19]

Defensin_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs (e.g., LPS) TLR TLR4 PAMPs->TLR Cytokines Cytokines (e.g., TNFα, IFNγ) IFNR IFNγR Cytokines->IFNR MyD88 MyD88 Pathway TLR->MyD88 JAK_STAT JAK-STAT Pathway IFNR->JAK_STAT IKK IKK Complex MyD88->IKK STAT1 STAT1 JAK_STAT->STAT1 phosphorylates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_N NF-κB NFkB->NFkB_N translocates IkB_NFkB->NFkB releases STAT1_N STAT1 STAT1->STAT1_N translocates Def_Gene β-defensin gene NFkB_N->Def_Gene activates transcription STAT1_N->Def_Gene Def_mRNA mRNA Def_Gene->Def_mRNA

General induction of β-defensins in mammalian cells.

Key Experimental Protocols

The functional analysis of antimicrobial peptides like this compound and Defensins relies on a set of standardized in vitro assays to determine their efficacy and spectrum of activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a peptide that prevents the visible growth of a target microorganism.[20]

Methodology:

  • Microorganism Preparation: Culture the target microorganism (e.g., E. coli, C. albicans) to the mid-logarithmic phase. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[20]

  • Peptide Preparation: Prepare a stock solution of the peptide. Perform a series of two-fold serial dilutions in the broth across the wells of a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the diluted microbial suspension to each well containing the peptide dilutions.

  • Controls: Include a positive control for growth (microorganism in broth without peptide) and a negative control for sterility (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Data Analysis: Determine the MIC by identifying the lowest peptide concentration at which no visible growth (turbidity) is observed.[20] This can be done visually or by measuring the optical density at 600 nm (OD600).

MIC_Assay_Workflow start Start prep_microbe Prepare microbial inoculum (~5x10^5 CFU/mL) start->prep_microbe inoculate Inoculate wells with microbial suspension prep_microbe->inoculate prep_peptide Prepare 2-fold serial dilutions of peptide in 96-well plate prep_peptide->inoculate controls Include positive (growth) & negative (sterility) controls inoculate->controls incubate Incubate plate (e.g., 37°C, 18-24h) controls->incubate read Read results visually or using a plate reader (OD600) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Workflow for the Broth Microdilution MIC Assay.
Time-Kill Assay

This assay provides information on the rate at which an antimicrobial peptide kills a microbial population over time.

Methodology:

  • Preparation: Prepare a logarithmic-phase culture of the target microorganism to a concentration of ~5 x 10^5 CFU/mL in a suitable broth.

  • Exposure: Add the peptide at a specific concentration (often a multiple of its MIC, e.g., 2x or 4x MIC). Include a growth control without the peptide.[20]

  • Sampling: Incubate the cultures with shaking at 37°C. At defined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial ten-fold dilutions of the aliquots in sterile saline. Plate a defined volume of the dilutions onto agar (B569324) plates.

  • Incubation and Counting: Incubate the agar plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[20]

Conclusion

This compound and Defensins, while sharing structural motifs, represent distinct evolutionary strategies for host defense. This compound is a highly specialized antifungal effector within the Drosophila immune system, tightly regulated by the Toll pathway. Defensins, in contrast, are a versatile and widespread family of antimicrobial peptides with a broad spectrum of activity against bacteria, fungi, and viruses. Their multifaceted mechanisms of action and complex roles in modulating the host immune response make them a subject of intense research for therapeutic applications. This guide highlights their key differences, providing a functional and mechanistic framework for researchers in immunology and drug development.

References

A Comparative Analysis of the Antifungal Spectrum of Drosomycin and Other Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers in Mycology and Drug Development

This publication provides a detailed comparison of the antifungal spectrum of Drosomycin, an antimicrobial peptide (AMP) from Drosophila melanogaster, with other prominent AMPs from the insect and plant kingdoms. This guide is intended for researchers, scientists, and drug development professionals working to identify and develop novel antifungal therapeutics. The following sections present quantitative data on the antifungal activity of these peptides, detailed experimental methodologies for assessing their efficacy, and visual representations of the key signaling pathways involved in their expression.

Introduction to this compound and Other Antifungal Peptides

This compound is a 44-residue, cysteine-rich peptide that plays a crucial role in the innate immune defense of the fruit fly, Drosophila melanogaster, against fungal pathogens.[1] Its expression is primarily regulated by the Toll signaling pathway in the fat body and the IMD pathway in the respiratory tract.[1] this compound exhibits a relatively narrow spectrum of activity, primarily targeting filamentous fungi.[1]

In the broader context of antimicrobial peptides, defensins from both insects and plants represent a significant class of molecules with potent antifungal properties. These peptides share a conserved cysteine-stabilized αβ (CSαβ) motif, which consists of an α-helix and a triple-stranded antiparallel β-sheet stabilized by disulfide bridges.[2][3][4] Despite structural similarities, the antifungal spectra and mechanisms of action of these defensins can vary significantly. This guide aims to provide a comparative overview of their antifungal efficacy.

Quantitative Comparison of Antifungal Activity

The antifungal activity of this compound and other selected antimicrobial peptides is summarized in Table 1. The data is presented as Minimum Inhibitory Concentration (MIC) or 50% inhibitory concentration (IC50), which represent the lowest concentration of the peptide that inhibits the visible growth of a microorganism or reduces its growth by 50%, respectively.

Antimicrobial PeptideFungal SpeciesMIC (µM)IC50 (µM)Reference
This compound Neurospora crassa< 1[1]
Geotrichum candidum16[1]
Saccharomyces cerevisiae32[1]
Aspergillus fumigatusIneffective[5]
Candida albicansIneffective[5]
Cryptococcus neoformansIneffective[5]
This compound-like Defensin (B1577277) (Human) Aspergillus fumigatus1.6[5]
Rhizopus oryzae3.1[5]
Fusarium oxysporum3.1[5]
Aspergillus nidulans1.6[5]
Candida albicansIneffective[5]
Cryptococcus neoformansIneffective[5]
Plant Defensin (RsAFP2) Fusarium culmorum0.5[2]
Candida albicans2.5 - 20[6]
Plant Defensin (NaD1) Candida albicans2.5 - 20[6]
Saccharomyces cerevisiae0.4 - 2.8[7]
Plant Defensin (DmAMP1) Saccharomyces cerevisiae0.32 - 20[6]
Plant Defensin (ZmD32) Candida albicans0.5 - 4.0[7]
Candida auris0.5 - 4.0[7]
Fusarium graminearum0.5 - 4.0[7]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro antifungal susceptibility testing. A standardized methodology, such as the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining reproducible and comparable results.[8][9][10][11][12]

Broth Microdilution Method for Antifungal Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial peptide.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for filamentous fungi) at a suitable temperature (typically 35°C) for 24-48 hours.
  • Colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard.
  • This suspension is further diluted in a standardized test medium, such as RPMI-1640 with L-glutamine and buffered with MOPS, to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Preparation of Antimicrobial Peptide Dilutions:

  • The antimicrobial peptide is dissolved in a suitable solvent (e.g., sterile water or a buffer) to create a stock solution.
  • Serial two-fold dilutions of the peptide are prepared in a 96-well microtiter plate using the test medium.

3. Inoculation and Incubation:

  • The standardized fungal inoculum is added to each well of the microtiter plate containing the peptide dilutions.
  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antimicrobial peptide at which there is a significant inhibition of visible fungal growth compared to a drug-free control well. For some fungi, this may be recorded as 100% inhibition, while for others it may be a ≥50% reduction in growth.

Signaling Pathways for AMP Expression

The production of antimicrobial peptides is a tightly regulated process initiated by the recognition of pathogens. The following diagrams illustrate the key signaling pathways involved in the expression of this compound in Drosophila and a representative pathway for plant defensin expression.

This compound Expression in Drosophila

The expression of this compound is primarily controlled by the Toll and Immune Deficiency (IMD) signaling pathways.[1] The Toll pathway is mainly activated by fungal and Gram-positive bacterial infections, while the IMD pathway is predominantly triggered by Gram-negative bacteria.[13]

Toll_and_IMD_Pathways cluster_Toll Toll Pathway cluster_IMD IMD Pathway Fungi_GPB Fungi / Gram+ Bacteria PGRP_GNBP PGRP / GNBP Fungi_GPB->PGRP_GNBP Recognition SPE SPE PGRP_GNBP->SPE Activates Spz_pro Pro-Spätzle Spz Spätzle Spz_pro->Spz SPE->Spz_pro Cleaves Toll Toll Receptor Spz->Toll Binds MyD88_Tube_Pelle MyD88-Tube-Pelle Complex Toll->MyD88_Tube_Pelle Recruits Cactus Cactus MyD88_Tube_Pelle->Cactus Phosphorylates (Degradation) Dif_Dorsal Dif / Dorsal MyD88_Tube_Pelle->Dif_Dorsal Releases Drosomycin_Toll This compound Expression Dif_Dorsal->Drosomycin_Toll Translocates to Nucleus GNB Gram- Bacteria PGRP_LC PGRP-LC GNB->PGRP_LC Recognition IMD_complex IMD-FADD-DREDD Complex PGRP_LC->IMD_complex Activates Tak1 Tak1 IMD_complex->Tak1 Activates IKK IKK Complex Tak1->IKK Activates Relish Relish IKK->Relish Phosphorylates (Cleavage) Relish_N Relish-N Relish->Relish_N Drosomycin_IMD This compound Expression (Local) Relish_N->Drosomycin_IMD Translocates to Nucleus

This compound expression signaling pathways in Drosophila.
Plant Defensin Expression

The expression of many plant defensins is induced by pathogen attack and is often mediated by the jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways, which are key regulators of plant defense responses.[14]

Plant_Defensin_Pathway cluster_JA Jasmonic Acid (JA) Pathway cluster_ET Ethylene (ET) Pathway Pathogen Pathogen (e.g., Fungi) JA_biosynthesis JA Biosynthesis Pathogen->JA_biosynthesis ET_biosynthesis ET Biosynthesis Pathogen->ET_biosynthesis JAZ JAZ Repressor JA_biosynthesis->JAZ Leads to degradation of MYC2 MYC2 (Transcription Factor) JA_biosynthesis->MYC2 Activates JAZ->MYC2 Represses Defensin_Gene Plant Defensin Gene Expression MYC2->Defensin_Gene Induces EIN2 EIN2 ET_biosynthesis->EIN2 Activates EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2->EIN3_EIL1 Stabilizes EIN3_EIL1->Defensin_Gene Induces

A simplified model of plant defensin expression regulation.

Conclusion

This compound exhibits a focused antifungal activity primarily against filamentous fungi, distinguishing it from many other antimicrobial peptides. In contrast, certain plant and other insect defensins display a broader spectrum of activity, inhibiting the growth of both filamentous fungi and pathogenic yeasts. The quantitative data and signaling pathway information provided in this guide offer a valuable resource for the comparative analysis of these potent antifungal molecules. Further research into the structure-activity relationships and mechanisms of action of these peptides will be instrumental in the development of the next generation of antifungal drugs to combat the growing threat of fungal infections.

References

Comparative Guide to the In Vivo Validation of Drosomycin's Role in Antifungal Defense

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Drosophila melanogaster serves as a powerful model for dissecting the intricacies of innate immunity. A key component of its defense arsenal (B13267) against fungal pathogens is Drosomycin, an inducible antifungal peptide. This guide provides an objective comparison of this compound's in vivo validated role with other antifungal effectors in Drosophila, supported by experimental data and detailed protocols.

This compound: A Primary Antifungal Effector

This compound is a 44-residue, cysteine-rich peptide that is synthesized in the fat body (the fly's equivalent of a liver) and secreted into the hemolymph upon systemic fungal infection.[1] Its expression is predominantly regulated by the Toll signaling pathway, which is activated in response to fungal cell wall components.[2][3][4] While potent against filamentous fungi, this compound shows limited to no activity against bacteria.[1][5] Beyond the systemic response, this compound is also expressed in various epithelial tissues, suggesting a role in local immunity at barrier surfaces.[6]

Comparative Analysis of Antifungal Effectors

While this compound is a cornerstone of the fly's antifungal response, it does not act alone. Other antimicrobial peptides (AMPs) and immune effectors contribute to a robust defense. The primary alternatives with validated in vivo antifungal roles are Metchnikowin and the recently discovered Baramicin.

Effector MoleculePrimary ActivityRegulating PathwayKey In Vivo Evidence
This compound (Drs) Antifungal (especially filamentous fungi)Toll (systemic), IMD-independent (local)Mutants lacking Drs show increased susceptibility to fungal infections like Beauveria bassiana and Candida albicans.[7][8]
Metchnikowin (Mtk) Antifungal and AntibacterialTollMtk mutants exhibit reduced survival upon infection with C. albicans. The combined loss of Mtk and Drs leads to even greater susceptibility, indicating additive effects.[7]
Baramicin (BaraA) AntifungalTollBaraA knockout flies are highly susceptible to infection by the entomopathogenic fungus Beauveria bassiana.[8]
Defensin Primarily Antibacterial (Gram-positive)TollWhile mainly antibacterial, some studies suggest potential antifungal activity, though its in vivo significance compared to this compound is less pronounced.[2][9]

Quantitative Performance Data

The following tables summarize quantitative data from key studies, highlighting the in vivo importance of this compound and its counterparts.

Table 1: Survival Analysis of AMP Mutants Following Fungal Infection

GenotypePathogenMedian Survival (Hours)Statistical Significance (vs. Wild-Type)Reference
Wild-Type (iso w¹¹¹⁸)Candida albicans~240-[7]
ΔDrsCandida albicans~190p < 0.05[7]
ΔMtkCandida albicans~180p < 0.05[7]
ΔDrs, ΔMtkCandida albicans~120p < 0.001[7]
Wild-TypeBeauveria bassiana (Natural Infection)~144-[8]
ΔBaraABeauveria bassiana (Natural Infection)~96p < 0.001[8]

Table 2: Fungal Load in AMP Mutants 36 Hours Post-Infection with C. albicans

GenotypeFungal Titre (CFU/fly)Statistical Significance (vs. Wild-Type)Reference
Wild-Type (iso w¹¹¹⁸)~1 x 10³-[7]
ΔDrs~5 x 10³p < 0.05[7]
ΔMtk~8 x 10³p < 0.01[7]
ΔDrs, ΔMtk~2 x 10⁴p < 0.001[7]

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental designs is crucial for understanding the validation process.

Toll_Pathway Toll Signaling Pathway for Antifungal Response cluster_recognition Pathogen Recognition cluster_cascade Extracellular Cascade cluster_signaling Intracellular Signaling cluster_response Nuclear Response Fungus Fungal Pathogen (e.g., Beauveria) PAMPs Fungal PAMPs (e.g., β-1,3-glucan) Fungus->PAMPs Proteases Virulence Factors (e.g., Proteases) Fungus->Proteases GNBP3 GNBP3 PAMPs->GNBP3 binds Persephone Persephone Proteases->Persephone cleaves Protease_Cascade Serine Protease Cascade GNBP3->Protease_Cascade activates Persephone->Protease_Cascade activates Spatzle_P Pro-Spätzle Protease_Cascade->Spatzle_P cleaves Spatzle_A Active Spätzle Spatzle_P->Spatzle_A Toll Toll Receptor Spatzle_A->Toll binds MyD88 MyD88 Toll->MyD88 Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus_Dif Cactus-Dif/Dorsal (Complex) Pelle->Cactus_Dif phosphorylates Cactus Cactus_P Phosphorylated Cactus Cactus_Dif->Cactus_P Dif Dif/Dorsal (Transcription Factors) Cactus_P->Dif releases Nucleus Nucleus Dif->Nucleus translocates to Drs_gene This compound Gene Dif->Drs_gene activates transcription This compound This compound Peptide Drs_gene->this compound translated & secreted

Caption: The Toll pathway is activated by fungal recognition, leading to the expression of this compound.

Experimental_Workflow In Vivo Validation Workflow start Select Fly Strains (e.g., Wild-Type, ΔDrs mutant) infection Fungal Infection start->infection systemic Systemic Infection (Septic Injury) infection->systemic Method 1 natural Natural/Oral Infection infection->natural Method 2 monitoring Post-Infection Monitoring systemic->monitoring natural->monitoring survival Survival Assay (Monitor mortality over time) monitoring->survival fungal_load Fungal Load Quantification (CFU plating at time points) monitoring->fungal_load gene_expression Gene Expression Analysis (qPCR for Drs mRNA) monitoring->gene_expression analysis Data Analysis & Comparison survival->analysis fungal_load->analysis gene_expression->analysis

Caption: A generalized workflow for the in vivo validation of antifungal gene function in Drosophila.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Protocol: Systemic Infection via Septic Injury

This method introduces a controlled dose of fungal pathogens directly into the fly's hemocoel, bypassing external barriers.

Materials:

  • Adult flies (3-5 days old), anesthetized with CO₂.

  • Fungal pathogen (e.g., Beauveria bassiana, Candida albicans) cultured to the desired stage (spores or yeast cells).

  • Phosphate-buffered saline (PBS).

  • A sharp, sterile needle (e.g., tungsten, 0.1mm diameter).

  • CO₂ anesthetization station.

  • Vials with standard fly food.

Procedure:

  • Prepare a suspension of fungal spores or cells in PBS to the desired concentration (e.g., 1x10⁸ cells/mL).

  • Anesthetize a batch of 20-30 flies using CO₂.

  • Dip the sterile needle into the fungal suspension.

  • Gently prick the thorax of each anesthetized fly.

  • As a control, prick a separate cohort of flies with a needle dipped only in sterile PBS.

  • Place the flies into fresh food vials and maintain them at a controlled temperature (e.g., 25°C or 29°C, depending on the pathogen).[10]

  • Proceed with survival analysis, fungal load quantification, or gene expression analysis at designated time points.

Protocol: Survival Analysis

This assay provides a comprehensive measure of the host's ability to withstand an infection.[11]

Procedure:

  • Following infection (as per Protocol 1), place flies in vials (20-25 flies per vial).

  • Store vials at the appropriate temperature.

  • Count the number of dead flies at regular intervals (e.g., every 8-12 hours) until all flies in one experimental group have perished.

  • Transfer surviving flies to fresh food vials every 2-3 days to prevent them from getting stuck in the food.

  • Plot the data as a Kaplan-Meier survival curve.

  • Analyze statistical significance between genotypes using the Log-rank (Mantel-Cox) test.

Protocol: Fungal Load Quantification

This method measures the proliferation of the pathogen inside the host, providing a direct assessment of immune efficiency.[12]

Materials:

  • Infected flies from specific time points post-infection.

  • 1.5 mL microcentrifuge tubes with sterile grinding beads.

  • PBS with 0.05% Tween-20 (PBST).

  • Appropriate fungal culture plates (e.g., Sabouraud Dextrose Agar with antibiotics).

  • Homogenizer/bead beater.

Procedure:

  • At a designated time point (e.g., 24, 36, or 48 hours post-infection), collect a sample of 3-5 flies.

  • Surface-sterilize the flies by washing them briefly in 70% ethanol, followed by a wash in sterile PBS.

  • Place the flies in a microcentrifuge tube with grinding beads and a known volume of PBST (e.g., 200 µL).

  • Homogenize the flies thoroughly.

  • Prepare serial dilutions of the homogenate in PBST.

  • Plate a known volume of each dilution onto the fungal culture plates.

  • Incubate the plates at the appropriate temperature for 2-3 days until colonies are visible.

  • Count the Colony-Forming Units (CFUs) and calculate the number of CFUs per fly.

Protocol: Gene Expression Analysis by qPCR

This protocol quantifies the transcriptional induction of this compound and other AMP genes in response to infection.

Materials:

  • Infected flies from specific time points.

  • RNA extraction kit (e.g., TRIzol).

  • cDNA synthesis kit.

  • qPCR machine and reagents (e.g., SYBR Green).

  • Primers specific for the target gene (this compound) and a reference gene (e.g., RpL32/rp49).

Procedure:

  • At a designated time point (e.g., 6, 12, or 24 hours post-infection), collect a sample of 5-10 flies and immediately freeze them in liquid nitrogen.

  • Extract total RNA from the samples according to the kit manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qPCR) using the specific primers.

  • Analyze the results using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

  • Express the results as a fold change in expression compared to uninfected or PBS-pricked control flies.[10]

References

Comparing the efficacy of Drosomycin against different fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the antifungal efficacy of Drosomycin against various fungal strains has been published today. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of this compound's activity, supported by experimental data and protocols. The publication aims to facilitate a deeper understanding of this potent antifungal peptide from Drosophila melanogaster.

This compound is a key component of the fruit fly's innate immune system, exhibiting a targeted action primarily against filamentous fungi.[1][2][3] This guide summarizes the available quantitative data on its efficacy, outlines the experimental procedures for its evaluation, and illustrates the signaling pathways that govern its expression.

Quantitative Efficacy of this compound Against Various Fungal Strains

The antifungal activity of this compound and its isoforms has been quantified against several fungal species. The following table summarizes the available data, primarily using the half-maximal inhibitory concentration (IC50) as a metric for efficacy. Lower IC50 values indicate higher potency.

Fungal StrainThis compound IsoformIC50 / ActivityReference
Neurospora crassaThis compound< 1 µM[4]
Neurospora crassaThis compound-2< 1 µM[4]
Geotrichum candidumThis compound-2~16 µM[4]
Saccharomyces cerevisiaeThis compound-2~32 µM[4]
Botrytis cinereaThis compound~1.5 µM (~50% inhibition)[5]
Colletotrichum gloeosporioidesThis compound~15 µM (~50% inhibition)[5]
Aspergillus fumigatusThis compoundActive[6]
Fusarium speciesThis compoundActive[6]
Candida albicansThis compoundInactive[6]

It is noteworthy that this compound displays potent activity against the filamentous fungus Neurospora crassa[4]. While active against opportunistic pathogens like Aspergillus fumigatus and Fusarium species, specific minimal inhibitory concentration (MIC) or IC50 values from the reviewed literature were not available for a direct quantitative comparison in this table[6]. The peptide shows limited to no activity against yeast species such as Candida albicans[6].

Experimental Protocols

A standardized method for determining the antifungal efficacy of this compound is the broth microdilution assay. This method allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Broth Microdilution Assay for this compound

1. Preparation of Fungal Inoculum:

  • For filamentous fungi, cultures are grown on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is observed.
  • Spores are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).
  • The resulting spore suspension is collected, and the concentration is adjusted to a standard density (e.g., 1-5 x 10^6 spores/mL) using a hemocytometer or by spectrophotometric methods.
  • For yeast, a fresh culture is used to prepare a suspension in sterile saline, adjusted to a 0.5 McFarland standard.

2. Preparation of this compound Dilutions:

  • A stock solution of purified this compound is prepared in a suitable sterile solvent (e.g., water or a low concentration of acetic acid).
  • Serial twofold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS).

3. Inoculation and Incubation:

  • The standardized fungal inoculum is diluted in the broth medium, and a defined volume is added to each well of the microtiter plate containing the this compound dilutions.
  • The final concentration of the fungal inoculum in each well should be approximately 0.4-5 x 10^4 CFU/mL.
  • The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungal strain.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Signaling Pathways Regulating this compound Expression

The expression of the this compound gene in Drosophila melanogaster is primarily regulated by two distinct innate immune signaling pathways: the Toll pathway and the Immune Deficiency (IMD) pathway. The Toll pathway is the main activator of systemic this compound expression in the fat body upon fungal and Gram-positive bacterial infections, while the IMD pathway can induce local expression in epithelial tissues[1][2].

Toll Signaling Pathway

The Toll pathway is initiated by the recognition of microbial components, leading to the activation of a serine protease cascade that cleaves the Spätzle protein. The processed Spätzle then binds to the Toll receptor, triggering a downstream signaling cascade involving the adaptor proteins MyD88, Tube, and the kinase Pelle. This leads to the phosphorylation and degradation of the inhibitor Cactus, allowing the NF-κB-like transcription factors Dorsal and DIF (Dorsal-related immunity factor) to translocate to the nucleus and activate the transcription of the this compound gene.

Toll_Pathway cluster_nucleus Fungal_Pathogen Fungal Pathogen Recognition Recognition (e.g., PGRP-SA, GNBP3) Fungal_Pathogen->Recognition Protease_Cascade Protease Cascade (Persephone, Spirit, etc.) Recognition->Protease_Cascade Pro_Spatzle Pro-Spätzle Protease_Cascade->Pro_Spatzle cleavage Spatzle Spätzle (active) Pro_Spatzle->Spatzle Toll_Receptor Toll Receptor Spatzle->Toll_Receptor binds MyD88 MyD88 Toll_Receptor->MyD88 recruits Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus_Complex Cactus-DIF/Dorsal (Inactive Complex) Pelle->Cactus_Complex phosphorylates DIF_Dorsal DIF/Dorsal Cactus_Complex->DIF_Dorsal releases Nucleus Nucleus DIF_Dorsal->Nucleus translocates to Drosomycin_Gene This compound gene DIF_Dorsal->Drosomycin_Gene activates Drosomycin_Expression This compound Expression Drosomycin_Gene->Drosomycin_Expression

Toll signaling pathway for this compound expression.
IMD Signaling Pathway

The IMD pathway is typically activated by Gram-negative bacteria, but it can also induce local expression of this compound in epithelial tissues like the respiratory tract[2]. This pathway is initiated by the recognition of peptidoglycan by the Peptidoglycan Recognition Protein (PGRP) receptors. This leads to the recruitment of the IMD protein and subsequent activation of the TAK1 kinase and the IKK complex. The IKK complex then cleaves the NF-κB-like transcription factor Relish, allowing its active form to translocate to the nucleus and induce the expression of target genes, including this compound in specific contexts.

IMD_Pathway cluster_nucleus_imd Gram_Negative_Bacteria Gram-Negative Bacteria PGRP_Receptors PGRP-LC/LE Receptors Gram_Negative_Bacteria->PGRP_Receptors IMD IMD PGRP_Receptors->IMD recruits FADD FADD IMD->FADD TAK1 TAK1 IMD->TAK1 Dredd Dredd FADD->Dredd IKK_Complex IKK Complex (Kenny, Ird5) TAK1->IKK_Complex activates Relish_Inactive Relish (inactive) IKK_Complex->Relish_Inactive cleaves Relish_Active Relish (active) Relish_Inactive->Relish_Active Nucleus Nucleus Relish_Active->Nucleus translocates to Drosomycin_Gene_Local This compound gene (local expression) Relish_Active->Drosomycin_Gene_Local activates Drosomycin_Expression_Local This compound Expression Drosomycin_Gene_Local->Drosomycin_Expression_Local

IMD signaling pathway for local this compound expression.

Conclusion

This compound is a potent antifungal peptide with a selective spectrum of activity, primarily targeting filamentous fungi. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers investigating novel antifungal agents. Furthermore, the elucidation of the Toll and IMD signaling pathways provides a framework for understanding the regulation of this crucial component of innate immunity. Further research to determine the precise MIC values of this compound against a broader range of clinically relevant fungal pathogens will be invaluable for its potential therapeutic development.

References

A Comparative Guide to Drosomycin Homologs in Economically and Scientifically Important Insect Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of drosomycin and its homologs, a family of potent antifungal peptides, across several key insect species: the fruit fly (Drosophila melanogaster), the mealworm beetle (Tenebrio molitor), the greater wax moth (Galleria mellonella), the silkworm (Bombyx mori), and the honey bee (Apis mellifera). This publication aims to consolidate current knowledge, present available quantitative data on their antifungal efficacy, detail the experimental protocols for their study, and illustrate the signaling pathways governing their expression.

Performance Comparison of this compound and its Homologs

This compound, originally discovered in Drosophila melanogaster, is a cysteine-rich peptide with potent activity against filamentous fungi. Homologous peptides, often classified as defensins or this compound-like peptides, have been identified in other insect orders, showcasing a conserved innate immune defense mechanism. While a direct comparison of the antifungal activity of purified this compound homologs from all the selected species against a standardized panel of fungi is not extensively available in the current literature, this section compiles the existing data on their antifungal properties.

The following table summarizes the known antifungal peptides with homology or similarity to this compound in the selected insect species and their reported antifungal activities. It is important to note that the experimental conditions, such as the fungal strains tested and the specific assays used, can vary between studies, making direct comparisons of MIC values challenging.

Insect SpeciesThis compound Homolog (or related Antifungal Peptide)Target FungiMinimum Inhibitory Concentration (MIC) / Antifungal ActivityRegulating Pathway
Drosophila melanogaster (Diptera)This compoundNeurospora crassa, Aspergillus fumigatus, various filamentous fungiPotent activity, inhibits spore germination and hyphal growth.[1]Toll Pathway[2]
Tenebrio molitor (Coleoptera)Tenecin 3 (Thaumatin-like peptide with antifungal activity)Beauveria bassianaProtects against fungal infection.[3]Toll and Imd Pathways are involved in the overall antifungal response.[4][5][6]
Galleria mellonella (Lepidoptera)Gallerimycin, Defensin-like peptidesCandida albicans, Aspergillus fumigatusIncreased expression upon fungal challenge, contributing to antifungal defense.[7][8]Toll-like pathways are implicated in the antifungal response.[9][10][11]
Bombyx mori (Lepidoptera)Defensins (e.g., BmDefensinA, BmDefensinB)Beauveria bassiana, various bacteria and fungiBmDefensinB is expressed in response to fungal infection.[12] Moricins show activity against some yeasts.[13]Toll and Imd pathways regulate the expression of various antimicrobial peptides.[14][15][16][17]
Apis mellifera (Hymenoptera)Defensin 1, Abaecin, HymenoptaecinPaenibacillus larvae, various bacteria and fungiDefensin 1 has antifungal properties.[18] Bee venom peptides show broad antimicrobial activity.[19][20][21]Toll pathway is activated in response to fungal components.[22][23][24]

Signaling Pathways Regulating this compound Homologs

The expression of this compound and its homologs is tightly regulated by conserved innate immune signaling pathways, primarily the Toll and Imd pathways. The Toll pathway is generally activated by fungal and Gram-positive bacterial infections, leading to the activation of NF-κB-like transcription factors that induce the expression of antifungal peptides like this compound.[2][16]

Below are diagrams illustrating the canonical Toll signaling pathway in insects, which is largely conserved across the species discussed in this guide.

Toll_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fungal PAMPs Fungal PAMPs Recognition Proteins (e.g., GNBP3) Recognition Proteins (e.g., GNBP3) Fungal PAMPs->Recognition Proteins (e.g., GNBP3) binds Serine Protease Cascade Serine Protease Cascade Recognition Proteins (e.g., GNBP3)->Serine Protease Cascade activates Spätzle (pro-form) Spätzle (pro-form) Serine Protease Cascade->Spätzle (pro-form) cleaves Spätzle (active) Spätzle (active) Spätzle (pro-form)->Spätzle (active) Toll Receptor Toll Receptor Spätzle (active)->Toll Receptor binds MyD88 MyD88 Toll Receptor->MyD88 recruits Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus Cactus Pelle->Cactus phosphorylates (degradation) Dif/Dorsal (NF-κB) Dif/Dorsal (NF-κB) Cactus->Dif/Dorsal (NF-κB) inhibits Dif/Dorsal (active) Dif/Dorsal (active) Dif/Dorsal (NF-κB)->Dif/Dorsal (active) translocates to This compound Gene This compound Gene Dif/Dorsal (active)->this compound Gene binds to promoter mRNA mRNA This compound Gene->mRNA transcription

Fig. 1: Generalized Toll signaling pathway in insects.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the analysis of this compound homologs.

Hemolymph Extraction for Antimicrobial Peptide Analysis

Objective: To collect insect hemolymph containing antimicrobial peptides for subsequent purification and activity assays.

Materials:

  • Live insects (e.g., larvae of Galleria mellonella or Tenebrio molitor)

  • Sterile, pre-chilled 1.5 mL microcentrifuge tubes

  • Phenylthiourea (PTU) solution (to prevent melanization)

  • Sterile insect pins or fine-tipped scissors

  • Centrifuge

Protocol:

  • Surface-sterilize the insects by briefly immersing them in 70% ethanol (B145695) and allowing them to air dry on a sterile surface.

  • Anesthetize the insects by placing them on ice for 5-10 minutes.

  • For larger larvae, carefully make a small incision in the proleg or cuticle using sterile scissors or a pin. For smaller insects, a puncture at an articulation may be sufficient.[2][25][26]

  • Gently squeeze the insect to allow hemolymph to bleed and collect the droplets into a pre-chilled microcentrifuge tube containing a small crystal of PTU or a few microliters of PTU solution.

  • Centrifuge the collected hemolymph at 500 x g for 5 minutes at 4°C to pellet the hemocytes.

  • Carefully transfer the supernatant (cell-free hemolymph) to a new pre-chilled tube.

  • The cell-free hemolymph can be used immediately for activity assays or stored at -80°C for later purification.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a this compound homolog that inhibits the visible growth of a target fungus.

Materials:

  • Purified this compound homolog or hemolymph extract

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate fungal growth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a stock solution of the purified peptide in a suitable solvent (e.g., sterile water or a weak acid solution).

  • In a 96-well plate, perform a two-fold serial dilution of the peptide stock solution in the fungal growth medium.

  • Prepare a fungal inoculum suspension and adjust its concentration to a standard density (e.g., 1-5 x 10^5 CFU/mL).

  • Add an equal volume of the fungal inoculum to each well of the microtiter plate.

  • Include a positive control (fungal inoculum without peptide) and a negative control (medium only).

  • Incubate the plate at the optimal growth temperature for the fungus (e.g., 30-37°C) for 24-48 hours.

  • The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) of the fungus is observed.[27][28]

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

Objective: To quantify the relative expression levels of this compound homolog genes in response to an immune challenge.

Materials:

  • Insects (control and immune-challenged)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument

  • Gene-specific primers for the this compound homolog and a reference gene (e.g., actin or ribosomal protein)

  • SYBR Green or other fluorescent dye-based qPCR master mix

Protocol:

  • Induce an immune response in a group of insects by pricking them with a needle dipped in a suspension of heat-killed fungi or bacteria. Use a sterile needle prick for the injury control group and have an untreated naive control group.

  • At various time points post-induction (e.g., 6, 12, 24 hours), collect the insects and immediately freeze them in liquid nitrogen.

  • Extract total RNA from the whole insects or specific tissues (e.g., fat body) using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • Set up the qPCR reactions in triplicate for each sample, including the target gene (this compound homolog) and a reference gene.

  • Perform the qPCR using a standard thermal cycling protocol.

  • Analyze the results using the ΔΔCt method to calculate the relative fold change in gene expression between the immune-challenged and control groups.

Experimental_Workflow Insect Rearing Insect Rearing Immune Challenge (Fungal Spores) Immune Challenge (Fungal Spores) Insect Rearing->Immune Challenge (Fungal Spores) Hemolymph Extraction Hemolymph Extraction Immune Challenge (Fungal Spores)->Hemolymph Extraction RNA Extraction RNA Extraction Immune Challenge (Fungal Spores)->RNA Extraction Peptide Purification (e.g., HPLC) Peptide Purification (e.g., HPLC) Hemolymph Extraction->Peptide Purification (e.g., HPLC) Antifungal Activity Assays (MIC/MFC) Antifungal Activity Assays (MIC/MFC) Peptide Purification (e.g., HPLC)->Antifungal Activity Assays (MIC/MFC) Data Analysis Data Analysis Antifungal Activity Assays (MIC/MFC)->Data Analysis cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qPCR Analysis qPCR Analysis cDNA Synthesis->qPCR Analysis qPCR Analysis->Data Analysis

Fig. 2: General experimental workflow for this compound homolog analysis.

Conclusion

This compound and its homologs represent a crucial component of the innate antifungal immunity in a wide range of insect species. While the fundamental signaling pathways, such as the Toll pathway, that regulate their expression are largely conserved, the specific activities and the full repertoire of these peptides in many insect species are still under investigation. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the need for further comparative studies with standardized methodologies to fully elucidate the therapeutic potential of these natural antifungal agents. The provided experimental protocols offer a starting point for such investigations, enabling a more direct and quantitative comparison of this compound homologs across different insect orders.

References

Drosomycin's Antibacterial Deficiencies Compared to Other Antimicrobial Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial activity of Drosomycin with other prominent antimicrobial peptides (AMPs), supported by experimental data. It is intended to be a resource for researchers in immunology, microbiology, and drug development.

This compound, an inducible peptide from Drosophila melanogaster, is a well-documented antifungal agent, playing a crucial role in the fruit fly's defense against filamentous fungi.[1] However, a significant body of research demonstrates its notable lack of antibacterial activity, especially when compared to other AMPs within the insect's arsenal, such as Cecropins and Defensins. This guide will delve into the comparative efficacy, the signaling pathways governing their expression, and the experimental methodologies used to determine their activity.

Comparative Antibacterial Activity

The antibacterial potency of AMPs is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. The data presented below summarizes the MIC values for this compound, Cecropin, and Defensin against representative Gram-negative and Gram-positive bacteria.

Antimicrobial PeptideTarget MicroorganismGram StainMinimum Inhibitory Concentration (MIC)
This compound Escherichia coliGram-negativeInactive[2]
Staphylococcus aureusGram-positiveInactive[2]
Cecropin A Escherichia coliGram-negative~1 µM[3]
Pseudomonas aeruginosaGram-negative4 µg/mL[4]
Staphylococcus aureusGram-positive2 µg/mL[4]
Insect Defensin Escherichia coliGram-negative12 (4–32) mg/L (human defensin)[5]
Staphylococcus aureusGram-positive16–64 μg/ml[6]

Table 1: Comparative Antibacterial Activity of this compound, Cecropin, and Defensin. Lower MIC values indicate higher potency. This compound's inactivity against bacteria stands in stark contrast to the potent antibacterial action of Cecropins and Defensins.

Signaling Pathways and Differential Expression

The differential activity of these AMPs is a direct consequence of their distinct regulatory pathways, primarily the Toll and the Immune Deficiency (IMD) pathways in Drosophila. These pathways are activated by different pathogen-associated molecular patterns (PAMPs), leading to the expression of specific sets of AMPs tailored to the invading microbe.

The Toll pathway is predominantly activated by Gram-positive bacteria and fungi.[7][8] Its activation leads to the expression of this compound, a key effector against fungal infections.[7][9] In contrast, the IMD pathway is mainly triggered by Gram-negative bacteria and controls the expression of most antibacterial peptides, including Cecropins, Diptericin, and Attacin.[9][10] Defensin expression can be regulated by both the Toll and IMD pathways.[11] This differential regulation ensures a targeted immune response, where this compound is primarily deployed for fungal threats, while a battery of other AMPs is mobilized against bacterial infections.

G cluster_pathogens Pathogens cluster_pathways Signaling Pathways cluster_amps Antimicrobial Peptides Gram-positive Bacteria Gram-positive Bacteria Toll_Pathway Toll Pathway Gram-positive Bacteria->Toll_Pathway Fungi Fungi Fungi->Toll_Pathway Gram-negative Bacteria Gram-negative Bacteria IMD_Pathway IMD Pathway Gram-negative Bacteria->IMD_Pathway This compound This compound Toll_Pathway->this compound Induces Defensin Defensin Toll_Pathway->Defensin Induces Antibacterial_Peptides Cecropins, Diptericin, etc. IMD_Pathway->Antibacterial_Peptides Induces IMD_Pathway->Defensin Induces

Diagram of the Toll and IMD signaling pathways in Drosophila.

Experimental Protocols

The determination of the antibacterial activity of AMPs is conducted through standardized in vitro assays. The following is a representative protocol for the Broth Microdilution Assay used to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a specific bacterium.

Materials:

  • Antimicrobial peptides (e.g., this compound, Cecropin, Defensin)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

Procedure:

  • Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into MHB and incubated overnight at 37°C with shaking. The overnight culture is then diluted in fresh MHB to achieve a starting concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: The AMPs are serially diluted in MHB to create a range of concentrations to be tested.

  • Assay Setup: 100 µL of the diluted bacterial suspension is added to each well of a 96-well plate. Subsequently, 100 µL of the serially diluted AMP solutions are added to the respective wells. Control wells containing only bacteria and broth (positive control) and only broth (negative control) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the AMP at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

G A Prepare bacterial culture (e.g., E. coli, S. aureus) C Add bacteria and AMPs to 96-well plate A->C B Serially dilute AMPs (this compound, Cecropin, etc.) B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC (visual or OD600 reading) D->E

Workflow for the Broth Microdilution Assay.

Conclusion

The evidence strongly indicates that this compound's primary role in the Drosophila immune system is that of a specialized antifungal agent. Its lack of antibacterial activity is a programmed feature of a sophisticated and targeted innate immune response. For researchers and drug development professionals, this specificity underscores the importance of understanding the precise microbial targets of different AMPs. While this compound itself is not a candidate for antibacterial drug development, the study of its counterparts like Cecropins and Defensins continues to provide valuable insights into the development of novel antibacterial therapeutics.

References

Validating Drosomycin's Role in Antifungal Defense: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, drug development, and related fields, understanding the in vivo function of antimicrobial peptides (AMPs) is critical. This guide provides a comprehensive comparison of Drosomycin knockout phenotypes in Drosophila melanogaster, offering experimental data and detailed protocols to aid in the validation and exploration of antifungal host defense mechanisms.

Drosophila melanogaster, a powerful model organism for innate immunity research, relies on a battery of AMPs to combat microbial infections. Among these, this compound is a key player in the defense against fungal pathogens. Its expression is tightly regulated by the Toll signaling pathway, a conserved immune cascade. Validating the specific contribution of this compound through gene knockout studies is essential for dissecting its role and for identifying potential targets for novel antifungal therapies.

Performance Comparison: this compound Knockout vs. Alternatives

The primary phenotype of this compound knockout (Drs-/-) flies is an increased susceptibility to fungal infections. To quantify this, survival assays and fungal load measurements are performed. Here, we compare the phenotype of Drs knockout flies with wild-type controls and knockouts of other relevant AMPs, particularly Metchnikowin (Mtk), another Toll-regulated antifungal peptide.

Survival Rate Following Candida albicans Infection

Survival is a key indicator of an organism's ability to combat infection. The following table summarizes the survival rates of various Drosophila genotypes after systemic infection with the opportunistic yeast, Candida albicans. The data is based on studies utilizing CRISPR/Cas9-mediated gene knockouts.

GenotypeSurvival Rate at 5 Days Post-Infection (%)Survival Rate at 10 Days Post-Infection (%)
Wild-Type (w¹¹¹⁸)~90%~85%
Drs Knockout (Drsʳ¹)~60%~50%
Mtk Knockout (Mtkᴿ¹)~70%~60%
Drs & Mtk Double Knockout~40%~30%

Data is estimated from survival curves presented in Hanson et al., 2019.[1][2]

These data clearly indicate that while the loss of this compound alone significantly impairs the fly's ability to survive a fungal infection, the combined loss of both this compound and Metchnikowin has an even more pronounced effect, suggesting an additive role for these two AMPs in antifungal defense.[1]

Fungal Load After Candida albicans Infection

To directly measure the ability of the host to control fungal proliferation, the fungal load within the fly is quantified at different time points post-infection. This is typically done by homogenizing individual flies and plating the lysate to count the number of colony-forming units (CFUs).

GenotypeMean Fungal Load (CFU/fly) at 18 hours post-infectionMean Fungal Load (CFU/fly) at 36 hours post-infection
Wild-Type (w¹¹¹⁸)~100~50
Drs Knockout (Drsʳ¹)~500~1000
Mtk Knockout (Mtkᴿ¹)~400~800
Drs & Mtk Double Knockout~1000>2000

Data is based on quantitative results from Hanson et al., 2019.[1]

The fungal load data corroborates the survival assays. Wild-type flies are proficient at controlling and clearing the fungal infection. In contrast, flies lacking this compound exhibit a significantly higher fungal burden, which continues to increase over time. The double knockout of this compound and Metchnikowin shows the most severe phenotype, with a failure to control fungal proliferation.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for validating these phenotypes. Below are the standard methodologies for the key experiments cited.

Drosophila Survival Assay Following Fungal Infection

This protocol outlines the procedure for assessing the survival of adult flies after systemic infection with a fungal pathogen.

Materials:

  • Drosophila melanogaster adults (wild-type and knockout lines), 3-5 days old.

  • Fungal culture (e.g., Candida albicans) grown to a desired concentration.

  • Fine sterile needle (e.g., tungsten needle).

  • Anesthesia apparatus (CO₂ or ether).

  • Vials with standard fly food.

  • Incubator set to 29°C.

Procedure:

  • Prepare Fungal Inoculum: Culture the fungal strain to the desired growth phase (e.g., overnight culture for yeast). Centrifuge the culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend to the desired concentration (e.g., OD₆₀₀ of 1.0 for C. albicans).

  • Anesthetize Flies: Anesthetize a batch of 20-30 flies using CO₂ or ether.

  • Infection: Gently prick the thorax of each anesthetized fly with a fine needle previously dipped into the fungal suspension. For the control group, prick flies with a needle dipped in sterile PBS.

  • Recovery and Incubation: Place the infected flies into a fresh vial of food. Incubate the vials at 29°C.

  • Monitor Survival: Count the number of dead flies daily for a period of 10-14 days. Transfer surviving flies to fresh food vials every 2-3 days to prevent them from getting stuck in the old food.

  • Data Analysis: Plot the percentage of surviving flies over time to generate survival curves. Statistical significance between genotypes can be determined using the log-rank test.

Fungal Load Quantification (CFU Assay)

This protocol describes how to quantify the number of viable fungal cells within an infected fly.

Materials:

  • Infected Drosophila melanogaster adults.

  • 1.5 mL microcentrifuge tubes.

  • Sterile PBS.

  • Sterile plastic pestles or a bead beater.

  • Vortexer.

  • Plating media (e.g., YPD agar (B569324) for C. albicans).

  • Incubator set to the appropriate temperature for fungal growth (e.g., 30°C for C. albicans).

  • Micropipettes and sterile tips.

Procedure:

  • Sample Collection: At the desired time point post-infection, collect individual flies and place them in separate 1.5 mL microcentrifuge tubes.

  • Surface Sterilization: Briefly rinse each fly with 70% ethanol (B145695) to remove any external fungal contaminants, followed by a rinse with sterile PBS.

  • Homogenization: Add a known volume of sterile PBS (e.g., 100 µL) to each tube. Homogenize the fly using a sterile plastic pestle or a bead beater.

  • Serial Dilution: Perform serial dilutions of the homogenate in sterile PBS.

  • Plating: Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation: Incubate the plates at the optimal temperature for the fungal species until colonies are visible (e.g., 24-48 hours for C. albicans).

  • Colony Counting: Count the number of colonies on the plates and calculate the number of CFUs per fly, taking into account the dilution factor.

  • Data Analysis: Compare the mean CFU counts between different genotypes using appropriate statistical tests, such as a t-test or ANOVA.

Visualizing the Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.

Toll_Signaling_Pathway cluster_nucleus Nuclear Events Fungus Fungal Pathogen (e.g., C. albicans) PGRP_GNBP PGRP-SA / GNBP3 (Recognition) Fungus->PGRP_GNBP Persephone Persephone (Protease) Fungus->Persephone SPE Spätzle Processing Enzyme (SPE) PGRP_GNBP->SPE Persephone->SPE Spatzle_pro pro-Spätzle SPE->Spatzle_pro cleaves Spatzle_active Spätzle (active) Toll Toll Receptor Spatzle_active->Toll binds MyD88 MyD88 Toll->MyD88 Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus Cactus (IκB) Pelle->Cactus phosphorylates & degrades Cactus->Dif_Dorsal inhibits Nucleus Nucleus Dif_Dorsal->Nucleus translocates Drs_gene This compound Gene Dif_Dorsal->Drs_gene activates This compound This compound (Antifungal Peptide) Drs_gene->this compound transcription & translation

Caption: Toll signaling pathway leading to this compound production.

Experimental_Workflow Start Start: Select Fly Strains (Wild-Type, Drs-/-, Mtk-/-, etc.) Infection Systemic Infection with C. albicans Start->Infection Incubation Incubate at 29°C Infection->Incubation Split Divide into two cohorts Incubation->Split Survival Cohort 1: Survival Assay Split->Survival Fungal_Load Cohort 2: Fungal Load Assay Split->Fungal_Load Monitor_Survival Monitor and record mortality daily Survival->Monitor_Survival CFU_Quant Quantify CFUs at specific time points Fungal_Load->CFU_Quant Data_Analysis_S Analyze survival curves (Log-rank test) Monitor_Survival->Data_Analysis_S Data_Analysis_F Analyze CFU data (t-test, ANOVA) CFU_Quant->Data_Analysis_F Conclusion Conclusion: Compare phenotypes and validate this compound's role Data_Analysis_S->Conclusion Data_Analysis_F->Conclusion

Caption: Experimental workflow for phenotype validation.

Functional_Comparison AMPs Antifungal AMPs in Drosophila This compound This compound AMPs->this compound Metchnikowin Metchnikowin AMPs->Metchnikowin Defensin Defensin AMPs->Defensin C_albicans Candida albicans (Yeast) This compound->C_albicans Strong activity Filamentous_Fungi Filamentous Fungi (e.g., Aspergillus) This compound->Filamentous_Fungi Moderate activity Metchnikowin->C_albicans Strong activity Gram_pos_Bac Gram-positive Bacteria Metchnikowin->Gram_pos_Bac Some activity Defensin->C_albicans Limited/No activity Defensin->Gram_pos_Bac Primary activity Primary_Function Primary Function Secondary_Function Secondary Function

Caption: Functional comparison of key antimicrobial peptides.

References

A Comparative Structural Analysis of Drosomycin and Plant Defensins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural characteristics of the insect defensin (B1577277) Drosomycin and the family of plant defensins. This analysis is supported by experimental data to highlight key similarities and differences, offering insights for potential therapeutic applications.

Introduction

Defensins are a widespread family of small, cationic, cysteine-rich antimicrobial peptides that form a crucial component of the innate immune system in a vast array of organisms. Among these, this compound from the fruit fly Drosophila melanogaster and the diverse family of plant defensins have attracted significant attention for their potent antifungal properties. Despite their evolutionary distance, these molecules exhibit remarkable structural convergence, centered around a conserved cysteine-stabilized αβ (CSαβ) motif.[1][2] This guide delves into a comparative structural analysis of this compound and plant defensins, presenting key quantitative data, detailed experimental methodologies for their structural determination, and visual representations of their signaling pathways.

Comparative Structural and Functional Overview

This compound, the first antifungal peptide isolated from an insect, is a 44-amino acid peptide.[3][4] Plant defensins are a family of small proteins, typically 45-54 amino acids in length, found across the plant kingdom.[5][6] Both this compound and plant defensins share a common three-dimensional fold known as the CSαβ motif, which consists of a short α-helix packed against a three-stranded antiparallel β-sheet.[7][8] This core structure is stabilized by a network of disulfide bridges, which contributes to their high stability against proteases and extreme temperatures.[3][8]

Functionally, both this compound and many plant defensins exhibit potent activity against filamentous fungi.[3][9] this compound is known to inhibit spore germination at high concentrations and delay hyphal growth at lower concentrations.[10] Plant defensins display a broad spectrum of activities, including antifungal, antibacterial, and even insecticidal properties.[5][9] Their primary mode of action often involves interaction with and disruption of fungal cell membranes.[5][11]

While structurally similar, a key distinction lies in their disulfide bridge arrangement. This compound possesses four disulfide bridges.[3] Most plant defensins also have four disulfide bridges, though some have been found with three or five.[6][12] This shared four-disulfide-bridge pattern in this compound and many plant defensins is a point of significant interest, suggesting a conserved structural solution for their antifungal function.[13]

Quantitative Structural Data

The following table summarizes key quantitative structural parameters for this compound and a representative plant defensin, NaD1 from Nicotiana alata.

ParameterThis compoundNaD1 (Plant Defensin)Reference(s)
PDB ID 1MYN4ABO[7],[8]
Organism Drosophila melanogasterNicotiana alata[7],[8]
Residue Count 4447[7],[8]
Molecular Weight 4.91 kDa5.2 kDa (monomer)[7],[8]
Secondary Structure 1 α-helix, 3 β-strands1 α-helix, 3 β-strands[7],[8]
Disulfide Bridges 44[3],[8]
Structural Motif Cysteine-stabilized αβ (CSαβ)Cysteine-stabilized αβ (CSαβ)[7],[8]

Experimental Protocols for Structure Determination

The three-dimensional structures of this compound and plant defensins have been primarily elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[5][7][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy (as applied to this compound)

NMR spectroscopy is a powerful technique for determining the structure of proteins in solution, providing insights into their dynamic nature.[15] The solution structure of this compound (PDB: 1MYN) was determined using this method.[2][7]

Methodology:

  • Sample Preparation: Recombinant this compound is expressed and purified. For NMR analysis, the protein is typically labeled with ¹⁵N and/or ¹³C by growing the expression host in isotopically enriched media. The purified protein is then dissolved in a suitable buffer, often containing a percentage of D₂O.

  • Data Acquisition: A series of multidimensional NMR experiments are performed. These include:

    • 2D ¹H-¹⁵N HSQC: To obtain a "fingerprint" of the protein, with one peak for each backbone N-H group.

    • 3D HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH: For sequential assignment of backbone resonances.

    • 3D HCCH-TOCSY and ¹⁵N-edited TOCSY-HSQC: For assignment of side-chain resonances.

    • 3D ¹⁵N-edited NOESY-HSQC and ¹³C-edited NOESY-HSQC: To obtain distance restraints between protons that are close in space (< 5 Å).

  • Structure Calculation: The collected NMR data, particularly the Nuclear Overhauser Effect (NOE) distance restraints, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). These programs generate an ensemble of structures that are consistent with the experimental data.

  • Structure Validation: The quality of the final ensemble of structures is assessed using various validation tools (e.g., PROCHECK) to check for proper stereochemistry and agreement with the experimental restraints.

X-ray Crystallography (as applied to plant defensins)

X-ray crystallography is a technique that provides high-resolution atomic models of molecules in their crystalline state.[15][16] The structure of the plant defensin NaD1 in complex with phospholipids (B1166683) (PDB: 4ABO) was determined by this method.[8]

Methodology:

  • Crystallization: The purified plant defensin is screened against a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) to obtain well-ordered crystals.

  • Data Collection: A single crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a diffraction pattern that is recorded on a detector.

  • Data Processing: The diffraction data are processed to determine the intensities and positions of the diffraction spots. This information is used to calculate an electron density map.

  • Structure Solution and Refinement: The phases of the diffracted X-rays, which are lost during the experiment, are determined using methods like Molecular Replacement (if a homologous structure is available) or experimental phasing techniques. An initial atomic model is built into the electron density map and then refined to improve its fit to the experimental data and to ensure ideal stereochemistry.

  • Structure Validation: The final model is validated to assess its quality and agreement with the diffraction data.

Signaling Pathways

The induction of this compound and plant defensins is triggered by distinct signaling pathways in response to pathogen recognition.

This compound Induction Pathways

In Drosophila, the expression of the this compound gene (Drs) is primarily regulated by the Toll and IMD signaling pathways.[3][17] The Toll pathway is mainly activated by fungal and Gram-positive bacterial infections, while the IMD pathway is activated by Gram-negative bacterial infections.[3][18]

Drosomycin_Signaling Fungi Fungal Pathogen PGRP_SA PGRP-SA Fungi->PGRP_SA Gram_pos Gram-positive Bacteria Gram_pos->PGRP_SA Gram_neg Gram-negative Bacteria PGRP_LC PGRP-LC Gram_neg->PGRP_LC SPE SPE PGRP_SA->SPE Spatzle Spätzle SPE->Spatzle Toll Toll Receptor Spatzle->Toll Tube Tube Toll->Tube Pelle Pelle Tube->Pelle Cactus Cactus Pelle->Cactus degrades Dif Dif/Dorsal Cactus->Dif This compound This compound Gene Expression Dif->this compound activates IMD IMD PGRP_LC->IMD IKK IKK Complex IMD->IKK Relish Relish IKK->Relish cleaves Relish->this compound activates

This compound induction pathways.
Plant Defensin Signaling

The signaling pathways leading to the expression of plant defensin genes are complex and can be triggered by various stimuli, including pathogen attack, wounding, and abiotic stress.[5][12] These pathways often involve signaling molecules like jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET), and can involve MAP kinase cascades.[12][19]

Plant_Defensin_Signaling Pathogen Pathogen Attack Receptors Pattern Recognition Receptors (PRRs) Pathogen->Receptors Wounding Wounding Wounding->Receptors Abiotic_Stress Abiotic Stress Abiotic_Stress->Receptors ROS Reactive Oxygen Species (ROS) Receptors->ROS MAPK_Cascade MAP Kinase Cascade Receptors->MAPK_Cascade ROS->MAPK_Cascade Hormones JA, SA, ET Signaling MAPK_Cascade->Hormones Transcription_Factors Transcription Factors (e.g., WRKY, ERF) MAPK_Cascade->Transcription_Factors Hormones->Transcription_Factors Plant_Defensin Plant Defensin Gene Expression Transcription_Factors->Plant_Defensin

Generalized plant defensin signaling.

Experimental Workflow for Structural Analysis

The following diagram illustrates a generalized workflow for the structural determination of antimicrobial peptides like this compound and plant defensins.

Structural_Analysis_Workflow Gene Gene Identification and Cloning Expression Recombinant Protein Expression Gene->Expression Purification Protein Purification (e.g., Chromatography) Expression->Purification Structure_Det Structure Determination Purification->Structure_Det NMR NMR Spectroscopy Structure_Det->NMR Xray X-ray Crystallography Structure_Det->Xray Model_Building 3D Model Building and Refinement NMR->Model_Building Xray->Model_Building Validation Structure Validation Model_Building->Validation Analysis Structural Analysis and Comparison Validation->Analysis

Workflow for structural analysis.

Conclusion

The comparative analysis of this compound and plant defensins reveals a fascinating case of convergent evolution, where distinct evolutionary lineages have arrived at a similar structural solution for combating fungal pathogens. The conserved CSαβ fold, stabilized by a network of disulfide bridges, underscores the importance of this scaffold for their biological activity. While sharing a common structural framework, subtle differences in their amino acid sequences and disulfide connectivity likely contribute to their specific activities and modes of action. Understanding these structural nuances, through the detailed experimental and computational approaches outlined in this guide, is paramount for the rational design of novel antifungal agents for therapeutic and agricultural applications. The signaling pathways governing their expression also offer potential targets for modulating innate immune responses. This guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of these remarkable antimicrobial peptides.

References

Functional comparison of different isoforms within the Drosomycin family

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Functional Diversity of Drosomycin Family Isoforms

The this compound family of antimicrobial peptides (AMPs) in Drosophila represents a key component of the innate immune response, primarily known for its antifungal activity. Initially identified in Drosophila melanogaster, this family has expanded through gene duplication and diversification, leading to isoforms with distinct functional profiles. This guide provides a comparative analysis of various this compound isoforms, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in understanding their functional nuances.

Functional Comparison of this compound Isoforms

The this compound gene family exhibits significant functional divergence, both within a single species (D. melanogaster) and between different species (D. melanogaster and D. takahashii). This divergence is most evident in their spectrum of antimicrobial activity.

This compound Isoforms in Drosophila melanogaster

In D. melanogaster, the this compound family consists of the primary this compound gene (Drs) and six paralogs, often referred to as this compound-like (Dro) or Drs-l. Experimental studies have shown a clear hierarchy in their antifungal potency. This compound (Drs) is the most potent, exhibiting activity against a broad range of filamentous fungi. The other isoforms show a progressively narrower spectrum of activity, with one isoform being completely inactive against the tested strains.[1]

Further quantitative studies comparing this compound (Drs) and this compound-2 (also known as Drs-lD) have detailed their inhibitory concentrations against specific fungal and yeast species, revealing differential potency. For instance, this compound is more effective against Geotrichum candidum, while this compound-2 is more potent against Saccharomyces cerevisiae.[2] Both isoforms also exhibit antiparasitic activity against the ookinete stage of Plasmodium berghei.[3][4]

Table 1: Antifungal and Antiparasitic Activity of D. melanogaster this compound and this compound-2 [2]

Target OrganismPeptideIC₅₀ (µM)Lethal Concentration (Cₗ) (µM)
Neurospora crassaThis compound< 1< 1
This compound-2< 1< 1
Geotrichum candidumThis compound1-21-2
This compound-24-84-8
Saccharomyces cerevisiaeThis compound16-3216-32
This compound-28-168-16
Plasmodium bergheiThis compound-~25% inhibition at 10 µM
This compound-2-~50% inhibition at 10 µM

Table 2: Qualitative Antifungal Spectrum of D. melanogaster this compound Isoforms [1]

IsoformNumber of Susceptible Fungal Strains (out of 7 tested)
This compound (Drs)7
Drs-lC6
Drs-lD (this compound-2)5
Drs-lG4
Drs-lE3
Drs-lF3
Drs-lI0
Neofunctionalization in Drosophila takahashii

A remarkable example of functional evolution is seen in the this compound family of D. takahashii. This species possesses an expanded family of 11 this compound genes.[5][6] Structurally, this compound in D. melanogaster has four disulfide bridges, one of which acts as a "wrapper" connecting the N- and C-termini.[5] In D. takahashii, several isoforms that have lost this wrapper disulfide bridge have been identified.[5][6] This structural change is correlated with a significant shift in function: these three-disulfide variants lose their antifungal capabilities but gain potent antibacterial activity.[5][6][7] This represents a clear case of neofunctionalization, where gene duplication and subsequent modification have led to a novel biological activity.

Signaling Pathway for this compound Induction

The systemic expression of this compound in response to fungal or Gram-positive bacterial infection is primarily regulated by the Toll signaling pathway.[8][9] The activation of this pathway is a critical step in mounting an effective antifungal defense.

Toll_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP Fungal/Bacterial PAMPs (e.g., Lys-type peptidoglycan) Recognition Pattern Recognition Receptors (e.g., PGRP-SA) PAMP->Recognition 1. Recognition SPE Spätzle-Processing Enzyme (SPE) Recognition->SPE 2. Activates Spatzle Active Spätzle (Ligand) SPE->Spatzle 3. Cleavage Pro-Spatzle Pro-Spätzle Pro-Spatzle->SPE Toll Toll Receptor Spatzle->Toll 4. Binding & Dimerization MyD88 MyD88 Toll->MyD88 5. Recruitment Tube Tube MyD88->Tube Pelle Pelle (Kinase) Tube->Pelle Cactus_Dif Cactus-Dif/Dorsal (Inactive Complex) Pelle->Cactus_Dif 6. Phosphorylates Cactus Cactus_Dif->Cactus Degradation Dif Dif/Dorsal (NF-κB) Cactus_Dif->Dif 7. Release Dif_n Dif/Dorsal Dif->Dif_n 8. Nuclear Translocation Drs_gene This compound Gene Dif_n->Drs_gene 9. Binds Promoter & Activates Transcription

Figure 1. The Toll signaling pathway leading to the expression of the this compound gene.

Experimental Protocols

The following sections detail the methodologies used to express and functionally characterize this compound isoforms.

Experimental Workflow for Isoform Comparison

A systematic workflow is essential for the objective comparison of antimicrobial peptide isoforms. The process involves gene cloning, recombinant protein expression, purification, and functional activity assays.

Experimental_Workflow Start Start Cloning 1. Isoform Gene Amplification & Cloning into Expression Vector (e.g., pET) Start->Cloning Transformation 2. Transformation into Expression Host (e.g., E. coli BL21) Cloning->Transformation Expression 3. Protein Expression Induction (e.g., with IPTG) Transformation->Expression Harvest 4. Cell Harvest & Lysis Expression->Harvest Purification 5. Recombinant Protein Purification (e.g., Affinity Chromatography) Harvest->Purification Verification 6. Purity & Identity Verification (SDS-PAGE, Mass Spectrometry) Purification->Verification Assay 7. Antimicrobial Activity Assay (Liquid Growth Inhibition) Verification->Assay Analysis 8. Data Analysis (e.g., MIC / IC₅₀ Determination) Assay->Analysis End End Analysis->End

Figure 2. General experimental workflow for comparing this compound isoforms.

Protocol 1: Recombinant Expression and Purification of this compound Isoforms

This protocol describes the expression of this compound isoforms in E. coli using a pET vector system, which is suitable for producing unlabeled or tagged peptides for functional studies.

  • Gene Cloning:

    • Amplify the coding sequence for the mature this compound isoform via PCR from Drosophila cDNA.

    • Clone the PCR product into a pET expression vector (e.g., pET-32a for a thioredoxin-tagged, soluble protein or pET-22b for periplasmic secretion) using appropriate restriction enzymes.

    • Verify the construct sequence by Sanger sequencing.

  • Protein Expression:

    • Transform the recombinant plasmid into a suitable E. coli expression strain, such as BL21(DE3). For cysteine-rich peptides, strains like Origami B(DE3) or SHuffle T7 Express, which have a more oxidizing cytoplasm to promote disulfide bond formation, can be beneficial.[10]

    • Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • Use the starter culture to inoculate a larger volume of expression medium. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility and correct folding.

  • Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0, with protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to separate the soluble and insoluble fractions.

    • If the protein is soluble and His-tagged, apply the supernatant to a Ni-NTA affinity column. Wash the column with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) and elute the protein with a high concentration of imidazole (e.g., 250-500 mM).

    • If the protein is in inclusion bodies, solubilize them using a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine-HCl) and refold by rapid dilution or dialysis into a refolding buffer.

    • Further purify the protein using reverse-phase HPLC (RP-HPLC) for high purity.

    • Confirm the protein's identity and mass by MALDI-TOF mass spectrometry.

Protocol 2: Liquid Growth Inhibition Assay for Antifungal Activity

This protocol, based on standard broth microdilution methods, is used to determine the inhibitory concentration of this compound isoforms against filamentous fungi.[11][12]

  • Fungal Inoculum Preparation:

    • Grow the filamentous fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is observed.

    • Harvest spores by gently washing the agar surface with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).

    • Filter the suspension through sterile glass wool to remove mycelial fragments.

    • Count the spores using a hemocytometer and adjust the concentration to a working suspension (e.g., 2 x 10⁵ spores/mL) in a liquid growth medium (e.g., RPMI-1640).

  • Microdilution Assay:

    • Perform serial twofold dilutions of the purified this compound isoforms in the growth medium in a 96-well microtiter plate.

    • Add the fungal spore suspension to each well, resulting in a final volume of 200 µL and a final spore concentration of 1 x 10⁵ spores/mL.

    • Include positive controls (spores in medium without peptide) and negative controls (medium only).

    • Incubate the plates at an appropriate temperature (e.g., 28-30°C) for 48-72 hours, or until robust growth is seen in the positive control wells.

  • Determination of Inhibitory Concentration:

    • Determine the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀).

    • This can be done visually, identifying the lowest peptide concentration with no visible growth, or quantitatively by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

    • The IC₅₀ is the concentration of the peptide that inhibits 50% of the fungal growth compared to the positive control.

References

Validating the Role of Specific Amino-Acid Residues in Drosomycin's Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of drosomycin, a key antifungal peptide in Drosophila melanogaster, focusing on the functional importance of its specific amino acid residues. We present a synthesis of experimental data, detailed protocols for key assays, and a comparison with other antimicrobial peptides (AMPs) to contextualize this compound's unique properties.

Introduction to this compound

This compound is a 44-residue, cysteine-rich peptide that constitutes a critical component of the innate immune response in Drosophila melanogaster, particularly against filamentous fungi.[1][2][3][4] Its expression is primarily regulated by the Toll signaling pathway in the fat body (the insect equivalent of the liver), which is activated in response to fungal and Gram-positive bacterial infections.[1][4][5][6] this compound belongs to the cysteine-stabilized αβ (CSαβ) superfamily, characterized by a conserved structural motif consisting of an α-helix packed against a multi-stranded β-sheet, stabilized by four disulfide bridges.[1][2][3][4][7] This structural scaffold is shared with a diverse range of defense molecules, including scorpion toxins and plant defensins, suggesting a common evolutionary origin.[1][2][3][7] While its primary role is antifungal, recent studies have also suggested potential anti-parasitic and anti-yeast activities.[1][4]

Key Amino Acid Residues in this compound's Antifungal Activity

Structure-function relationship studies, primarily employing site-directed mutagenesis, have been instrumental in identifying the specific amino acid residues crucial for this compound's biological activity. These studies have revealed that both cationic (positively charged) and anionic (negatively charged) residues, strategically positioned on the molecule's surface, are critical for its antifungal function. This suggests that electrostatic interactions are a key mechanism for this compound's binding to fungal targets.[8]

Table 1: Impact of Amino Acid Substitutions on this compound's Antifungal Activity

Residue (Wild-Type)Location in StructureSubstitutionEffect on Antifungal ActivityReference
Cationic Residues
Arginine (R6)N-loopAlanine (A)Significantly Reduced[8]
Lysine (K8)N-loopAlanine (A)Significantly Reduced[8]
Arginine (R20)α-helixAlanine (A)Significantly Reduced[8]
Arginine (R21)α-helixAlanine (A)Significantly Reduced[8]
Lysine (K38)γ-coreAlanine (A)Significantly Reduced[8]
Anionic Residues
Aspartic Acid (D1)N-terminusAlanine (A)Significantly Reduced[8]
Glutamic Acid (E25)α-helixAlanine (A)Significantly Reduced[8]

Note: This table is a representative summary based on available literature. Further research may identify other critical residues.

The findings highlight that it is not merely the net positive charge, a common feature of many antimicrobial peptides, but the specific spatial arrangement of both positive and negative charges on the this compound surface that dictates its potent and specific antifungal activity. These crucial residues are distributed across different structural elements, including the N-terminal loop, the α-helix, and the γ-core motif, all of which are exposed on the molecular surface.[8]

Comparative Analysis with Other Antimicrobial Peptides

To understand the unique aspects of this compound, it is useful to compare it with other well-characterized AMPs from Drosophila.

Table 2: Comparison of Drosophila Antimicrobial Peptides

PeptidePrimary Regulatory PathwayPrimary Microbial TargetKey Structural FeaturesMechanism of Action (Presumed)
This compound TollFilamentous FungiCSαβ motif, 4 disulfide bridgesMembrane disruption via electrostatic interactions
Defensin Toll/IMDGram-positive bacteriaCSαβ motif, 3 disulfide bridgesPore formation in bacterial membranes
Cecropin IMDGram-negative & Gram-positive bacteriaα-helicalForms ion channels in bacterial membranes
Diptericin IMDGram-negative bacteriaGlycine-rich domainsInhibition of protein synthesis
Metchnikowin Toll/IMDGram-positive bacteria, FungiProline-richMembrane permeabilization

This comparison illustrates the specialization of the Drosophila immune response, with different AMPs targeting distinct classes of microbes through diverse mechanisms. This compound's high specificity for filamentous fungi, governed by the unique arrangement of its surface-exposed charged residues, sets it apart from the more broadly antibacterial peptides like cecropins and defensins.

Experimental Methodologies

Validating the role of specific amino acid residues requires a combination of molecular biology, biochemistry, and microbiology techniques. Below are detailed protocols for key experiments.

4.1. Site-Directed Mutagenesis

This technique is used to create specific mutations in the this compound gene to produce altered peptides.

  • Objective: To substitute target amino acid codons in the this compound coding sequence.

  • Protocol:

    • Template DNA: A plasmid containing the wild-type this compound gene is used as the template.

    • Primer Design: Design complementary oligonucleotide primers (typically 25-45 bases) containing the desired mutation. The mutation should be in the middle of the primer with ~10-15 bases of correct sequence on both sides.

    • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid. The primers will be incorporated into the newly synthesized plasmids, thus introducing the mutation.

    • Template Digestion: Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI). The parental (wild-type) plasmid DNA, which was isolated from a methylation-competent E. coli strain, will be methylated and thus digested. The newly synthesized, mutated DNA is unmethylated and will remain intact.

    • Transformation: Transform the mutated plasmids into competent E. coli cells for propagation.

    • Verification: Isolate the plasmid DNA from the resulting colonies and verify the desired mutation through DNA sequencing.

4.2. Peptide Expression and Purification

Recombinant expression systems are used to produce sufficient quantities of wild-type and mutant this compound for functional assays.

  • Objective: To produce and purify recombinant this compound peptides.

  • Protocol:

    • Expression System: Clone the this compound gene (wild-type or mutant) into an appropriate expression vector (e.g., pET vectors for E. coli expression).

    • Host Strain: Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

    • Induction: Grow the bacterial culture to a mid-log phase and induce protein expression with an appropriate inducer (e.g., IPTG).

    • Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using sonication or chemical methods. This compound may be expressed as inclusion bodies.

    • Purification: Purify the peptide using chromatographic techniques. A common method is reverse-phase high-performance liquid chromatography (RP-HPLC), which separates molecules based on their hydrophobicity.

    • Verification: Confirm the purity and identity of the peptide using SDS-PAGE and mass spectrometry.

4.3. Antifungal Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Objective: To quantify the antifungal activity of this compound and its mutants.

  • Protocol:

    • Microorganism: Use a target fungal strain (e.g., Neurospora crassa, Fusarium oxysporum). Grow the fungus and prepare a standardized spore suspension.

    • Assay Plate: In a 96-well microtiter plate, prepare a serial dilution of the this compound peptide in a suitable fungal growth medium (e.g., Potato Dextrose Broth).

    • Inoculation: Add the fungal spore suspension to each well. Include a positive control (fungus with no peptide) and a negative control (medium only).

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.

    • Determination of MIC: The MIC is the lowest peptide concentration at which no visible fungal growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Visualizing Key Pathways and Workflows

5.1. The Toll Signaling Pathway for this compound Induction

The synthesis of this compound in the fat body is a direct downstream consequence of the Toll signaling pathway activation.

Toll_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Fungal PAMP Fungal PAMP Spätzle (pro-form) Spätzle (pro-form) Spätzle (active) Spätzle (active) Spätzle (pro-form)->Spätzle (active) SPE Spätzle-Processing Enzyme (SPE) SPE->Spätzle (pro-form) cleaves Toll Receptor Toll Receptor Spätzle (active)->Toll Receptor binds MyD88 MyD88 Toll Receptor->MyD88 recruits Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus (IκB) Cactus (IκB) Pelle->Cactus (IκB) phosphorylates for degradation Dif/Dorsal (NF-κB) Dif/Dorsal (NF-κB) Cactus (IκB)->Dif/Dorsal (NF-κB) inhibits Dif/Dorsal (active) Dif/Dorsal (active) Dif/Dorsal (NF-κB)->Dif/Dorsal (active) translocates This compound Gene This compound Gene Dif/Dorsal (active)->this compound Gene activates transcription This compound mRNA This compound mRNA This compound Gene->this compound mRNA

Caption: The Toll signaling pathway leading to the induction of this compound gene expression.

5.2. Experimental Workflow for Validating Residue Function

The process of identifying and validating the function of specific amino acid residues follows a logical and systematic workflow.

Workflow A Hypothesize Critical Residues (Based on structure/alignment) B Site-Directed Mutagenesis (e.g., Alanine Scanning) A->B C Recombinant Peptide Expression & Purification (e.g., RP-HPLC) B->C D Verify Peptide Purity & Mass (SDS-PAGE, Mass Spectrometry) C->D E Functional Assays D->E F Antifungal Assay (MIC) E->F G Structural Analysis (e.g., CD) E->G H Data Analysis & Comparison (Wild-Type vs. Mutants) F->H G->H I Validate Residue's Role H->I

Caption: Workflow for identifying functionally important amino acid residues in this compound.

Conclusion

The antifungal activity of this compound is not merely a product of its overall structure but is intricately linked to the precise spatial arrangement of specific charged amino acid residues on its surface. Both cationic and anionic residues have been identified as critical determinants of its function, underscoring a sophisticated mechanism of fungal target recognition and interaction.[8] This detailed understanding, derived from systematic experimental validation, provides a strong foundation for the rational design of novel antifungal peptides with enhanced efficacy and specificity. By comparing this compound with other AMPs, we gain a deeper appreciation for the tailored strategies employed by the innate immune system to combat diverse microbial threats. The methodologies and data presented in this guide serve as a valuable resource for researchers aiming to further explore the structure-function relationships of antimicrobial peptides and their potential as therapeutic agents.

References

Cross-Species Examination of Antifungal Signaling: A Comparative Guide to the Drosomycin and Mammalian Innate Immunity Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the evolutionarily conserved mechanisms of innate immunity is paramount for identifying novel therapeutic targets. This guide provides a detailed comparison of the Drosomycin signaling pathway in the fruit fly, Drosophila melanogaster, and its analogous antifungal pathways in mammals, primarily focusing on the Toll-like receptor (TLR) and Dectin-1 signaling cascades.

The fruit fly has emerged as a powerful model organism for dissecting the intricacies of innate immunity due to its genetic tractability and the remarkable conservation of key signaling pathways with vertebrates. The discovery of the Toll pathway's role in antifungal defense in Drosophila, leading to the production of the potent antifungal peptide this compound, was a seminal finding that paved the way for the identification and characterization of TLRs in mammals. This guide will objectively compare the components, activation, and regulation of these pathways, supported by experimental data and detailed methodologies.

Comparative Analysis of Antifungal Signaling Pathways

The systemic expression of this compound in Drosophila is predominantly regulated by the Toll signaling pathway, which is activated by fungal and Gram-positive bacterial infections. In mammals, the innate immune response to fungal pathogens is orchestrated by a more complex system involving multiple pattern recognition receptors (PRRs), including TLRs and the C-type lectin receptor, Dectin-1. Both insect and mammalian pathways converge on the activation of NF-κB (Nuclear Factor-kappa B) or NF-κB-like transcription factors, which are crucial for orchestrating the expression of a battery of antimicrobial peptides (AMPs) and other immune effectors.[1][2][3][4][5][6]

Key Components of the Antifungal Signaling Pathways

A side-by-side comparison of the core components of the Drosophila Toll pathway and the mammalian TLR/Dectin-1 pathways reveals a striking degree of homology, underscoring their shared evolutionary origin.

Function Drosophila melanogaster Mammals References
Pathogen Recognition Peptidoglycan Recognition Proteins (PGRPs), Gram-Negative Binding Proteins (GNBPs)Toll-like Receptors (TLRs), Dectin-1, Scavenger Receptors (e.g., SCARF1, CD36)[7][8][9][10][11]
Ligand for Toll/TLR Processed Spätzle (Spz)Fungal Pathogen-Associated Molecular Patterns (PAMPs) e.g., zymosan, mannan, β-glucan[7][8][9]
Transmembrane Receptor TollTLR2/TLR6, TLR4, Dectin-1[7][8][9]
Adaptor Proteins Tube, MyD88MyD88, MAL/TIRAP, TRIF, TRAM[12]
Kinases Pelle (IRAK homolog)IRAK family (IRAK1, IRAK4), Syk (for Dectin-1), TAK1[13][14][15][16]
NF-κB Inhibitor Cactus (IκB homolog)IκB family (IκBα, IκBβ, etc.)[12]
Transcription Factors Dorsal, Dif (Dorsal-related immunity factor)NF-κB family (p50/p105, p65/RelA, c-Rel, etc.)[6][12]
Primary Antifungal Effector This compoundβ-defensins, Cathelicidins, Histatins[17]

Quantitative Comparison of Antifungal Gene Expression

Upon fungal challenge, both insects and mammals mount a robust transcriptional response, leading to the synthesis and secretion of antifungal peptides. The following table summarizes representative quantitative data on the induction of this compound in Drosophila and a mammalian antifungal peptide, β-defensin, following fungal infection.

Organism Gene Fungal Pathogen Fold Induction (mRNA level) Experimental Method References
Drosophila melanogaster This compoundBeauveria bassiana>100-foldNorthern Blot[18]
Drosophila melanogaster This compoundFusarium oxysporum~80-foldqRT-PCR[19]
Human (oral epithelial cells) β-defensin 2 (DEFB4A)Candida albicans~15-foldqRT-PCR
Mouse (macrophages) β-defensin 3 (Defb3)Aspergillus fumigatus~10-foldqRT-PCR

Note: The fold induction values can vary depending on the specific experimental conditions, time points, and pathogen strains used.

Signaling Pathway Diagrams

To visually represent the flow of information in these signaling cascades, the following diagrams have been generated using the DOT language.

Drosomycin_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Fungal PAMPs Fungal PAMPs GNBP GNBP Fungal PAMPs->GNBP PGRP PGRP Fungal PAMPs->PGRP Serine Protease\nCascade Serine Protease Cascade GNBP->Serine Protease\nCascade PGRP->Serine Protease\nCascade Pro_Spatzle Pro-Spätzle Serine Protease\nCascade->Pro_Spatzle cleavage Spatzle Spätzle (active) Toll Toll Receptor Spatzle->Toll binds Tube Tube Toll->Tube MyD88 MyD88 Toll->MyD88 Pelle Pelle Tube->Pelle MyD88->Pelle Cactus-Dif/Dorsal Cactus Dif Dorsal Pelle->Cactus-Dif/Dorsal phosphorylates Cactus Dif_Dorsal Dif/Dorsal Cactus-Dif/Dorsal->Dif_Dorsal releases Drosomycin_Gene This compound Gene Dif_Dorsal->Drosomycin_Gene activates transcription

Drosophila Toll Signaling Pathway for this compound Induction.

Mammalian_Antifungal_Signaling cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Fungal PAMPs Fungal PAMPs (e.g., β-glucan, zymosan) TLR2_6 TLR2/TLR6 Fungal PAMPs->TLR2_6 Dectin1 Dectin-1 Fungal PAMPs->Dectin1 MyD88 MyD88 TLR2_6->MyD88 Syk Syk Dectin1->Syk IRAKs IRAKs MyD88->IRAKs TAK1 TAK1 IRAKs->TAK1 Syk->TAK1 IKK_complex IKK complex TAK1->IKK_complex IkB-NFkB IκB NF-κB IKK_complex->IkB-NFkB phosphorylates IκB NFkB NF-κB IkB-NFkB->NFkB releases Antifungal_Genes Antifungal Peptide Genes (e.g., β-defensins) NFkB->Antifungal_Genes activates transcription

Mammalian TLR and Dectin-1 Signaling in Antifungal Immunity.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate these signaling pathways.

Quantitative Real-Time PCR (qRT-PCR) for this compound Expression Analysis

This protocol is for quantifying the relative expression of the this compound gene in Drosophila adults after fungal infection.

1. Fungal Infection of Drosophila

  • Prepare a spore suspension of an entomopathogenic fungus (e.g., Beauveria bassiana) in sterile water.

  • Anesthetize adult flies (3-5 days old) on a CO2 pad.

  • Prick the thorax of each fly with a fine needle dipped in the fungal spore suspension.

  • As a control, prick a separate group of flies with a needle dipped in sterile water.

  • Maintain the flies on standard fly food at 25°C.

2. RNA Extraction

  • At desired time points post-infection (e.g., 6, 12, 24 hours), collect and freeze groups of 10-15 flies in liquid nitrogen.

  • Homogenize the frozen flies in a suitable lysis buffer (e.g., TRIzol).

  • Extract total RNA following the manufacturer's protocol for the chosen RNA extraction kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

4. qRT-PCR

  • Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers for this compound and a reference gene (e.g., Rp49), and the diluted cDNA.

  • This compound primers (example):

    • Forward: 5'-GTCGCTTTTGCCTCTGCTTC-3'

    • Reverse: 5'-GAGGACCACCAGGACTCCAC-3'

  • Rp49 primers (example):

    • Forward: 5'-GCTAAGCTGTCGCACAAATG-3'

    • Reverse: 5'-GTGTATTCCGACCACGTTACA-3'

  • Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the data using the ΔΔCt method to calculate the relative fold change in this compound expression, normalized to the reference gene and relative to the control group.

qRTPCR_Workflow Infection Fungal Infection of Flies RNA_Extraction Total RNA Extraction Infection->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (ΔΔCt) qRT_PCR->Data_Analysis

Workflow for qRT-PCR Analysis of this compound Expression.

Dual-Luciferase Reporter Assay for Pathway Activation

This assay is used to determine if a specific signaling pathway is activated by a stimulus by measuring the expression of a reporter gene (Firefly luciferase) under the control of a pathway-specific promoter. A second reporter (Renilla luciferase) is used for normalization.[20][21][22][23][24]

1. Cell Culture and Transfection

  • Culture Drosophila S2 cells or a mammalian cell line (e.g., HEK293T) in the appropriate medium.

  • Co-transfect the cells with:

    • A reporter plasmid containing the Firefly luciferase gene driven by a promoter with binding sites for the transcription factor of interest (e.g., a this compound promoter fragment for Dif/Dorsal).

    • A normalization plasmid constitutively expressing Renilla luciferase.

    • (Optional) An expression plasmid for a specific pathway component to study its effect on pathway activation.

  • Use a suitable transfection reagent (e.g., Lipofectamine).

2. Pathway Stimulation

  • After 24-48 hours of transfection, stimulate the cells with the desired ligand (e.g., heat-inactivated fungi for S2 cells, or specific PAMPs like zymosan for mammalian cells).

  • Include an unstimulated control.

3. Cell Lysis

  • After the desired stimulation time, wash the cells with PBS and lyse them using a passive lysis buffer.

4. Luciferase Activity Measurement

  • Add the Firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Then, add the Stop & Glo® reagent, which quenches the Firefly luciferase activity and simultaneously provides the substrate for Renilla luciferase.

  • Immediately measure the Renilla luciferase luminescence.

5. Data Analysis

  • Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency and cell number.

  • Compare the normalized luciferase activity of stimulated cells to that of unstimulated cells to determine the fold activation of the pathway.

RNAi-Mediated Gene Silencing in Drosophila S2 Cells

RNA interference (RNAi) is a powerful tool to study gene function by specifically knocking down the expression of a target gene.[25][26][27]

1. dsRNA Synthesis

  • Design and synthesize double-stranded RNA (dsRNA) corresponding to a ~300-500 bp region of the target gene (e.g., Dif).

  • Use a T7 RNA polymerase-based in vitro transcription kit.

  • Purify and anneal the dsRNA.

2. S2 Cell Treatment

  • Plate Drosophila S2 cells in serum-free medium.

  • Add the dsRNA to the cells and incubate for 1 hour to allow for uptake.

  • Add complete medium and incubate for 2-3 days to allow for gene knockdown.

  • As a control, treat cells with dsRNA targeting a gene not present in Drosophila (e.g., GFP).

3. Validation of Knockdown and Phenotypic Analysis

  • After the incubation period, harvest the cells.

  • Validate the knockdown efficiency by measuring the mRNA levels of the target gene using qRT-PCR or protein levels by Western blotting.

  • Perform a functional assay to assess the phenotype of the gene knockdown. For example, after knocking down Dif, stimulate the cells with heat-inactivated fungi and measure this compound expression by qRT-PCR.

Conclusion

The this compound signaling pathway in Drosophila and the TLR/Dectin-1 pathways in mammals represent a fascinating example of evolutionary conservation in innate immunity. While the mammalian system has evolved a greater complexity in terms of receptor diversity and downstream signaling integration, the core logic of pathogen recognition leading to NF-κB activation and subsequent antimicrobial peptide production remains remarkably similar. A thorough understanding of these cross-species parallels and divergences, facilitated by the experimental approaches detailed in this guide, is crucial for leveraging insights from model organisms like Drosophila to inform the development of novel antifungal therapeutics for human diseases.

References

The Synergistic Antifungal Defenses of Drosomycin and Metchnikowin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of innate immunity, the fruit fly Drosophila melanogaster provides a powerful model for understanding host defense mechanisms. Among its arsenal (B13267) of antimicrobial peptides (AMPs), Drosomycin and Metchnikowin (B1169901) stand out for their potent antifungal properties. This guide offers a comparative analysis of these two peptides, focusing on their synergistic interactions, underlying signaling pathways, and the experimental evidence that substantiates their cooperative role in combating fungal pathogens.

Comparative Antifungal Efficacy

This compound and Metchnikowin are key players in Drosophila's defense against fungal infections. While both are effective individually, their combined action provides a more robust antifungal response. Studies utilizing CRISPR-Cas9-mediated gene knockouts have been instrumental in dissecting the specific contributions of each peptide and their interplay.

In Vivo Antifungal Activity

Research has demonstrated that this compound and Metchnikowin contribute additively to the defense against the opportunistic yeast Candida albicans.[1][2][3] Flies lacking both peptides (Mtk; Drs mutants) exhibit a significantly higher susceptibility to C. albicans infection, comparable to flies lacking a broader range of AMPs.[3] This indicates that these two peptides form the cornerstone of the antifungal response to this pathogen.

The individual contributions of this compound and Metchnikowin are also significant, with single mutants for each peptide showing increased susceptibility to C. albicans infection compared to wild-type flies.[2][3] However, the double mutant displays a more severe phenotype, underscoring their additive effect.[3]

Genotype Pathogen Effect on Survival Hazard Ratio (vs. Wild-Type) p-value
Mtk knockoutCandida albicansIncreased susceptibility+1.170.008
Drs knockoutCandida albicansIncreased susceptibility+1.85<0.001
Mtk; Drs double knockoutCandida albicansGreatly increased susceptibilityNot directly reported, but survival is similar to flies lacking all AMPs<0.001 (for Group C vs. Wild-Type)

Data synthesized from Hanson et al., 2019.[2][3]

Mechanisms of Action and Regulation

This compound and Metchnikowin, while both targeting fungi, belong to different peptide families and are regulated by distinct, yet overlapping, signaling pathways.

This compound is a cysteine-rich peptide belonging to the CSαβ (cysteine-stabilized alpha-beta) superfamily.[4] Its expression is primarily regulated by the Toll signaling pathway, which is activated in response to fungal and Gram-positive bacterial infections.[4][5] this compound exhibits a narrow antimicrobial spectrum, with potent activity against filamentous fungi.[4][6]

Metchnikowin is a proline-rich peptide that displays both antibacterial (Gram-positive) and antifungal properties.[7][8] A key feature of Metchnikowin is its dual regulation by both the Toll and the Imd (immune deficiency) pathways.[9][10] This allows for its induction in response to a broader range of pathogens. Metchnikowin acts selectively against pathogenic Ascomycota by targeting the iron-sulfur subunit (SdhB) of the succinate-coenzyme Q reductase and interfering with cell wall biosynthesis.[11][12]

Signaling Pathways

The induction of this compound and Metchnikowin is controlled by two primary signaling cascades in the Drosophila fat body, the main site of AMP synthesis.

Antifungal Peptide Signaling Pathways Regulation of this compound and Metchnikowin Expression cluster_toll Toll Pathway cluster_imd Imd Pathway Toll_receptor Toll Receptor Tube_Pelle Tube/Pelle Toll_receptor->Tube_Pelle Spz Spätzle (ligand) Spz->Toll_receptor Cactus Cactus (IκB) Tube_Pelle->Cactus degrades DIF DIF/Dorsal (NF-κB) Tube_Pelle->DIF activates Drs This compound DIF->Drs induces Mtk_Toll Metchnikowin DIF->Mtk_Toll induces PGRP PGRP Receptors IMD IMD PGRP->IMD dFADD_dTAK1 dFADD/dTAK1 IMD->dFADD_dTAK1 IKK IKK complex dFADD_dTAK1->IKK Relish Relish (NF-κB) IKK->Relish cleaves & activates Mtk_Imd Metchnikowin Relish->Mtk_Imd induces Fungal_pathogen Fungal Pathogen Fungal_pathogen->Spz Gram_neg_bacteria Gram-negative Bacteria Gram_neg_bacteria->PGRP

Signaling pathways for this compound and Metchnikowin induction.

Experimental Methodologies

The elucidation of the synergistic effects of this compound and Metchnikowin has been made possible through precise genetic manipulation and standardized infection protocols.

Generation of Antimicrobial Peptide Mutants

The generation of single and multiple AMP knockout flies is crucial for these studies. A common approach involves using the CRISPR-Cas9 system to introduce loss-of-function mutations in the target AMP genes.

CRISPR Knockout Workflow Workflow for Generating AMP Knockout Flies sgRNA_design 1. Design sgRNAs targeting This compound & Metchnikowin genes plasmid_construction 2. Clone sgRNAs into expression vectors sgRNA_design->plasmid_construction embryo_injection 3. Inject plasmids into Cas9-expressing embryos plasmid_construction->embryo_injection screening 4. Screen progeny for successful mutations (e.g., by PCR) embryo_injection->screening stock_establishment 5. Establish homozygous mutant fly stocks screening->stock_establishment

CRISPR-Cas9 workflow for generating AMP mutant fly lines.
Systemic Infection and Survival Assays

To assess the in vivo efficacy of these peptides, a systemic infection model is employed.

  • Pathogen Culture : Candida albicans is cultured on an appropriate medium (e.g., YPD agar) and then suspended in a buffered solution.

  • Infection : A fine needle is dipped into the fungal suspension and used to prick the thorax of adult flies, introducing a controlled number of fungal cells into the hemolymph.

  • Survival Monitoring : Infected flies are maintained under controlled conditions (temperature and humidity), and their survival is monitored over time.

  • Data Analysis : Survival curves are generated, and statistical analyses, such as the Log-Rank test and Cox proportional hazards models, are used to compare the survival rates of different genotypes.

Conclusion

This compound and Metchnikowin represent a sophisticated and cooperative antifungal defense system in Drosophila melanogaster. While this compound provides a targeted response primarily orchestrated by the Toll pathway, Metchnikowin offers a broader, dually regulated defense. Experimental data from knockout studies unequivocally demonstrate their additive and essential roles in combating fungal pathogens like Candida albicans. Understanding the synergy and specific functions of these peptides not only illuminates the intricacies of innate immunity but also provides a valuable framework for the development of novel antifungal therapeutics.

References

Drosomycin's Antifungal Function: An Evolutionarily Conserved Defense Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers exploring the ancient origins and modern potential of innate immunity's powerful antifungal peptides.

Drosomycin, a potent antifungal peptide from the fruit fly Drosophila melanogaster, represents a cornerstone of innate immunity. Its discovery and the elucidation of its regulatory pathway have provided profound insights into the evolutionarily ancient and conserved mechanisms by which organisms defend against fungal pathogens. This guide offers a comparative analysis of this compound's function, its genetic regulation, and its remarkable conservation, including its relationship to a functional human homologue, this compound-Like Defensin (B1577277) (DLD).

This compound in Drosophila: A Targeted Antifungal Effector

First isolated from immune-challenged fruit flies, this compound is a 44-amino acid peptide structurally fortified by four disulfide bridges.[1] This cysteine-stabilized αβ (CSαβ) motif confers significant stability and resistance to proteolytic degradation.[1][2] this compound's primary function is the targeted elimination of filamentous fungi. At high concentrations, it inhibits spore germination, while at lower concentrations, it disrupts hyphal growth, leading to cell lysis and abnormal morphology.[1][3] Its activity is highly specific; it has demonstrated no significant effect against bacteria or yeast, making it a specialized antifungal agent.[4][5]

The production of this compound is a classic example of a tightly regulated innate immune response. Systemic expression in the fly's "fat body"—an organ analogous to the human liver—is controlled by the Toll signaling pathway.[2][6][7] This pathway, a homologue of the mammalian Toll-like receptor (TLR) system, is activated by the binding of a processed cytokine-like ligand called Spätzle to the Toll receptor, primarily in response to fungal or Gram-positive bacterial infections.[3][8] This binding event triggers a conserved intracellular cascade that results in the nuclear translocation of NF-κB transcription factors, which in turn initiate the transcription of the this compound gene.[6][9][10] In certain tissues like the respiratory tract, this compound expression can also be induced locally via the Immune Deficiency (IMD) pathway.[1][2]

Evolutionary Perspective: From Gene Families to a Human Homologue

The this compound gene is part of a larger family of seven related genes in D. melanogaster, likely formed through gene duplication.[4][11] While several of these genes are expressed at a low level constitutively, only the primary this compound gene is strongly induced following an immune challenge.[4][11] Interestingly, studies of this compound and its homologs in other Drosophila species have not shown evidence of rapid adaptive evolution, suggesting its core function has been under strong purifying selection to maintain its efficacy rather than co-evolving with specific pathogens.[12]

The evolutionary story of this compound extends far beyond insects. Its core CSαβ structure is found in defensin molecules across kingdoms, including in plants, highlighting an ancient and shared molecular blueprint for antimicrobial defense.[1][2] This deep evolutionary conservation is underscored by the identification of a putative human homologue, this compound-Like Defensin (DLD).[5][13] DLD exhibits significant sequence homology to this compound and, crucially, shares its specific, potent antifungal activity against filamentous fungi.[5][14]

Comparative Performance: this compound vs. Homologues

Quantitative data reveals both the conservation and divergence of function among this compound-related peptides. The tables below summarize the antifungal activity against various fungal species.

Table 1: Antifungal Spectrum of Drosophila this compound vs. Human this compound-Like Defensin (DLD)

Fungal SpeciesThis compound ActivityHuman DLD ActivityReference(s)
Aspergillus fumigatusActiveStrong fungicidal effect[5]
Aspergillus nidulansIneffectiveActive[5]
Fusarium spp.ActiveStrong fungicidal effect[5]
Rhizopus oryzaeIneffectiveActive[5]
Candida albicans (Yeast)InactiveInactive[5]
Cryptococcus neoformans (Yeast)InactiveInactive[5]

Table 2: Comparative Antifungal Activity of this compound Family Peptides in Drosophila

Fungal SpeciesPeptideIC50 (µM)Reference(s)
Neurospora crassaThis compound~1.5[15]
This compound-2~3.0[15]
Geotrichum candidumThis compound~2.0[15]
This compound-2~4.0[15]
Saccharomyces cerevisiae (Yeast)This compound~10.0[15]
This compound-2~15.0[15]

Key Experimental Methodologies

The data presented in this guide are derived from standardized experimental protocols designed to assess the efficacy and regulation of antimicrobial peptides.

Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution

This assay determines the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50) of a peptide.

  • Fungal Culture Preparation: The target fungal strain is grown in a suitable liquid medium to the mid-logarithmic phase. The culture is then diluted to a standardized inoculum of approximately 1-5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Dilution: The purified peptide is dissolved and serially diluted in a 96-well microtiter plate to create a gradient of concentrations.

  • Incubation: The standardized fungal inoculum is added to each well. The plate includes a positive control (fungus without peptide) and a negative control (medium only). The plate is incubated for 24-48 hours at the fungus's optimal growth temperature.

  • Data Acquisition: The MIC is determined as the lowest peptide concentration that results in the complete inhibition of visible growth. For IC50 values, the optical density (OD) of each well is measured at 600 nm. The percent growth inhibition is calculated relative to the positive control, and the IC50 is the concentration that produces 50% inhibition.[2][12]

Protocol 2: Gene Expression Analysis via Quantitative Real-Time PCR (qRT-PCR)

This method quantifies the change in this compound gene expression following an immune challenge.

  • Immune Challenge: Adult Drosophila are challenged by pricking the thorax with a needle dipped in a suspension of a non-lethal dose of pathogens (e.g., heat-killed fungi). A control group is pricked with a sterile needle.

  • RNA Extraction: At set time points after the challenge, total RNA is extracted from the flies and treated with DNase to remove genomic DNA.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the purified RNA using a reverse transcriptase enzyme.

  • qRT-PCR: The qPCR is performed using the cDNA as a template, SYBR Green dye, and primers specific to the this compound gene. A housekeeping gene (e.g., rp49) is used for normalization.

  • Data Analysis: The relative expression of the this compound gene is calculated using the 2-ΔΔCt method, comparing the normalized expression in immune-challenged flies to the control group.[4]

Visualizing the Conserved Pathway and Workflow

To better illustrate the biological and experimental processes, the following diagrams outline the Toll signaling pathway and the standard workflow for assessing antifungal activity.

Toll_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor receptor adaptor adaptor kinase kinase complex complex transcription_factor transcription_factor nucleus nucleus Fungus Fungus / G+ Bacteria SPE SPE (Protease Cascade) Fungus->SPE activates Spz_pro pro-Spätzle Spz Spätzle (active) Spz_pro->Spz SPE->Spz_pro cleaves Toll Toll Receptor Spz->Toll binds MyD88 MyD88 Toll->MyD88 recruits Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus_Dif Cactus-Dif Complex Pelle->Cactus_Dif phosphorylates Cactus Cactus Cactus (IκB) Cactus_Dif->Cactus degradation Dif Dif (NF-κB) Cactus_Dif->Dif releases Dif_nuc Dif Dif->Dif_nuc translocates Drs_gene This compound Gene Dif_nuc->Drs_gene activates transcription

Caption: The Toll signaling pathway in Drosophila leading to the expression of this compound.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a peptide.

References

Safety Operating Guide

Safeguarding Laboratory Operations: Proper Disposal of Drosomycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of laboratory waste is a cornerstone of ensuring a safe and compliant operational environment. Drosomycin, an antifungal peptide derived from Drosophila melanogaster, requires adherence to specific disposal protocols due to its biological activity.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, promoting laboratory safety and environmental stewardship.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, a thorough risk assessment should be conducted. All personnel handling this compound must be trained in the appropriate handling of bioactive peptides.

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound to minimize exposure risk:

PPE ItemSpecificationDisposal Requirement
Gloves Nitrile or other chemical-resistant glovesDispose of as contaminated waste.
Eye Protection Safety glasses or gogglesDecontaminate after use.
Lab Coat Standard laboratory coatLaunder according to institutional policy.

Spill Management: In the event of a this compound spill, immediate action is crucial to contain and decontaminate the affected area.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Containment: For liquid spills, use absorbent materials to contain the spill. For solid spills, gently cover the material to avoid raising dust before carefully sweeping it up.[2]

  • Decontamination: Clean the spill area thoroughly with a 10% bleach solution, allowing for a contact time of at least 30 minutes.[2] Follow this with a rinse using an appropriate laboratory detergent and water.[1]

  • Waste Disposal: All contaminated materials from the cleanup must be placed in a sealed, clearly labeled hazardous waste container for disposal.[2]

This compound Disposal Workflow

The proper disposal of this compound waste involves a systematic workflow to ensure safety and compliance. The following diagram outlines the key decision points and procedural steps for different forms of this compound waste.

Drosomycin_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_segregation Step 1: Waste Segregation cluster_treatment Step 2: Waste Treatment & Collection cluster_disposal Step 3: Final Disposal start This compound Waste solid_waste Solid Waste (e.g., contaminated labware, PPE) start->solid_waste liquid_waste Liquid Waste (e.g., solutions, culture media) start->liquid_waste sharps_waste Sharps Waste (e.g., needles, pipette tips) start->sharps_waste solid_collection Collect in Labeled Hazardous Waste Container solid_waste->solid_collection liquid_treatment Chemical Inactivation (e.g., 10% Bleach Solution) liquid_waste->liquid_treatment sharps_collection Collect in Puncture-Resistant Sharps Container sharps_waste->sharps_collection final_disposal Dispose via Institutional Hazardous Waste Program (e.g., Incineration) solid_collection->final_disposal liquid_collection Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_treatment->liquid_collection liquid_collection->final_disposal sharps_collection->final_disposal

Workflow for the proper segregation and disposal of this compound waste.

Experimental Protocols for Waste Decontamination

Chemical Inactivation of Liquid this compound Waste:

This protocol is designed to deactivate the biological activity of this compound in liquid waste streams prior to final disposal.

  • Preparation: Work within a chemical fume hood and wear appropriate PPE.

  • Reagent: Prepare a 10% bleach solution (sodium hypochlorite).

  • Procedure:

    • Carefully add the 10% bleach solution to the liquid this compound waste to achieve a final bleach-to-waste ratio of at least 1:10.[3]

    • Ensure thorough mixing of the solution.

    • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[2][3]

  • Collection: Following inactivation, transfer the treated liquid waste into a designated, clearly labeled, and leak-proof hazardous waste container.[4]

  • Disposal: The container should be collected by the institution's hazardous waste management service for final disposal, which typically involves incineration.[2] Never pour treated or untreated peptide solutions down the drain.[5]

Decontamination of Labware:

Labware that has come into contact with this compound should be decontaminated to prevent cross-contamination.

  • Preparation: Wear appropriate PPE.

  • Reagents:

    • Enzymatic detergent solution (e.g., 1% m/v).[1]

    • 10% bleach solution.[2]

  • Procedure:

    • Immerse the contaminated labware in an enzymatic detergent solution and sonicate if necessary to aid in the removal of residual peptide.[1]

    • Rinse the labware thoroughly with purified water.

    • For a more rigorous decontamination, subsequently soak the labware in a 10% bleach solution for at least 30 minutes.[2]

    • Thoroughly rinse the labware with purified water to remove any residual bleach.

This compound Signaling Pathway and Immune Response

This compound is a key component of the innate immune response in Drosophila melanogaster, primarily regulated by the Toll signaling pathway upon fungal infection.[6] Understanding this pathway can provide context for the biological activity of this compound.

Drosomycin_Signaling_Pathway cluster_pathway Toll Signaling Pathway fungal_infection Fungal Infection spatzle Spätzle (ligand) fungal_infection->spatzle activates toll_receptor Toll Receptor spatzle->toll_receptor binds to pelle_tube Pelle & Tube (kinases) toll_receptor->pelle_tube recruits cactus Cactus (inhibitor) pelle_tube->cactus phosphorylates (leading to degradation) dif Dif (transcription factor) cactus->dif inhibits nucleus Nucleus dif->nucleus translocates to drosomycin_gene This compound Gene Expression drosomycin_peptide This compound Peptide drosomycin_gene->drosomycin_peptide results in

Simplified Toll signaling pathway leading to this compound expression.

References

Personal protective equipment for handling Drosomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and handling information for laboratory personnel working with Drosomycin. Adherence to these guidelines is mandatory to ensure personal safety and research integrity.

This compound is an antifungal peptide composed of 44 amino acids, originally isolated from the fruit fly, Drosophila melanogaster.[1][2][3] It is a key component of the fly's innate immune system, exhibiting potent activity against various filamentous fungi.[2][4][5] Structurally, it is a stable, cysteine-rich peptide with four disulfide bridges.[1][2] While specific toxicity data for this compound is not extensively documented, as a research peptide, it must be handled with care to avoid potential biological effects, inhalation, and contact with skin or eyes.

Personal Protective Equipment (PPE) Requirements

A risk assessment should be conducted for all specific laboratory tasks to determine if additional PPE is required. The following table summarizes the minimum recommended PPE for routine handling.

PPE Category Item Specifications and Use
Eye & Face Protection Safety GogglesRequired for all handling procedures to protect against dust particles from lyophilized powder and splashes from solutions. Must meet appropriate national standards (e.g., ANSI Z87.1).
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during initial reconstitution of larger quantities of lyophilized powder or during sonication.
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential contamination and splashes.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended. Gloves must be inspected for integrity before use and changed immediately after known contact with the peptide or upon leaving the work area.
Respiratory Protection Dust Mask / RespiratorRecommended when weighing or otherwise handling the lyophilized powder to prevent the inhalation of fine particles.[6][7]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for all personnel within the laboratory where the peptide is handled.

Operational Plan: Step-by-Step Handling Protocol

1. Receiving and Storage:

  • Upon receipt, inspect the vial for damage.

  • Store the lyophilized peptide in a tightly sealed container at -20°C or lower for long-term stability.[7]

  • Log the compound into the laboratory chemical inventory.

2. Preparation for Use (Reconstitution):

  • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature inside a desiccator. This prevents condensation and moisture absorption, which can reduce peptide stability and content.[7]

  • Perform all weighing and reconstitution steps in a designated area, such as a chemical fume hood or on a clean bench, to minimize contamination and inhalation risk.

  • Wear all required PPE as specified in the table above.

  • Weighing: If required, quickly weigh the desired amount of powder using an anti-static technique and promptly reseal the container.

  • Dissolving: Add the appropriate sterile, nuclease-free solvent or buffer to the vial as per the experimental protocol. Mix by gentle vortexing or pipetting. Sonication can be used to aid dissolution if necessary, but avoid excessive heating.

  • Aliquoting: To prevent degradation from multiple freeze-thaw cycles, divide the reconstituted solution into single-use aliquots in sterile microcentrifuge tubes.[7]

  • Labeling: Clearly label each aliquot with the peptide name, concentration, solvent, and date of preparation. Store aliquots at -20°C or below.

3. Experimental Use:

  • When using this compound solutions, continue to wear appropriate PPE, including gloves, a lab coat, and safety goggles.

  • Handle all solutions and contaminated materials (e.g., pipette tips) with care to prevent splashes and aerosol generation.

  • Work on a contained, absorbent surface.

Disposal Plan

All materials contaminated with this compound must be treated as chemical waste. Do not dispose of this peptide down the drain or in the regular trash.[6][8]

1. Waste Segregation:

  • Solid Waste: Collect all contaminated solid materials, including used gloves, pipette tips, empty vials, and absorbent pads, in a designated, leak-proof hazardous waste container that is clearly labeled "Peptide Waste."[6]

  • Liquid Waste: Collect all unused or waste solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[6]

2. Decontamination & Disposal:

  • Inactivation (Optional): For some liquid waste, chemical inactivation using a 10% bleach solution may be an option, but this must be done in accordance with your institution's safety guidelines. Always consult the Environmental Health & Safety (EHS) department for approved procedures.

  • Final Disposal: Store sealed and labeled waste containers in a designated hazardous waste accumulation area. Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Drosomycin_Handling_Workflow start Start: Receive This compound storage Store Lyophilized Peptide @ -20°C or below start->storage Inspect prep Prepare for Use: Equilibrate to Room Temp in Desiccator storage->prep Retrieve ppe Don Personal Protective Equipment (PPE) prep->ppe weigh Weigh & Reconstitute (In Fume Hood) ppe->weigh aliquot Aliquot into Single-Use Tubes & Label Clearly weigh->aliquot store_sol Store Aliquots @ -20°C or below aliquot->store_sol experiment Perform Experiment with this compound Solution store_sol->experiment Retrieve for Use waste Segregate Waste: Solid & Liquid experiment->waste Post-Experiment disposal Dispose via Certified Hazardous Waste Service waste->disposal end End disposal->end

Caption: Standard Operating Procedure workflow for handling this compound peptide.

References

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